molecular formula C7H16Cl2N2O B2713256 (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride CAS No. 2309431-75-0

(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride

カタログ番号: B2713256
CAS番号: 2309431-75-0
分子量: 215.12
InChIキー: YQGLCYRTQRISIT-XCUBXKJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is a chiral chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. The compound features a stereochemically defined 3-aminopiperidine scaffold, a privileged structure found in a range of biologically active molecules. The (R)-3-aminopiperidine motif is a key component in several approved therapeutics and investigational compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitors Linagliptin and Imigliptin , underscoring its value in drug discovery, particularly for metabolic diseases like type 2 diabetes. This specific chiral building block enables researchers to explore structure-activity relationships and develop targeted therapies with high potency and selectivity . As a synthetic intermediate, it is used in the construction of more complex molecules for screening and biological evaluation. The dihydrochloride salt form offers enhanced stability and solubility for handling in various experimental protocols. This product is intended for use in laboratory research only.

特性

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-2-3-7(8)5-9;;/h7H,2-5,8H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGLCYRTQRISIT-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: (R)-1-(3-Aminopiperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Chemical Profiling, Mechanistic Synthesis, and Therapeutic Applications

Executive Summary

The compound (R)-1-(3-aminopiperidin-1-yl)ethanone (often supplied as a hydrochloride or nominally as a dihydrochloride salt) is a highly versatile chiral building block in modern organic synthesis. Featuring a piperidine ring with a defined stereocenter at the 3-position and an acetylated nitrogen at the 1-position, this molecule serves as a critical intermediate in the development of complex pharmacologically active compounds. Its primary applications lie in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes and novel PARP14 inhibitors for oncological targets[1][2].

Physicochemical Profiling & Structural Elucidation

The Dihydrochloride Paradox: Basicity and Salt Formation

A critical aspect of handling this compound is understanding its basicity. The molecular structure features two distinct nitrogen atoms:

  • The C3 Primary Amine: Highly basic (pKa ~ 10.4), this center readily accepts a proton to form a thermodynamically stable mono-hydrochloride salt.

  • The N1 Piperidine Amide: The lone pair on this nitrogen is delocalized into the adjacent acetyl carbonyl pi-system. This renders the N1 position non-basic (pKa < 0) under physiological and standard synthetic conditions.

Causality in Salt Designation: While some commercial vendors may list this compound as a "dihydrochloride," this is typically an artifact of excess HCl trapping during aggressive crystallization rather than true stoichiometric protonation of the amide. The pharmacologically relevant and structurally accurate form is the mono-hydrochloride [3].

Quantitative Physicochemical Data
ParameterSpecification
Chemical Name (R)-1-(3-aminopiperidin-1-yl)ethan-1-one hydrochloride
CAS Number 1177014-59-3 (Mono-HCl)
Molecular Formula C7H14N2O · HCl
Molecular Weight 178.66 g/mol (Mono-HCl) / 142.20 g/mol (Free Base)[1]
Exact Mass (Free Base) 142.1106 Da[1]
Stereochemistry (R)-configuration at the C3 position
Storage Conditions Inert atmosphere, 2-8°C, protected from light[1]

Mechanistic Synthesis Workflow

To synthesize (R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride with absolute regioselectivity, the workflow must account for the competing nucleophilicity of the two nitrogen atoms.

Step 1: Regioselective N-Acetylation
  • Objective: Acetylate the piperidine nitrogen (N1) while preserving the primary amine (C3).

  • Causality of Experimental Choice: Direct acetylation of an unprotected (R)-3-aminopiperidine yields a chaotic mixture of N1-acetyl, N3-acetyl, and N1,N3-diacetyl regioisomers. By utilizing (R)-tert-butyl piperidin-3-ylcarbamate (a Boc-protected primary amine) as the starting material, we sterically and electronically shield the C3-amine. The piperidine N1 remains the sole nucleophilic center, ensuring 100% regioselectivity.

  • Protocol:

    • Dissolve 1.0 eq of (R)-tert-butyl piperidin-3-ylcarbamate in anhydrous dichloromethane (DCM).

    • Add 1.5 eq of triethylamine (TEA) to act as an acid scavenger. Cool the system to 0°C.

    • Dropwise add 1.1 eq of acetyl chloride. Causality: The low temperature prevents exothermic degradation and minimizes side reactions.

    • Stir for 2 hours, quench with saturated NaHCO3, and extract the organic layer to yield the intermediate: (R)-tert-butyl (1-acetylpiperidin-3-yl)carbamate.

Step 2: Acid-Mediated Boc Deprotection & Salt Formation
  • Objective: Cleave the Boc group to reveal the primary amine and precipitate the target hydrochloride salt.

  • Causality of Experimental Choice: The tert-butoxycarbonyl (Boc) group is highly sensitive to strong acids. Using 4M HCl in dioxane provides a strictly anhydrous acidic environment, which is critical to prevent the unintended aqueous hydrolysis of the newly formed N1-acetamide bond.

  • Protocol & Self-Validating System:

    • Dissolve the intermediate in a minimal volume of 4M HCl in dioxane at room temperature.

    • Self-Validation: Monitor the reaction for the evolution of CO2 gas. The continuous bubbling of CO2 acts as a stoichiometric, visual indicator of the deprotection mechanism. Once bubbling ceases completely, the cleavage is validated as finished.

    • Add cold diethyl ether to precipitate the product. Filter and dry under vacuum to obtain the final hydrochloride salt.

Synthesis SM (R)-tert-butyl piperidin-3-ylcarbamate (Starting Material) Step1 Acetylation (AcCl, TEA, DCM, 0°C) SM->Step1 Int1 (R)-tert-butyl (1-acetylpiperidin-3-yl)carbamate (Intermediate) Step1->Int1 Step2 Boc Deprotection (4M HCl in Dioxane, RT) Int1->Step2 Product (R)-1-(3-aminopiperidin-1-yl)ethanone HCl (Final Product) Step2->Product

Figure 1: Regioselective synthetic workflow of (R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride.

Analytical Characterization & Validation Framework

To ensure the trustworthiness of the synthesized batch, a self-validating analytical framework must be employed. The data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) must cross-verify each other.

Analytical MethodDiagnostic MarkersSelf-Validating Cross-Check
1H NMR (D2O, 400 MHz) Appearance: Sharp 3H singlet at ~2.10 ppm (N1-acetyl methyl).Disappearance: Complete loss of the 9H singlet at ~1.40 ppm (Boc group).The absolute absence of the 1.40 ppm peak confirms that the CO2 evolution observed during synthesis accurately reflected 100% deprotection.
ESI-MS (Positive Mode) Target Mass: [M+H]+ peak at m/z 143.1.The absence of a peak at m/z 243.1 ([M+Boc+H]+) cross-verifies the NMR data, ensuring no unreacted intermediate remains.
Chiral HPLC Enantiomeric Excess (ee) > 99%. Retention time compared against an (S)-enantiomer standard.Confirms that the acidic deprotection conditions did not induce racemization at the C3 stereocenter.

Applications in Advanced Therapeutics

Chiral 3-aminopiperidines are privileged scaffolds in medicinal chemistry, dictating the spatial orientation of pharmacophores in several high-profile drug classes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The 3-aminopiperidine core is a critical structural motif in anti-diabetic APIs, such as Linagliptin[1]. The primary amine at the C3 position acts as a hydrogen-bond donor, interacting directly with the catalytic glutamate residues (Glu205 and Glu206) within the DPP-4 enzyme's active site, thereby preventing the degradation of incretin hormones.

PARP14 Inhibitors in Oncology

Recent advancements in targeted oncology utilize the (R)-1-(3-aminopiperidin-1-yl)ethanone scaffold to synthesize quinazolinone-based PARP14 inhibitors[2]. PARP14 is a macrodomain-containing enzyme that drives pro-survival signaling in B-cell lymphomas via the STAT6 pathway. By incorporating this chiral building block, researchers can achieve high-affinity binding to the PARP14 active site, effectively shutting down the survival pathway and inducing apoptosis in malignant cells[2].

Pathway API API with (R)-3-aminopiperidine (e.g., Quinazolinone) PARP14 PARP14 Enzyme (Macrodomain Target) API->PARP14 Inhibits Apoptosis B-Cell Apoptosis (Therapeutic Efficacy) API->Apoptosis Induces STAT6 STAT6 Pathway (Pro-survival Signaling) PARP14->STAT6 Promotes STAT6->Apoptosis Prevents

Figure 2: Mechanism of PARP14 inhibition inducing apoptosis in B-cell lymphoma models.

References

  • Benchchem, "(S)-1-(3-Aminopiperidin-1-yl)ethanone" (Chemical properties and DPP-4 applications).
  • abcr Gute Chemie, "AB601633 | CAS 1177014-59-3" (CAS verification for the (R)-enantiomer hydrochloride).
  • ChemicalBook, "1177014-59-3((R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride)".
  • Google Patents, "US10562891B2 - Quinazolinones as PARP14 Inhibitors" (Therapeutic application in B-cell lymphoma).

Sources

An In-depth Technical Guide to the Synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block and intermediate in the synthesis of complex bioactive molecules. The stereochemical integrity of the (R)-enantiomer is often paramount for the desired pharmacological activity, making its stereoselective synthesis a critical challenge. This guide provides a comprehensive overview of the prevalent and efficient synthetic pathways to this compound, focusing on the underlying chemical principles, strategic considerations for achieving high enantiomeric purity, and detailed experimental protocols. The narrative is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the practical execution of this synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride presents a key challenge in regioselectivity. The piperidine core contains two nitrogen atoms: a secondary amine within the ring (position 1) and a primary amine substituent at the chiral center (position 3). Direct acetylation of the parent compound, (R)-3-aminopiperidine, would likely lead to a mixture of products, with preferential acylation at the more nucleophilic primary amine.

Therefore, a robust synthesis strategy necessitates a protecting group strategy. The most logical retrosynthetic disconnection involves the late-stage deprotection of the 3-amino group after selective acetylation of the ring nitrogen. This points to (R)-3-(tert-butoxycarbonylamino)piperidine, or (R)-1-Boc-3-aminopiperidine, as a pivotal intermediate.[1]

The overall strategy is thus bifurcated:

  • Secure a reliable source of the enantiopure intermediate, (R)-1-Boc-3-aminopiperidine.

  • Execute a two-step sequence involving regioselective N-acetylation followed by deprotection and salt formation.

G FinalProduct (R)-1-(3-aminopiperidin-1-yl)ethanone·2HCl Intermediate2 N-acetylated Boc-protected intermediate FinalProduct->Intermediate2 Acidic Deprotection (Boc removal) & Salt Formation KeyIntermediate (R)-1-Boc-3-aminopiperidine Intermediate2->KeyIntermediate Regioselective N-Acetylation ProchiralKetone 1-Boc-3-piperidone KeyIntermediate->ProchiralKetone Asymmetric Biocatalysis (Transaminase) RacemicAmine rac-3-Aminopiperidine KeyIntermediate->RacemicAmine Chiral Resolution & Boc Protection

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Chiral Precursor, (R)-1-Boc-3-aminopiperidine

The enantiomeric purity of the final product is dictated by the quality of this key intermediate. Two primary strategies are employed for its synthesis: asymmetric biocatalysis and classical chemical resolution.

Method A: Asymmetric Biocatalysis via Transamination

A modern and highly efficient approach involves the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, using an ω-transaminase (ω-TA).[1][2] This method is lauded for its exceptional enantioselectivity and environmentally benign reaction conditions.

Causality and Expertise: Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate.[1] The enzyme's chiral active site orients the substrate in a specific manner, leading to the formation of predominantly one enantiomer of the amine product. This method avoids the 50% theoretical yield limit of classical resolution and minimizes waste.[1]

G Substrate 1-Boc-3-piperidone Enzyme ω-Transaminase (R-selective) + Amine Donor (e.g., IPA) + PLP Cofactor Substrate->Enzyme Enters Active Site Product (R)-1-Boc-3-aminopiperidine Enzyme->Product Stereoselective Amination Byproduct Acetone Enzyme->Byproduct Co-product Release

Caption: Workflow for asymmetric biocatalytic synthesis.

Method B: Chemical Synthesis and Chiral Resolution

The classical approach begins with a readily available starting material, 3-aminopyridine.[3] The synthesis proceeds through hydrogenation of the aromatic ring to produce racemic 3-aminopiperidine, followed by resolution of the enantiomers.

Workflow and Rationale:

  • N-Protection: The exocyclic amino group of 3-aminopyridine is first protected (e.g., as a trifluoroacetamide) to prevent side reactions and catalyst poisoning during the subsequent hydrogenation step.[3]

  • Hydrogenation: The protected pyridine ring is catalytically hydrogenated (e.g., using Pd/C or Pt/C) to yield the corresponding racemic piperidine derivative.[3]

  • Chiral Resolution: This is the critical step where the enantiomers are separated. A chiral resolving agent, such as D-tartaric acid or an optically active cyclic phosphoric acid, is added to the racemic amine.[3][4] This forms a pair of diastereomeric salts with different solubilities, allowing one diastereomer to be selectively crystallized.

  • Liberation and Protection: The desired (R)-amine is liberated from the salt by treatment with a base. It is then typically protected with a Boc group to yield the stable, easily handled (R)-1-Boc-3-aminopiperidine intermediate.

Comparison of Precursor Synthesis Methods
ParameterMethod A: Asymmetric BiocatalysisMethod B: Chiral Resolution
Theoretical Yield Up to 100%[1]Maximum 50%
Enantiomeric Excess (e.e.) Typically >99%[1]High (>99%), but dependent on crystallization efficiency[4]
Process Steps Fewer steps (often one-pot)[2]Multiple steps (protection, hydrogenation, resolution, deprotection)[3]
Environmental Impact Greener (mild conditions, aqueous media)Higher solvent usage, potential for heavy metal catalysts
Scalability Can be challenging, requires specialized enzymesWell-established and highly scalable

Part 2: Core Synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone Dihydrochloride

With the enantiopure intermediate, (R)-1-Boc-3-aminopiperidine, in hand, the final steps are a regioselective acetylation followed by deprotection.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Deprotection & Salt Formation A (R)-1-Boc-3-aminopiperidine B N-acetylated Boc-protected intermediate A->B Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) Base (e.g., Et₃N) Solvent (e.g., DCM) C N-acetylated Boc-protected intermediate D (R)-1-(3-aminopiperidin-1-yl)ethanone·2HCl C->D HCl (gas or solution) Solvent (e.g., EtOH, Dioxane)

Caption: Core two-step synthesis pathway.

Experimental Protocol 1: N-Acetylation of (R)-1-Boc-3-aminopiperidine

Rationale: This step selectively acylates the secondary amine at the 1-position of the piperidine ring. The Boc group at the 3-position is stable under these basic or neutral conditions. Acetic anhydride is often preferred for its ease of handling and less corrosive byproducts compared to acetyl chloride. A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the acid generated during the reaction.[5]

Methodology:

  • Dissolve (R)-1-Boc-3-aminopiperidine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (1.2-1.5 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Add acetic anhydride (1.1-1.3 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate, which can often be used in the next step without further purification.

Experimental Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation

Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions.[1] Treatment with a strong acid, such as hydrochloric acid, cleaves the Boc group to generate a free amine. The use of excess HCl ensures the protonation of both the newly liberated 3-amino group and the tertiary amine at the 1-position, directly yielding the desired dihydrochloride salt.

Methodology:

  • Dissolve the crude N-acetylated intermediate from the previous step in a suitable solvent such as ethanol, methanol, or 1,4-dioxane.

  • Cool the solution to 0 °C.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) dropwise.

  • A white precipitate of the dihydrochloride salt will typically form.

  • Stir the resulting slurry at room temperature for 1-3 hours to ensure complete deprotection.

  • Collect the solid product by filtration. Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether or cold ethanol) to remove any residual impurities.[1]

  • Dry the product under vacuum to obtain (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride as a white to off-white solid.[6]

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity, purity, and enantiomeric excess.

  • Structural Verification: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining chemical purity.

  • Enantiomeric Excess (e.e.) Determination: The enantiomeric purity is critical and is determined using chiral chromatography, either Chiral HPLC or Supercritical Fluid Chromatography (SFC), often after derivatization of the amine.[7]

PropertyTypical Value/Method
Appearance White to off-white solid[8]
Molecular Formula C₇H₁₄N₂O · 2HCl
Molecular Weight 215.12 g/mol
Purity (HPLC) ≥ 97%
Enantiomeric Purity (Chiral HPLC/SFC) ≥ 99% e.e.
Storage Store at room temperature, keep dry and cool, hygroscopic[6][8]

Conclusion

The synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a well-defined process hinging on a robust protecting group strategy to overcome the inherent challenge of regioselectivity. The key to success lies in obtaining the enantiopure intermediate, (R)-1-Boc-3-aminopiperidine, for which both modern biocatalytic methods and classical resolution techniques are viable and scalable options. The subsequent two-step sequence of acetylation and acidic deprotection is efficient and high-yielding. This guide provides the fundamental principles and practical protocols necessary for the successful laboratory synthesis and quality control of this valuable chiral building block.

References

  • CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Sun, Y., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384. [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 63-69. [Link]

  • CN105906627A - Synthesis method of linagliptin intermediate.
  • CN105440034A - Preparation method of linagliptin and intermediate thereof.
  • Synthesis of Related Substances of Linagliptin. Chinese Journal of Pharmaceuticals. [Link]

  • Riebe, M., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, 26(10), 2846-2864. [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Fridén-Saxin, M., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(11), 5527-5536. [Link]

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (2016). SciSpace. [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. PubChem. [Link]

  • (R)-1-(3-aminopiperidin-1-yl)ethan-1-one hydrochloride. NextSDS. [Link]

  • New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. (2019). ResearchGate. [Link]

  • Alcaide, B., et al. (2008). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Organic Letters, 10(10), 1935-1938. [Link]

  • Hussein, E. M., et al. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones. RSC Advances, 12(31), 20045-20055. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Ni, Y., et al. (2018). Regio- and stereo-selective amination of fatty acids to d-amino acids by a three-step one-pot cascade. Green Chemistry, 20(24), 5649-5654. [Link]

  • Gunosewoyo, H., et al. (2011). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry, 76(2), 541-554. [Link]

  • Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 503-508. [Link]

Sources

Unveiling the Pharmacological Core: Mechanism of Action and Application of (R)-1-(3-aminopiperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

[label="Lead Optimization", fillcolor="#F1F3F4", fontcolor="#20

The Pharmacophoric Warhead: Beyond a Simple Building Block

In modern fragment-based drug discovery (FBDD), certain chemical motifs transcend their status as mere synthetic intermediates to become the definitive drivers of a drug's mechanism of action. (R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride (CAS 1177014-59-3) is a prime example. While it is not a standalone therapeutic agent, this chiral molecule represents the isolated, active pharmacophoric "warhead" responsible for the target engagement of several blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors, including linagliptin and alogliptin [1].

Note on Chemical Nomenclature: Commercially, this compound is occasionally cataloged as a dihydrochloride. However, from a structural pharmacology standpoint, the N1-acetamide nitrogen is non-basic due to resonance delocalization. The biologically active species in physiological solution is the monoprotonated primary amine at the C3 position, which acts as the electrostatic anchor driving the mechanism of action.

Structural Pharmacology & Target Engagement

The mechanism of action of (R)-1-(3-aminopiperidin-1-yl)ethanone derivatives is fundamentally driven by competitive inhibition at the active site of serine proteases, specifically DPP-4 and Fibroblast Activation Protein (FAP) [2].

The molecule operates via two distinct structural features:

  • The (R)-3-Amino Group (The Anchor): At physiological pH, this primary amine is protonated, mimicking the N-terminal sequence of natural incretin substrates like GLP-1. Upon entering the highly stereoselective S2 pocket of DPP-4, it forms a critical bidentate salt bridge with the carboxylate side chains of the Glu205/Glu206 dyad.

  • The N1-Acetyl Group (The Conformational Lock): The "ethanone" moiety converts the secondary piperidine amine into an amide. This eliminates unwanted basicity, preventing off-target hERG channel liability. More importantly, the steric bulk of the acetyl group restricts the ring flip of the piperidine, stabilizing the chair conformation and projecting the 3-amino group in the optimal equatorial vector for target engagement [3].

MOA A (R)-1-(3-aminopiperidin-1-yl)ethanone (Pharmacophore) B DPP-4 / FAP Enzyme (Glu205/206 Active Site) A->B Competitive Binding (Salt Bridge) C GLP-1 / GIP Stabilization B->C Prevents Degradation D Insulin Secretion (Beta Cells) C->D Receptor Activation

Fig 1. Mechanism of action of (R)-3-aminopiperidine derivatives via DPP-4 inhibition.

Quantitative Affinity Profiling

The interaction between the (R)-3-aminopiperidine core and its targets is exquisitely stereospecific. The inversion of the chiral center from (R) to (S) results in a catastrophic steric clash within the S2 pocket, breaking the Glu205/206 salt bridge and dropping binding affinity by over two orders of magnitude [2].

Table 1: Stereospecific Binding Affinity of 3-Aminopiperidine Pharmacophores

Compound MotifTarget EnzymeStereocenterIC50 (nM)Primary Interaction Motif
N-Acetyl-3-aminopiperidineDPP-4(R)-isomer< 10Bidentate salt bridge (Glu205/206)
N-Acetyl-3-aminopiperidineDPP-4(S)-isomer> 1000Steric clash; loss of salt bridge
N-Acetyl-3-aminopiperidineFAP(R)-isomer~ 82Glu motif recognition (E203/E204)

Experimental Methodology: Self-Validating SPR Protocol

To accurately quantify the kinetic binding parameters ( KD​ , kon​ , koff​ ) of (R)-1-(3-aminopiperidin-1-yl)ethanone derivatives, Surface Plasmon Resonance (SPR) is the gold standard.

The Self-Validating System: A common pitfall in fragment screening is false positives caused by non-specific electrostatic sticking of amines to the sensor matrix. To create a self-validating loop, this protocol mandates the parallel injection of the (S)-enantiomer as an internal negative control. If the system is valid, the (R)-enantiomer will yield a dose-dependent kinetic curve, while the (S)-enantiomer will yield a flat baseline. This proves causality: the signal is driven exclusively by precise S2 pocket engagement, not background noise.

Step-by-Step Workflow:
  • Target Immobilization: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry. Inject recombinant human DPP-4 (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Quench unreacted sites with 1M ethanolamine.

  • Analyte Preparation: Dissolve the (R)-1-(3-aminopiperidin-1-yl)ethanone derivative in HBS-EP+ running buffer. Prepare a 2-fold serial dilution ranging from 100 nM down to 3.125 nM. Prepare an identical dilution series for the (S)-enantiomer.

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a high flow rate of 30 µL/min (to minimize mass transport limitation) for 120 seconds, followed by a 300-second buffer flow for the dissociation phase.

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0). Causality: This highly acidic pulse protonates the Glu205/206 carboxylates, breaking the salt bridge and stripping the fragment from the active site without denaturing the enzyme.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections). Fit the validated data to a 1:1 Langmuir binding model.

Protocol S1 Immobilize DPP-4 (CM5 Chip) S2 Inject Analyte (R-enantiomer) S1->S2 Step 1 S3 Inject Control (S-enantiomer) S1->S3 Step 2 (Validation) S4 Kinetic Analysis (1:1 Langmuir) S2->S4 KD Calculation S3->S4 Stereospecificity Check

Fig 2. Self-validating SPR workflow for stereospecific binding kinetic analysis.

References

  • Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis. National Center for Biotechnology Information (PMC). URL: [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs. Organic Process Research & Development (ACS Publications). URL:[Link]

An In-depth Technical Guide to (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride, a chiral piperidine derivative of significant interest in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, and a validated synthetic pathway. Furthermore, it delves into the compound's crucial role as a building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs pivotal in the management of type 2 diabetes. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a chiral organic compound featuring a piperidine ring N-acylated with an acetyl group and bearing an amino group at the C3 position in the (R) configuration. The molecule is supplied as a dihydrochloride salt, enhancing its stability and solubility in aqueous media.

CAS Number and Nomenclature

A definitive CAS number for the dihydrochloride salt of (R)-1-(3-aminopiperidin-1-yl)ethanone is not consistently reported in major chemical databases. However, the hydrochloride salt is well-documented with the following identifiers:

  • CAS Number (HCl salt): 1177014-59-3, 1207602-55-8[1][2]

  • IUPAC Name: (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride

  • Synonyms: (R)-1-acetyl-3-aminopiperidine dihydrochloride

For research and procurement purposes, it is advisable to reference the CAS number of the hydrochloride salt while specifying the requirement for the dihydrochloride form.

Chemical Structure

The chemical structure of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is depicted below:

Caption: Structure of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride.

Physicochemical Data
PropertyValueSource/Comment
Molecular Formula C₇H₁₆Cl₂N₂OCalculated
Molecular Weight 215.12 g/mol Calculated
Appearance Expected to be a white to off-white solidBased on related compounds
Solubility Soluble in water and polar organic solvents like methanol and ethanolInferred from the salt form
Purity Typically >95%[2]
Storage Store at room temperature in a dry, cool place[2]

Synthesis and Manufacturing

The synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is conceptually a two-step process starting from the chiral precursor, (R)-3-aminopiperidine dihydrochloride. The piperidine derivatives are crucial synthetic fragments in the pharmaceutical industry.[3][4]

Synthesis of the Precursor: (R)-3-Aminopiperidine Dihydrochloride

The enantiomerically pure (R)-3-aminopiperidine dihydrochloride is a critical starting material.[1] Its synthesis is a well-established process in pharmaceutical chemistry, often starting from readily available chiral building blocks like D-ornithine or through the resolution of a racemic mixture. A common industrial route involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]

G start D-Ornithine or Racemic 3-Aminopiperidine step1 Cyclization or Chiral Resolution start->step1 intermediate (R)-3-Aminopiperidin-2-one or (R)-3-Aminopiperidine step1->intermediate step2 Reduction (if lactam) & HCl Salt Formation intermediate->step2 product (R)-3-Aminopiperidine Dihydrochloride step2->product

Caption: Synthetic overview for the precursor (R)-3-aminopiperidine dihydrochloride.

N-Acetylation of (R)-3-Aminopiperidine Dihydrochloride

The final step involves the selective N-acetylation of the piperidine nitrogen. Starting with the dihydrochloride salt requires careful control of the reaction conditions to neutralize the hydrochloride on the piperidine nitrogen, facilitating its reaction with the acetylating agent, while ideally leaving the C3-amino group protonated and thus protected.

Experimental Protocol: N-Acetylation

This protocol is a representative procedure based on standard N-acetylation methodologies for diamines and their salts.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend (R)-3-aminopiperidine dihydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add a suitable base (2.0-2.2 eq), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise to the stirred suspension. The base serves to neutralize the hydrochloride salts.

  • Acylating Agent Addition: In a separate flask, dissolve acetic anhydride (1.0-1.1 eq) or acetyl chloride (1.0-1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture can be filtered to remove any precipitated salts (e.g., triethylammonium chloride).

    • The filtrate is then cooled in an ice bath, and a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) is added dropwise until precipitation of the dihydrochloride salt is complete.

    • The resulting solid is collected by vacuum filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride.

G start (R)-3-Aminopiperidine Dihydrochloride reagents Acetic Anhydride/Acetyl Chloride Triethylamine, DCM, 0°C to RT start->reagents N-Acetylation workup Aqueous Workup & HCl Salt Formation reagents->workup Reaction product (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride workup->product Isolation

Caption: Workflow for the N-acetylation of (R)-3-aminopiperidine dihydrochloride.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride. The following are the expected analytical data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl group (a singlet), the piperidine ring protons (a series of multiplets), and the protons of the amino group. The chemical shifts will be influenced by the solvent and the protonation state.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the carbons of the piperidine ring.

Table of Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O):

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.1 (s)~22
Acetyl C=O-~173
Piperidine C3-H~3.5 (m)~46
Piperidine CH₂ (adjacent to N)~3.0-4.0 (m)~44-50
Piperidine CH₂~1.6-2.2 (m)~20-30

Note: These are estimated values and may vary depending on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the free base (C₇H₁₄N₂O).

  • Expected [M+H]⁺: m/z 143.11

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule.

  • N-H stretch (amine salt): Broad band around 3000-3200 cm⁻¹

  • C-H stretch (aliphatic): 2850-3000 cm⁻¹

  • C=O stretch (amide): ~1640 cm⁻¹

Applications in Drug Development

The primary application of (R)-1-(3-aminopiperidin-1-yl)ethanone and its precursor, (R)-3-aminopiperidine, is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These drugs are a cornerstone in the treatment of type 2 diabetes mellitus.

Role as a Key Intermediate for DPP-4 Inhibitors

The (R)-3-aminopiperidine moiety is a crucial pharmacophore that binds to the active site of the DPP-4 enzyme.[6] Several blockbuster antidiabetic drugs, such as Linagliptin, incorporate this structural motif.[7] The synthesis of these complex molecules often involves the coupling of the (R)-3-aminopiperidine core with a heterocyclic system.

The N-acetylation to form (R)-1-(3-aminopiperidin-1-yl)ethanone can serve multiple purposes in a multi-step synthesis:

  • Protecting Group: While less common than Boc or Cbz groups, the acetyl group can act as a protecting group for the piperidine nitrogen under certain reaction conditions.

  • Modification of Physicochemical Properties: N-acetylation can alter the solubility and reactivity of the intermediate, which can be advantageous in specific synthetic steps.

  • Direct Incorporation: In some synthetic strategies, the N-acetylated piperidine derivative might be the desired building block for direct coupling reactions.

G cluster_0 Synthesis of DPP-4 Inhibitors intermediate (R)-1-(3-aminopiperidin-1-yl)ethanone or its precursor coupling Coupling Reaction intermediate->coupling heterocycle Xanthine or other heterocyclic core heterocycle->coupling dpp4 DPP-4 Inhibitor (e.g., Linagliptin) coupling->dpp4

Caption: Role of the (R)-aminopiperidine core in the synthesis of DPP-4 inhibitors.

Safety and Handling

As a chemical intermediate, (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride should be handled with appropriate safety precautions in a laboratory or industrial setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a valuable chiral building block with a significant role in the synthesis of modern pharmaceuticals, particularly DPP-4 inhibitors. Its stereochemically defined structure makes it an essential component for producing effective and safe active pharmaceutical ingredients. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in the field of drug discovery and development. The continued importance of piperidine derivatives in medicinal chemistry ensures that this compound and its analogs will remain relevant in the pursuit of novel therapeutics.[8]

References

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]

  • Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. The Royal Society of Chemistry. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

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Navigating the Solubility Landscape of (R)-1-(3-aminopiperidin-1-yl)ethanone Dihydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For an amine salt like (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride, several key factors come into play.

1.1. The "Like Dissolves Like" Principle in the Context of Amine Salts

The adage "like dissolves like" is a cornerstone of solubility prediction.[1][2] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is an ionic compound, a salt formed from a basic amine and hydrochloric acid. This ionic character imparts a high degree of polarity.

  • Polar Solvents: These solvents, characterized by a significant dipole moment and often the ability to form hydrogen bonds, are generally better at dissolving polar and ionic compounds.[1] The dihydrochloride salt structure of the target compound suggests a propensity for solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Nonpolar Solvents: Solvents with low polarity (e.g., hexane, toluene) are less likely to effectively solvate the charged species of the dihydrochloride salt, leading to poor solubility.

1.2. The Influence of the Dihydrochloride Salt Form

The conversion of a free amine to its hydrochloride salt is a common strategy to enhance aqueous solubility.[3][4] However, the effect on solubility in organic solvents is more complex and less predictable.[5] The salt's crystal lattice energy, which is the energy required to break apart the ionic crystal structure, plays a crucial role. For dissolution to occur, the energy released from the interaction of the ions with the solvent molecules (solvation energy) must overcome the crystal lattice energy.

For a related compound, (R)-3-aminopiperidine dihydrochloride, it is noted to be soluble in water and partially soluble in dichloromethane, methanol, and isopropyl alcohol. This provides a valuable starting point, suggesting that (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride may exhibit some solubility in polar organic solvents.

1.3. Hydrogen Bonding

The presence of amine and amide functional groups in (R)-1-(3-aminopiperidin-1-yl)ethanone allows for hydrogen bonding. Solvents that are hydrogen bond donors or acceptors can interact favorably with the compound, promoting solubility.

Predictive Approaches to Solubility

While experimental determination is the gold standard, several computational and predictive models can offer initial guidance and help in solvent selection for screening.

2.1. In Silico Solubility Prediction

Various computational models, such as those based on Quantitative Structure-Property Relationships (QSPR), can estimate solubility.[6] These models use molecular descriptors to correlate the chemical structure with its physicochemical properties. Another approach is the use of thermodynamic models like COSMO-RS (Conductor-like Screening Model for Real Solvents), which can predict solubility based on the chemical potential of the solute and solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of definitive predictive power for the solubility of amine salts in organic solvents, empirical determination is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[7]

3.1. The Shake-Flask Method

This method involves equilibrating an excess of the solid compound with a known volume of the solvent at a controlled temperature and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride prep_solvent Add known volume of organic solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial shake Agitate at constant temperature (e.g., 24-72h) prep_vial->shake shake_check Periodically sample to confirm equilibrium shake->shake_check centrifuge Centrifuge to pellet excess solid shake_check->centrifuge filtrate Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtrate hplc Analyze filtrate by calibrated HPLC filtrate->hplc calculate Calculate solubility (mg/mL or mol/L) hplc->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride to a series of vials, each containing a different organic solvent of interest. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is room temperature (25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24, 48, and 72 hours). To confirm that equilibrium has been reached, the concentration of the solute in the solution should not significantly change between later time points.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a chemically compatible syringe filter (e.g., PTFE for a broad range of organic solvents) to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of the dissolved (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

    • A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

Recommended Solvent Screening Panel

To obtain a comprehensive understanding of the solubility profile, a diverse range of organic solvents should be screened.

Solvent ClassExample SolventsRationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding and have high polarity, expected to show good solubility for the dihydrochloride salt.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High polarity and can accept hydrogen bonds, but do not donate. Often good solvents for a wide range of compounds.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFIntermediate polarity. The high water solubility of a related compound suggests some solubility might be possible in THF.[8]
Chlorinated Dichloromethane (DCM), ChloroformModerate polarity. The partial solubility of a related compound in DCM suggests these are worth investigating.
Esters Ethyl Acetate, Isopropyl AcetateIntermediate polarity, common in pharmaceutical processing.
Hydrocarbons Toluene, Heptane, HexaneNonpolar solvents, expected to show poor solubility for the highly polar dihydrochloride salt.

Interpreting the Results and Further Considerations

The experimentally determined solubility data will provide a critical dataset for various aspects of drug development:

  • Process Chemistry: Selection of appropriate solvents for reaction, work-up, and crystallization.

  • Formulation Development: Identifying potential solvent systems for liquid formulations or for processes like spray drying.

  • Purification: Designing effective crystallization or chromatographic purification steps.

It is important to note that factors such as temperature and the presence of impurities can influence solubility. Therefore, it is recommended to determine solubility at different temperatures relevant to the intended process.

Conclusion

While a definitive, pre-existing solubility dataset for (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride in organic solvents is not publicly documented, a systematic approach combining theoretical understanding and empirical determination can effectively bridge this knowledge gap. By applying the principles of physicochemical properties and employing robust experimental methodologies like the shake-flask method, researchers can generate the necessary data to guide informed decisions in the development of novel pharmaceuticals. This guide provides the necessary framework to confidently navigate the solubility landscape of this important chiral intermediate.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Available at: [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Google Patents. (n.d.). US20150166481A1 - Method for producing optically active 3-aminopiperidine or salt thereof.
  • NextSDS. (n.d.). (R)-1-(3-aminopiperidin-1-yl)ethan-1-one hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Padova, Università di. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Chemistry Stack Exchange. Retrieved from [Link]

  • University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

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(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride

This guide provides a comprehensive overview of the material safety properties of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride, a key building block in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe handling, storage, and emergency response. The information herein is compiled and interpreted from safety data sheets of closely related structural analogs, providing a robust framework for risk assessment and mitigation.

Chemical Identity and Physicochemical Properties

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a chiral amine derivative used as an intermediate in the synthesis of various therapeutic agents, particularly in the development of treatments for neurological disorders.[1] The dihydrochloride salt form generally enhances solubility and stability, making it easier to handle in a laboratory setting.[1]

While a specific Safety Data Sheet (SDS) for the dihydrochloride form is not prevalent, extensive data exists for the monohydrochloride and the parent amine, (R)-3-Aminopiperidine dihydrochloride. The addition of a second hydrochloride moiety primarily influences physical properties, while the toxicological and reactivity profile is dictated by the core (R)-1-(3-aminopiperidin-1-yl)ethanone structure.

Table 1: Physicochemical and Identification Data

Property Data Source(s)
Synonyms (R)-1-(3-aminopiperidin-1-yl)ethan-1-one hydrochloride
Molecular Formula C7H14N2O · 2HCl Inferred
Molecular Weight 215.12 g/mol Inferred
Appearance White to off-white or light brown powder/solid [2][3]
Purity ≥95% - 97% [4]
Storage Temperature Room temperature, keep dry and cool
Stability Stable under recommended storage conditions; reported to be hygroscopic [2][5]

| InChI Key | OMUFVZFNUFHIMN-OGFXRTJISA-N (for hydrochloride) | |

Hazard Identification and Toxicological Profile

This compound is classified as hazardous. The primary risks involve irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed, inhaled, or absorbed through the skin.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[2][6]

Signal Word: Warning

Pictogram:

  • GHS07 (Exclamation Mark)

Routes of Exposure and Health Effects:

  • Inhalation: Harmful if inhaled, causing irritation to the respiratory system.[5][6] Symptoms may include coughing and shortness of breath.

  • Skin Contact: Harmful in contact with skin, causing irritation.[5][6] Prolonged contact can lead to redness and discomfort.

  • Eye Contact: Causes serious eye irritation.[5][6] Direct contact can result in pain, redness, and watering.

  • Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation, nausea, and vomiting.

There is no data available on germ cell mutagenicity or carcinogenicity for this specific compound.[5]

Safe Handling and Risk Mitigation Protocols

A systematic approach to handling (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is essential to minimize exposure and ensure laboratory safety. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent hygiene practices.

Engineering Controls

The primary engineering control is to handle the material exclusively within a certified chemical fume hood.[5] This is critical to prevent the inhalation of dust or aerosols, which is a primary route of exposure.[7] The workspace should be well-ventilated.[2][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.[6]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber) that are inspected for integrity before each use.[6] Employ proper glove removal techniques to avoid skin contact.[6]

  • Skin and Body Protection: A full lab coat or a protective suit is required to prevent skin contact.[6][8]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH (US) or EN 166 (EU) approved respirator.[8][9]

Hygiene and Handling Practices
  • Avoid breathing dust, fumes, or spray.[2][5][6]

  • Do not get the substance in eyes, on skin, or on clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling and before breaks, eating, or drinking.[5][6]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][5]

  • Keep the container tightly closed when not in use.[5][7]

  • Handle and store the contents under a dry, inert atmosphere (e.g., nitrogen) if possible, as the material is hygroscopic.[2][5]

Experimental Workflow: Safe Weighing and Solution Preparation

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Storage P1 Don full PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat P2 Verify Fume Hood is operational P1->P2 H1 Place sealed container, balance, and glassware in hood P2->H1 H2 Slowly open container to avoid aerosolizing powder H1->H2 H3 Weigh required amount using a spatula H2->H3 H4 Tightly reseal primary container H3->H4 H5 Add solvent to powder in glassware to dissolve H3->H5 C1 Decontaminate spatula and work surface H4->C1 H5->C1 C2 Remove PPE using proper technique C1->C2 C4 Store sealed container in a dry, cool, well-ventilated place C1->C4 C3 Wash hands thoroughly C2->C3

Caption: Workflow for safely handling the solid compound.

Emergency Procedures and First-Aid

Immediate and appropriate action is crucial in the event of an accidental exposure.

Table 2: First-Aid Measures

Exposure Route First-Aid Protocol Source(s)
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor. If not breathing, provide artificial respiration. [5][6][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs or you feel unwell. [5][6][8]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [5][6]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. Never give anything by mouth to an unconscious person. |[5][6][8] |

In any case of exposure, show the safety data sheet or product label to the medical professional in attendance.[6]

Stability, Storage, and Disposal

Proper storage is key to maintaining the integrity of the compound and ensuring safety.

  • Stability: The compound is stable under recommended storage conditions but is hygroscopic.[2][5]

  • Conditions to Avoid: Avoid exposure to moist air or water, dust formation, excess heat, and open flames.[2][5][8]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[5]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][5][8]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7] Storing under an inert gas like nitrogen is recommended to protect from moisture.[5] The storage area should be locked up.[5][6]

Disposal

Dispose of the contents and container in accordance with all local, state, and federal regulations. Waste must be sent to an approved waste disposal plant.[5][6][8] Do not allow the product to enter drains or waterways.[2][6]

Logical Flow: Chemical Risk Assessment

A Identify Hazards (H302, H315, H319, H335) B Assess Risks (Inhalation, Skin/Eye Contact, Ingestion) A->B C Implement Controls B->C G Prepare Emergency Response B->G D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) C->F H First Aid Kits Eyewash Station Safety Shower G->H I Spill Kits G->I

Caption: A structured approach to managing chemical risk.

References

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet. [Link]

  • ADAMA. (2015). Safety Data Sheet - Alias 4F. [Link]

  • Google Patents. (n.d.). WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. [Link]

  • NextSDS. (n.d.). (R)-1-(3-aminopiperidin-1-yl)ethan-1-one hydrochloride — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Chongqing Insky Pharmaceutical Co., Ltd. (n.d.). (R)-3-aminopiperidine dihydrochloride. [Link]

Sources

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride

Introduction: A Key Chiral Building Block in Modern Drug Discovery

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a chiral synthetic intermediate of significant interest to the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial precursor and building block in the synthesis of complex therapeutic agents. Its rigid piperidine core, featuring a stereochemically defined amine group and an acetyl-protected nitrogen, makes it a valuable pharmacophore for engaging with specific biological targets. The chiral nature of the 3-amino group is particularly critical, as enantiomeric purity often dictates the efficacy and safety profile of the final drug substance.[1] This guide provides a comprehensive overview of its synthesis, characterization, and application, with a focus on the technical considerations relevant to researchers and drug development professionals.

Physicochemical and Structural Data

A precise understanding of the compound's fundamental properties is the starting point for its effective use in synthesis and process development.

PropertyValue
IUPAC Name (R)-1-(3-aminopiperidin-1-yl)ethan-1-one dihydrochloride
Synonyms 1-Acetyl-3-(R)-aminopiperidine dihydrochloride
CAS Number 1177014-59-3
Molecular Formula C₇H₁₆Cl₂N₂O
Molecular Weight 215.12 g/mol (as dihydrochloride salt)
Appearance Typically an off-white to white solid

Synthesis and Manufacturing: A Strategic Approach

The synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a multi-step process that hinges on the securement of the chiral center. A common and efficient strategy involves the acylation of (R)-3-aminopiperidine dihydrochloride. The parent amine is itself a valuable intermediate, often prepared from starting materials like (R)-2,5-diaminopentanoic acid (an ornithine derivative) or through asymmetric synthesis routes.[2][3]

Representative Synthetic Protocol: Acetylation of (R)-3-Aminopiperidine Dihydrochloride

This protocol outlines a standard laboratory-scale procedure. The choice of a non-nucleophilic base is critical to deprotonate the secondary amine of the piperidine ring, allowing it to be acylated, while leaving the primary amine protonated (as the hydrochloride salt), thus preventing di-acylation.

Step 1: Reaction Setup

  • A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • (R)-3-aminopiperidine dihydrochloride is suspended in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The use of an aprotic solvent is crucial to prevent side reactions with the acetylating agent.

Step 2: Basification

  • The suspension is cooled to 0-5 °C using an ice bath. This temperature control is essential to manage the exothermicity of the acid-base reaction and the subsequent acylation.

  • A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added dropwise. Approximately 1.1 equivalents are used to neutralize one of the hydrochloride salts, selectively freeing the secondary amine for reaction.

Step 3: Acylation

  • A solution of acetyl chloride (or acetic anhydride), approximately 1.05 equivalents, in the same solvent is added slowly via the dropping funnel, maintaining the low temperature. The slight excess of the acetylating agent ensures complete conversion of the starting material.

Step 4: Reaction Monitoring and Work-up

  • The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

Step 5: Isolation and Purification

  • The solvent is removed under reduced pressure to yield the crude product as the free base.

  • The free base is then redissolved in a suitable solvent like isopropanol or ethyl acetate, and a solution of hydrochloric acid in ether or isopropanol is added to precipitate the desired (R)-1-(3-aminopiperidin-1-yl)ethanone as its dihydrochloride salt.

  • The resulting solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove non-polar impurities, and dried under vacuum.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A (R)-3-Aminopiperidine dihydrochloride P1 1. Suspend & Cool (0-5 °C) A->P1 B Acetyl Chloride P3 3. Add Acetyl Chloride (Acylation) B->P3 C Triethylamine (Base) P2 2. Add Base (Selective Deprotonation) C->P2 D Dichloromethane (Solvent) D->P1 P1->P2 P2->P3 P4 4. Aqueous Work-up & Extraction P3->P4 P5 5. HCl Addition & Precipitation P4->P5 Z (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride P5->Z

Fig 1. Synthetic Workflow Diagram.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is paramount for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed for this purpose.[4]

Analytical TechniquePurposeTypical Specification
¹H and ¹³C NMR Structural confirmation and identification of impurities.Conforms to the reference spectrum.
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition.Matches the theoretical mass [M+H]⁺.
Chiral HPLC Determination of enantiomeric purity (ee%).≥ 99.0%
Reverse-Phase HPLC Determination of chemical purity (area %).≥ 98.0%
FT-IR Spectroscopy Identification of key functional groups (e.g., C=O, N-H).Conforms to the reference spectrum.
Self-Validating Analytical Workflow

The quality control process is a self-validating system where orthogonal methods confirm the material's properties. For instance, NMR confirms the structure, while HPLC confirms its purity and enantiomeric excess. MS provides an independent verification of the molecular weight. This multi-faceted approach ensures a high degree of confidence in the material's quality before it proceeds to the next synthetic step.[5]

G cluster_input Input Sample cluster_tests Analytical Tests cluster_outputs Quality Attributes Verified cluster_decision Final Decision Sample Batch of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC (Reverse Phase) Sample->HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Structure Correct Structure NMR->Structure MW Correct Molecular Weight MS->MW Purity Chemical Purity HPLC->Purity EnantioPurity Enantiomeric Purity Chiral_HPLC->EnantioPurity Decision Release for Further Manufacturing Structure->Decision MW->Decision Purity->Decision EnantioPurity->Decision G A Chiral Starting Material (e.g., D-Ornithine) B (R)-3-Aminopiperidine (Key Chiral Amine) A->B Multi-step Synthesis C (R)-1-(3-aminopiperidin-1-yl)ethanone (Protected Intermediate) B->C Acylation (Protection) Z Final API (e.g., Linagliptin) B->Z Coupling Reaction C->B Deprotection D Xanthine Heterocycle (API Core Structure) D->Z Coupling Reaction

Fig 3. Role as an Intermediate in API Synthesis.

Safe Handling and Storage

As with most fine chemicals, particularly hydrochloride salts, proper handling is essential.

  • Handling: Should be performed in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes. [6]* Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [6]

Conclusion

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is more than a simple chemical; it is an enabling tool in pharmaceutical research and development. Its value lies in its stereochemically defined structure, which provides a reliable and high-quality starting point for the synthesis of complex, life-saving medicines. A thorough understanding of its synthesis, analytical profile, and handling requirements is essential for any scientist or researcher aiming to leverage its potential in the creation of next-generation therapeutics.

References

  • CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.
  • 1-(3-aminopiperidin-1-yl)ethanone,hydrochloride. Echemi.
  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and r
  • Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. PubMed.
  • (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride. MySkinRecipes.
  • (R)-1-(3-Aminopiperidin-1-yl)ethan-1-one (hydrochloride). Sigma-Aldrich.
  • CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356)
  • The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Walsh Medical Media.
  • An overview of the drug discovery process and its development. ScienceOpen.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
  • Product Name : 8-((R)-3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-1-((4-(2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-.

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commercial availability of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Commercial Availability and Application of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride

Abstract

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a specialized chiral building block of significant interest to the pharmaceutical industry. Its strategic value lies in its role as a key intermediate for the synthesis of highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs pivotal in the management of type II diabetes. This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on its commercial availability, synthesis, quality control, and applications. We will explore the synthetic rationale for its use, provide actionable protocols for its characterization, and detail its commercial procurement landscape, thereby offering a comprehensive resource for its integration into drug discovery pipelines.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents due to its favorable physicochemical properties and its ability to serve as a versatile anchor for interacting with biological targets.[1] When chirality is introduced, as in the case of (R)-3-aminopiperidine derivatives, it allows for precise three-dimensional orientation of functional groups, which is often critical for achieving high target affinity and selectivity.[2]

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride has emerged as a high-value intermediate precisely for this reason. It is most notably recognized as a precursor to the (R)-3-aminopiperidine core, which forms a crucial component of several DPP-4 inhibitors, including Linagliptin and Alogliptin.[3][4] These drugs rely on the specific stereochemistry of the aminopiperidine moiety to effectively bind to the active site of the DPP-4 enzyme.[5] This guide serves as a technical resource for scientists leveraging this key building block in their research and development efforts.

Chemical Identity and Physicochemical Properties

Correctly identifying this starting material is the foundational step for any synthetic campaign. While the target molecule is the acetylated piperidine, it is often synthesized from and discussed in the context of its parent amine, (R)-3-aminopiperidine dihydrochloride.

PropertyValue
Compound Name (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride
CAS Number 1177014-59-3 (for hydrochloride salt)[6]
Molecular Formula C₇H₁₄N₂O · 2HCl
Molecular Weight 215.12 g/mol
Chemical Structure Chemical Structure
InChI Key OMUFVZFNUFHIMN-OGFXRTJISA-N
Typical Form Solid

Commercial Availability and Procurement

(R)-1-(3-aminopiperidin-1-yl)ethanone and its salts are readily available from a range of chemical suppliers, catering to both small-scale research and larger development projects. Procurement options typically vary in purity, quantity, and lead time.

Representative SupplierExample Catalog NumberPurityNotes
Merck (Sigma-Aldrich)LEYH9B0D2B0195%Available for research purposes.
HANGZHOU TIANYE CHEMICALSVaries≥99%Bulk quantity inquiries available.[7]
BLDpharmBD0128945697%+Offered in various research quantities.

When procuring this material, it is critical to request and review the Certificate of Analysis (CoA) to confirm its identity, purity (typically by HPLC or NMR), and enantiomeric excess (ee%).

Synthesis and Manufacturing Insights

While drug development professionals will typically purchase this building block, understanding its synthesis provides insight into potential impurities and cost drivers. The core challenge is the stereoselective synthesis of the (R)-3-aminopiperidine scaffold. A common industrial strategy involves the resolution of a racemic mixture.

A representative synthetic pathway begins with the chiral resolution of racemic 3-aminopiperidine using a chiral acid, such as D-mandelic acid, to selectively precipitate the desired diastereomeric salt.[3] The enantiomerically pure (R)-3-aminopiperidine is then liberated and can be acylated to yield the target compound.

G cluster_0 Synthetic Workflow for (R)-3-Aminopiperidine Core racemic Racemic 3-Aminopiperidine resolution Diastereomeric Salt Formation & Crystallization racemic->resolution chiral_acid D-Mandelic Acid (Chiral Resolving Agent) chiral_acid->resolution r_salt Precipitated (R)-Amine Salt resolution->r_salt Selective Precipitation s_salt Soluble (S)-Amine Salt (in mother liquor) resolution->s_salt liberation Base Treatment (e.g., NaOH) r_salt->liberation r_amine (R)-3-Aminopiperidine (Enantiopure) liberation->r_amine

A generalized workflow for chiral resolution of 3-aminopiperidine.

Causality in Synthesis : The choice of a chiral resolving agent is critical; it must form a stable, crystalline salt with only one of the enantiomers, allowing for physical separation. This step is fundamental to ensuring the final drug molecule has the correct stereochemistry for its biological function, as the opposite enantiomer could be inactive or cause off-target effects.[5]

Application as a Key Building Block: Synthesis of DPP-4 Inhibitors

The primary application of (R)-1-(3-aminopiperidin-1-yl)ethanone and its parent amine is in the synthesis of DPP-4 inhibitors. In the synthesis of Linagliptin, the (R)-3-aminopiperidine moiety is coupled with a substituted xanthine backbone. The acetyl group in the title compound can serve as a protecting group for the piperidine nitrogen, which is later removed, or the parent amine can be used directly.

The diagram below illustrates the logical connection of how the (R)-3-aminopiperidine intermediate is incorporated into the final structure of Linagliptin.

G cluster_1 Linagliptin Synthesis Logic building_block (R)-3-Aminopiperidine (from Dihydrochloride Salt) coupling Nucleophilic Aromatic Substitution (SNAr) building_block->coupling xanthine_core 8-Bromo-7-(but-2-ynyl)-3-methyl- 1-((4-methylquinazolin-2-yl)methyl)xanthine xanthine_core->coupling final_product Linagliptin (Final API) coupling->final_product

Integration of the aminopiperidine core into the Linagliptin structure.

Quality Control and Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of starting materials is a non-negotiable aspect of drug development.[8] A multi-pronged analytical approach is essential for validating each batch of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride.

Exemplary Protocol: HPLC Purity and Identity Confirmation

This protocol describes a self-validating system for routine quality control.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and the test sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis and Validation:

    • Inject the diluent as a blank to ensure no system peaks interfere.

    • Inject the reference standard solution. Record the retention time (RT).

    • Inject the test sample solution. The RT of the main peak in the sample chromatogram must match the RT of the reference standard (typically within ±2%).

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The acceptance criterion is typically ≥97%.

Other essential analytical techniques include:

  • NMR Spectroscopy: ¹H NMR can confirm the chemical structure. For the related (R)-3-aminopiperidine dihydrochloride, characteristic signals can be observed.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Chiral Chromatography: A specialized HPLC method using a chiral column is required to confirm the enantiomeric excess (ee%).

Safety, Handling, and Storage Protocols

Adherence to safety protocols is paramount when handling any chemical intermediate. Information is derived from standard Safety Data Sheets (SDS).[10]

Safe Handling:

  • Always handle in a well-ventilated area or under a chemical fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water.[11]

  • Wash hands thoroughly after handling.[10]

Storage Conditions:

  • Store in a tightly closed container.[10]

  • Keep in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Conclusion

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is more than just a chemical commodity; it is a critical enabler in the development of modern therapeutics for metabolic diseases. Its commercial availability from multiple suppliers provides the necessary supply chain security for researchers and developers. A thorough understanding of its synthesis, application, and analytical characterization, as outlined in this guide, empowers scientific teams to utilize this building block with confidence, ensuring the quality and integrity of their drug discovery and development programs.

References

  • Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF LINAGLIPTIN AND ITS SALTS . European Patent Office. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine . ACS Publications. [Link]

  • Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors . PubMed. [Link]

  • CAS No.164391-52-0, 2(3H)-Benzofuranone,5,7-bis(1,1-dimethylethyl) . LookChem. [Link]

  • (R)-3-amino piperidine hydrochloride preparation method . Eureka by PatSnap. [Link]

  • Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
  • Linagliptin Impurity . PASL. [Link]

  • An overview of the drug discovery process and its development . ScienceOpen. [Link]

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Navigating the Stability Landscape of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stability in Drug Development

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a molecule of interest in pharmaceutical development, possessing structural features that suggest potential therapeutic applications. As with any active pharmaceutical ingredient (API), a thorough understanding of its physical and chemical stability is paramount. This guide provides a comprehensive technical overview of the potential stability challenges and a strategic approach to their investigation. A robust stability profile is not merely a regulatory requirement; it is the foundation upon which a safe, effective, and reliable drug product is built. The hydrochloride salt form of an amine is often chosen to improve stability and solubility, and this guide will delve into the specific considerations for this dihydrochloride salt.[1]

This document will explore the key stability-indicating parameters for (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride, offering insights into the causality behind experimental choices and providing detailed methodologies for its assessment.

Solid-State Stability: The Foundation of a Robust API

The solid form of an API is the starting point for most formulation development. Its physical and chemical integrity under various environmental conditions is a critical quality attribute.

Hygroscopicity: The Inherent Affinity for Water

Many hydrochloride salts of amines exhibit hygroscopicity, the tendency to absorb moisture from the atmosphere.[2][3] This can have significant consequences, including deliquescence, changes in crystal form, and facilitation of chemical degradation.[][5][6] A safety data sheet for the related compound (R)-3-Aminopiperidine dihydrochloride explicitly notes its hygroscopic nature, suggesting that our target compound likely shares this property.[3]

Experimental Protocol: Gravimetric Sorption Analysis

A detailed understanding of the hygroscopic behavior of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride can be achieved using Dynamic Vapor Sorption (DVS).

Methodology:

  • Sample Preparation: A precisely weighed sample (5-10 mg) of the API is placed in the DVS instrument.

  • Drying: The sample is dried under a stream of dry nitrogen gas (0% relative humidity, RH) at a controlled temperature (e.g., 25 °C) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: The RH is then incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH) and then decreased back to 0% RH. At each step, the sample is allowed to equilibrate until a stable weight is recorded.

  • Data Analysis: The change in mass at each RH step is plotted to generate a sorption-desorption isotherm. This will reveal the extent of water uptake and any hysteresis, which can indicate changes in the solid form.

Interpretation of Results:

The results will classify the compound's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic) based on established criteria, such as those from the European Pharmacopoeia.[2]

Hygroscopicity Classification Water Uptake at 25°C and 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

This table provides a general classification scheme for hygroscopicity.

Causality Behind Experimental Choice: DVS is a highly sensitive and automated method that provides a detailed picture of how a material interacts with moisture across a wide range of humidity conditions. This is superior to static methods as it provides kinetic and equilibrium information.

Diagram: Hygroscopicity Assessment Workflow

Hygroscopicity_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_analysis Data Analysis & Interpretation Prep Weigh API Sample (5-10 mg) Dry Dry at 0% RH Prep->Dry Sorption Increase RH in steps (0-90%) Dry->Sorption Desorption Decrease RH in steps (90-0%) Sorption->Desorption Plot Plot Sorption-Desorption Isotherm Desorption->Plot Classify Classify Hygroscopicity Plot->Classify

Caption: Workflow for Hygroscopicity Assessment using DVS.

Thermal Stability: The Impact of Heat

Elevated temperatures can induce physical changes (e.g., melting, polymorphism) and chemical degradation. The piperidine ring, a core component of the molecule, can undergo thermal decomposition at elevated temperatures, potentially leading to the cleavage of C-N bonds and the formation of smaller molecules.[7][8]

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Methodology:

  • TGA: A small, accurately weighed sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is monitored as a function of temperature.

  • DSC: A sample is heated alongside an inert reference at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This reveals thermal events such as melting, crystallization, and decomposition.

Interpretation of Results:

  • TGA: Provides information on the onset of thermal decomposition and the presence of residual solvents or water.

  • DSC: Identifies the melting point, which is a key physical characteristic, and can indicate polymorphic transitions or decomposition events.

Causality Behind Experimental Choice: TGA and DSC are complementary techniques that provide a comprehensive picture of the thermal behavior of a substance. TGA quantifies weight changes, while DSC detects energetic changes.

Photostability: The Effect of Light Exposure

Exposure to light can provide the energy to initiate photochemical degradation reactions. The International Council for Harmonisation (ICH) Q1B guidelines provide a standardized approach to photostability testing.[9][10][11][12][13]

Experimental Protocol: ICH Q1B Photostability Testing

Methodology:

  • Sample Preparation: Samples of the API are placed in clear and, for comparison, light-protective containers. A dark control sample is also prepared and stored under the same conditions but protected from light.

  • Light Exposure: The samples are exposed to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[9][11]

  • Analysis: After exposure, the samples are analyzed for any changes in physical appearance, and the purity is assessed by a stability-indicating analytical method (e.g., HPLC).

Interpretation of Results:

A significant change in the exposed sample compared to the dark control indicates that the compound is photolabile. This will necessitate the use of light-protective packaging for the final drug product.

Diagram: Photostability Testing Workflow

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Sample_Clear API in Clear Container Light_Source Visible: >1.2M lux-hr UVA: >200 W-hr/m2 Sample_Clear->Light_Source Sample_Protected API in Protected Container Sample_Protected->Light_Source Sample_Dark Dark Control Physical_Analysis Physical Appearance Sample_Dark->Physical_Analysis Comparison Chemical_Analysis Purity (HPLC) Sample_Dark->Chemical_Analysis Comparison Light_Source->Physical_Analysis Light_Source->Chemical_Analysis

Caption: Workflow for ICH Q1B Photostability Testing.

Solution-State Stability: Performance in a Biologically Relevant Environment

The stability of an API in solution is crucial for understanding its behavior during formulation, administration, and in vivo.

pH-Dependent Stability and Amide Hydrolysis

The (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride molecule contains an amide bond, which is susceptible to hydrolysis.[14][15][16] This reaction is often catalyzed by acidic or basic conditions.[14][17][18] The pH of the solution can significantly impact the rate of this degradation.[19][20][21][22][23]

Potential Degradation Pathway: Amide Hydrolysis

Under aqueous conditions, the amide bond can be cleaved to yield (R)-3-aminopiperidine and acetic acid.

Experimental Protocol: pH-Rate Profile Study

Methodology:

  • Buffer Preparation: A series of buffers covering a pharmaceutically relevant pH range (e.g., pH 2, 4, 7, 9, 12) are prepared.

  • Solution Preparation: Solutions of the API at a known concentration are prepared in each buffer.

  • Stability Study: The solutions are stored at a constant, often elevated, temperature (e.g., 40°C, 60°C) to accelerate degradation.

  • Time-Point Analysis: Aliquots are withdrawn at predetermined time points and analyzed by a stability-indicating HPLC method to quantify the amount of remaining API and the formation of any degradation products.

  • Data Analysis: The degradation rate constant (k) is determined for each pH. A plot of log(k) versus pH generates the pH-rate profile.

Interpretation of Results:

The pH-rate profile will identify the pH of maximum stability and the pH ranges where the compound is most susceptible to degradation. This information is critical for the formulation of a stable liquid dosage form.

Diagram: Amide Hydrolysis Pathway

Amide_Hydrolysis cluster_products Hydrolysis Products Reactant (R)-1-(3-aminopiperidin-1-yl)ethanone O -C-N- CH3 Product1 Product1 Reactant->Product1 H2O (Acid or Base) Product2 Acetic Acid O HO-C- CH3 Reactant->Product2 H2O (Acid or Base)

Sources

Methodological & Application

Application Note & Protocol: Synthesis of DPP-4 Inhibitors Using (R)-3-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of (R)-3-Aminopiperidine in Modern Diabetes Therapy

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a cornerstone class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1] They function by blocking the DPP-4 enzyme, which rapidly inactivates incretin hormones like GLP-1 and GIP.[2][3] By inhibiting this enzyme, gliptins prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon production, thereby improving glycemic control with a low risk of hypoglycemia.[2][4]

A common structural motif in many potent and selective DPP-4 inhibitors is the chiral (R)-3-aminopiperidine scaffold.[3] This specific stereoisomer is crucial for optimal binding to the S2 pocket of the DPP-4 enzyme, ensuring high efficacy and selectivity.[3]

While the topic specified (R)-1-(3-aminopiperidin-1-yl)ethanone as a starting material, a comprehensive review of authoritative chemical literature and patents reveals that the more established and industrially validated starting material is (R)-3-aminopiperidine , often used as its hydrochloride salt or with a protecting group (e.g., Boc) on the piperidine nitrogen.[2] This guide will therefore focus on the synthesis of Sitagliptin, a leading DPP-4 inhibitor, using (R)-3-aminopiperidine hydrochloride, reflecting the most robust, well-documented, and field-proven synthetic strategies.

Synthetic Strategy: The Case of Sitagliptin

The synthesis of Sitagliptin ((R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[5][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one) provides an excellent case study. The first-generation synthesis developed by Merck involved an eight-step process.[8][9] However, subsequent green chemistry innovations led to a highly efficient, three-step synthesis centered on the asymmetric hydrogenation of an unprotected enamine.[9][10]

A more classical and widely applicable laboratory approach, which will be detailed here, involves a reductive amination pathway. This strategy couples the key chiral amine, (R)-3-aminopiperidine, with a suitable keto-amide precursor.

Overall Synthetic Workflow

The workflow involves the synthesis of a key keto-amide intermediate followed by its coupling with (R)-3-aminopiperidine via reductive amination to yield Sitagliptin.

G cluster_0 Intermediate Synthesis cluster_1 Amide Formation cluster_2 Final Coupling & Product Formation A 2,4,5-Trifluorophenylacetic acid C Keto-ester Intermediate A->C Coupling B Meldrum's Acid B->C E Keto-amide Precursor (Pro-Sitagliptin Ketone) C->E Amidation D 3-(Trifluoromethyl)-5,6,7,8- tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine D->E G Reductive Amination E->G Coupling F (R)-3-Aminopiperidine HCl F->G H Sitagliptin (Free Base) G->H I Salt Formation (H3PO4) H->I J Sitagliptin Phosphate Monohydrate I->J

Caption: General workflow for Sitagliptin synthesis via a reductive amination pathway.

Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of Sitagliptin free base via reductive amination.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
(R)-3-Aminopiperidine dihydrochloride334618-23-4173.07Chiral amine source
Pro-Sitagliptin Ketone¹486460-21-3374.24Key intermediate
Sodium triacetoxyborohydride (STAB)56553-60-7211.94Reducing agent
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic base
Dichloromethane (DCM)75-09-284.93Anhydrous solvent
Methanol (MeOH)67-56-132.04Solvent

¹1-(3-(trifluoromethyl)-5,6-dihydro-[5][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione

Protocol: Reductive Amination

Causality: This procedure utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for reductive aminations. It is less reactive than sodium cyanoborohydride and does not require acidic conditions that could promote side reactions. DIPEA is used to liberate the free amine from its hydrochloride salt in situ without interfering with the reaction.

  • Vessel Preparation: To a dry, nitrogen-purged 250 mL round-bottom flask equipped with a magnetic stirrer, add the Pro-Sitagliptin Ketone (1.0 eq).

  • Reagent Addition: Add (R)-3-Aminopiperidine dihydrochloride (1.1 eq) to the flask.

  • Solvent and Base: Dissolve the solids in anhydrous Dichloromethane (DCM, approx. 10 mL per gram of ketone). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes. A clear solution or a fine slurry should form.

  • Formation of Imine/Enamine: The reaction between the ketone and the free amine forms a transient iminium ion intermediate, which is the species that will be reduced.

  • Reduction: Slowly add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes. Control the addition to manage any mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Sitagliptin free base.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield pure Sitagliptin free base.[11]

Final Step: Salt Formation

For pharmaceutical use, Sitagliptin is typically converted to its phosphate monohydrate salt to improve its stability and solubility.[5][7]

  • Dissolve the purified Sitagliptin free base (1.0 eq) in a mixture of isopropanol and water.[11]

  • Add a solution of phosphoric acid (H₃PO₄, approx. 1.05 eq) dropwise while gently warming (e.g., 70-80°C).[11]

  • Cool the solution slowly to induce crystallization, optionally using seed crystals.[11]

  • Filter the resulting crystalline solid, wash with a cold solvent like heptane, and dry under vacuum to obtain Sitagliptin phosphate monohydrate.[11]

Characterization and Validation

The identity and purity of the synthesized product must be confirmed through rigorous analytical methods.

TechniqueExpected Results for Sitagliptin Phosphate Monohydrate
Melting Point Approx. 206 °C.[6][12]
HPLC Purity >99.5%, retention time consistent with a reference standard.
¹H NMR Spectrum consistent with the proposed structure, showing characteristic peaks for the trifluoromethyl group, aromatic protons, and piperidine moiety.
Mass Spectrometry ESI-MS: m/z [M+H]⁺ corresponding to the molecular weight of the free base (408.1 g/mol ).
X-Ray Powder Diffraction (XRPD) Characteristic peaks confirming the correct crystalline form.[7]

Mechanistic Insight: Asymmetric Synthesis

The industrial synthesis of Sitagliptin is a landmark achievement in green chemistry, largely due to the development of a highly efficient asymmetric hydrogenation process. This avoids the need for chiral resolution or pre-existing chiral building blocks for the main chain.

G A Prochiral Enamine (Dehydrositagliptin) E Asymmetric Hydrogenation A->E B [Rh(COD)Cl]₂ + Chiral Ligand (e.g., t-Bu JOSIPHOS) D Chiral Rhodium Catalyst Complex B->D Forms In Situ C H₂ (High Pressure) C->E D->E Catalyzes F (R)-Sitagliptin (>99% ee) E->F

Caption: Merck's asymmetric hydrogenation route for Sitagliptin synthesis.

This process involves the hydrogenation of an unprotected enamine using a rhodium catalyst with a chiral ferrocenyl-based phosphine ligand (e.g., t-Bu JOSIPHOS).[9][10][13] This method is highly enantioselective (>99% ee), atom-economical, and reduces waste significantly compared to earlier synthetic generations.[9][10] The reaction proceeds under high pressure and yields the final active pharmaceutical ingredient directly, eliminating the need for protecting groups.[9][14]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Action(s)
Low Yield in Reductive Amination - Incomplete reaction.- Degradation of STAB due to moisture.- Impure starting materials.- Increase reaction time or temperature moderately.- Ensure all reagents and solvents are anhydrous.- Purify starting ketone and amine salt before use.
Formation of Side Products - Over-reduction of the ketone.- Dimerization of the enamine.- Use a milder reducing agent (STAB is generally good).- Control the rate of addition of the reducing agent.
Poor Crystallization - Solution is too concentrated or too dilute.- Presence of impurities.- Optimize solvent ratios and concentration.- Re-purify the free base before attempting salt formation.- Use seed crystals.
Low Enantiomeric Excess (ee) - Racemization of the chiral amine.- Impure chiral starting material.- Avoid harsh basic or acidic conditions.- Verify the enantiomeric purity of the (R)-3-aminopiperidine starting material.

References

  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Materials (Basel). Available at: [Link][5][7][12]

  • (PDF) Solid-State Characterization of Different Crystalline Forms of Sitagliptin. ResearchGate. Available at: [Link][6]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: [Link][8]

  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules. Available at: [Link][11]

  • Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award. U.S. Environmental Protection Agency (EPA). Available at: [Link][9]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: [Link][13]

  • (PDF) Synthesis of Sitagliptin. Academia.edu. Available at: [Link][10]

  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Publish.mersin.edu.tr. Available at: [Link][1]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link][3]

  • (A) The current synthesis of sitagliptin involves enamine formation... ResearchGate. Available at: [Link][14]

Sources

Application Notes and Protocols for the N-acetylation of (R)-3-aminopiperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-3-aminopiperidine and its derivatives are crucial chiral building blocks in medicinal chemistry, notably serving as key intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][2] The selective N-acetylation of the 3-amino group is a fundamental transformation to produce (R)-N-(piperidin-3-yl)acetamide, a versatile intermediate for further functionalization in drug discovery pipelines. This document provides a comprehensive, field-proven protocol for the N-acetylation of (R)-3-aminopiperidine dihydrochloride. We delve into the mechanistic rationale behind reagent selection and procedural steps, offering a robust and reproducible method suitable for research and development laboratories.

Introduction

The piperidine scaffold is a privileged structure in pharmacology, present in a wide array of pharmaceutical agents.[3] Specifically, optically active 3-aminopiperidines are vital precursors for numerous biologically active compounds.[1] The N-acetylation reaction serves not only as a method for creating new chemical entities but also as a protective strategy for the amino group, enabling selective reactions at other positions of the piperidine ring.

The starting material, (R)-3-aminopiperidine dihydrochloride, presents a specific challenge: both the exocyclic 3-amino group and the endocyclic secondary amine are protonated. For a successful and selective acetylation at the primary amine, these acidic protons must be neutralized. This protocol employs a non-nucleophilic tertiary amine base to deprotonate the ammonium salts in situ, thereby liberating the free amines for reaction with the acetylating agent.

Mechanistic Considerations: The "Why" Behind the Protocol

The core of this protocol is a nucleophilic acyl substitution.[4] The lone pair of electrons on the nitrogen atom of the deprotonated 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride in this protocol).

Choice of Base: The starting material is a dihydrochloride salt, meaning both nitrogen atoms exist as ammonium hydrochlorides. To render the primary amine nucleophilic, a base is required. Triethylamine (TEA) is selected for this purpose.

  • Stoichiometry: At least two equivalents of TEA are necessary to neutralize the two molar equivalents of HCl present in the starting material. An excess of TEA (typically 2.2 to 2.5 equivalents) is used to ensure complete deprotonation and to scavenge the acidic byproduct (acetic acid) generated during the reaction, driving the equilibrium towards the product.[4][5]

  • Non-Nucleophilicity: As a tertiary amine, TEA is sterically hindered and generally non-nucleophilic, preventing it from competing with the substrate in reacting with the acetic anhydride.[6][7] While more sterically hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) could be used, TEA is often sufficient and more cost-effective for this type of transformation.[6]

Choice of Acetylating Agent: Acetic anhydride is preferred over acetyl chloride for several reasons. It is less volatile, less corrosive, and generally easier to handle.[8] While acetyl chloride is more reactive, the reactivity of acetic anhydride is well-suited for the acetylation of primary amines, often leading to cleaner reactions and higher yields.[8][9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Acetylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve (R)-3-aminopiperidine dihydrochloride in DCM B Add Triethylamine (TEA) A->B 2.5 eq. C Cool mixture to 0°C (Ice Bath) B->C E Add Ac₂O solution dropwise to the cooled amine mixture D Prepare solution of Acetic Anhydride (Ac₂O) in DCM D->E 1.1 eq. F Allow reaction to warm to RT and stir for 2-4 hours E->F G Quench with H₂O F->G H Extract with DCM G->H I Wash organic layer with sat. NaHCO₃ solution H->I J Wash with Brine I->J K Dry over Na₂SO₄, filter, and concentrate J->K L Purify crude product via Silica Gel Chromatography K->L

Caption: Workflow for the N-acetylation of (R)-3-aminopiperidine dihydrochloride.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Equivalents
(R)-3-aminopiperidine dihydrochlorideC₅H₁₄Cl₂N₂173.0810.01.0
Triethylamine (TEA)(C₂H₅)₃N101.1925.02.5
Acetic Anhydride (Ac₂O)(CH₃CO)₂O102.0911.01.1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93~100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) soln.--As needed-
Brine (Saturated NaCl soln.)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-aminopiperidine dihydrochloride (1.73 g, 10.0 mmol).

    • Add 80 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (3.48 mL, 2.53 g, 25.0 mmol) to the suspension.

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon). A white precipitate of triethylammonium hydrochloride will form.

  • Addition of Acetylating Agent:

    • Cool the flask to 0°C using an ice-water bath.

    • In a separate vial, dissolve acetic anhydride (1.04 mL, 1.12 g, 11.0 mmol) in 20 mL of anhydrous DCM.

    • Add the acetic anhydride solution dropwise to the stirring amine suspension over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture again to 0°C and slowly quench by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to remove excess acetic acid.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, (R)-N-(piperidin-3-yl)acetamide, can be purified by silica gel column chromatography.[10]

    • A typical eluent system is a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine added to the mobile phase to prevent peak tailing of the basic product on the acidic silica gel.[10]

    • Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product as a colorless oil or white solid.

Safety and Handling Precautions

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Triethylamine: is corrosive and has a strong, unpleasant odor. Avoid inhalation and contact with skin and eyes.

  • Acetic Anhydride: is corrosive and a lachrymator. Handle with care, avoiding contact with moisture as it reacts to form acetic acid.

  • The reaction quench is exothermic. Perform additions slowly and with adequate cooling.

Characterization

The final product, (R)-N-(piperidin-3-yl)acetamide, should be characterized to confirm its identity and purity. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric excess (e.e.) of the product.

References

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., 125(3), 607–613. Available at: [Link]

  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sciencemadness.org. (2024). Acetic anhydride or acetyl chloride, that is the question.... Powered by XMB 1.9.11. Available at: [Link]

  • PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Available at: [Link]

  • Ataman Kimya. (n.d.). TRIETHYLAMINE. Available at: [Link]

  • Google Patents. (2013). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]

  • YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Available at: [Link]

  • Google Patents. (2013). US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • SciSpace. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Available at: [Link]

  • Reddit. (2012). Reaction between acetic anhydride and triethylamine?. r/chemhelp. Available at: [Link]

  • Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

Advanced Application Note: (R)-1-(3-Aminopiperidin-1-yl)ethanone as a Chiral Intermediate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

(R)-1-(3-aminopiperidin-1-yl)ethanone (often supplied as a hydrochloride salt, CAS: 1177014-59-3) is a highly specialized chiral organic building block. Structurally, it features a piperidine ring with a primary amine at the defined (R)-stereocenter (C3) and an acetylated nitrogen (N1). In modern medicinal chemistry, functionalized piperidines are critical structural motifs for optimizing the steric fit of small molecules within complex enzymatic pockets [3]. This specific intermediate has emerged as a cornerstone in the synthesis of non-NAD analog inhibitors for Poly(ADP-ribose) polymerase 14 (PARP14) [1] and dipeptidyl peptidase-4 (DPP-4) inhibitors.

This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing (R)-1-(3-aminopiperidin-1-yl)ethanone in advanced drug development.

Mechanistic Rationale & Structural Advantages

The selection of (R)-1-(3-aminopiperidin-1-yl)ethanone over a standard free piperidine or a Boc-protected equivalent is driven by three core chemical and pharmacological principles:

  • Intrinsic Regioselective Handle: The N1 position is permanently capped by the acetyl group. This acts as an intrinsic protecting group, ensuring that only the C3 primary amine participates in downstream nucleophilic substitutions (SNAr) or amidation reactions. This eliminates the need for late-stage deprotection steps, streamlining the synthesis of final active pharmaceutical ingredients (APIs).

  • Modulation of Basicity and Lipophilicity: Free piperidines are highly basic and can lead to unwanted off-target in vivo binding (such as hERG channel liabilities). The N-acetylation significantly reduces the basicity of the ring system while finely tuning the lipophilicity (LogP) of the resulting pharmacophore.

  • Targeted Hydrogen Bonding: In the context of PARP14 inhibition, in silico molecular docking studies reveal that the N-acetyl oxygen acts as a critical hydrogen bond acceptor. It forms stabilizing interactions with specific tyrosine residues (e.g., TYR1620 and TYR1646) within the PARP14 catalytic domain, driving target selectivity over PARP1 [1].

Biological Context: The PARP14 Signaling Pathway

PARP14 is a unique macrodomain-containing enzyme that acts as a transcriptional co-activator for STAT6. It plays a pivotal role in promoting Th2 immune responses and skewing macrophages toward a pro-tumor M2 phenotype [2]. Inhibiting PARP14 with aminopiperidine-derived small molecules is a cutting-edge therapeutic strategy to reverse this polarization, promoting anti-tumor M1 macrophage immunity and suppressing allergic airway diseases.

PARP14Pathway IL4 IL-4 Signaling STAT6 STAT6 Activation IL4->STAT6 PARP14 PARP14 Enzyme (Co-activator) STAT6->PARP14 Th2 Th2 Response & M2 Macrophage Polarization (Pro-tumor / Allergic) PARP14->Th2 Promotes Inhibitor Aminopiperidine-based PARP14 Inhibitor Inhibitor->PARP14 Blocks M1 M1 Macrophage Polarization (Anti-tumor Immunity) Inhibitor->M1 Skews toward

Diagram 1: Role of aminopiperidine-based inhibitors in modulating the PARP14/STAT6 signaling pathway.

Experimental Protocols: Self-Validating Synthetic Workflows

As a Senior Application Scientist, it is critical to design protocols that inherently validate themselves at each step. The following methodologies detail the integration of (R)-1-(3-aminopiperidin-1-yl)ethanone into complex scaffolds.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling the chiral C3-amine with a heteroaryl chloride (e.g., a quinazolinone core) to form a PARP14 inhibitor precursor [2].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 50 mL round-bottom flask purged with N₂, dissolve the heteroaryl chloride (1.0 eq, 1.0 mmol) and (R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride (1.2 eq, 1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) to create a 0.2 M solution.

  • Base Addition (Causality): Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) dropwise at room temperature. Insight: DIPEA is selected because it is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt of the aminopiperidine, liberating the C3-amine for nucleophilic attack without competing for the electrophile or degrading the starting materials.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under continuous stirring.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS. The system is self-validating when the starting material peak (UV 254 nm) is consumed and a new peak corresponding to the (M+H)⁺ of the secondary amine product dominates the chromatogram.

  • Aqueous Workup (Causality): Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc) (20 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL). Insight: DMF is notoriously difficult to remove via standard aqueous washes. The addition of LiCl forces the DMF into the aqueous phase by altering the osmotic gradient, preventing emulsion formation and ensuring high crude purity.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol 2: HATU-Mediated Amide Coupling

Objective: Synthesizing an amide-linked intermediate by coupling the C3-amine with a complex carboxylic acid.

Step-by-Step Methodology:

  • Pre-Activation (Causality): Dissolve the carboxylic acid partner (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature. Insight: HATU generates a highly reactive HOAt-ester intermediate. Pre-activation ensures complete conversion of the acid before the amine is introduced, preventing the amine from reacting with unactivated coupling reagents and minimizing side-product formation.

  • Coupling: Add (R)-1-(3-aminopiperidin-1-yl)ethanone (1.1 eq) to the activated mixture. Stir for 4 hours at room temperature.

  • Validation: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The protocol is validated by the appearance of a new, UV-active spot with a distinct Rf value compared to the starting acid.

  • Purification Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (to hydrolyze and remove unreacted HOAt and acid), 1M HCl (to protonate and remove unreacted aminopiperidine), and brine.

SyntheticWorkflow A (R)-1-(3-Aminopiperidin-1-yl)ethanone (Chiral Scaffold) C Reaction Conditions (SNAr or Amide Coupling) A->C B Electrophilic Partner (Aryl Halide or Carboxylic Acid) B->C D Crude Intermediate (N-Acetylated Piperidine) C->D High Yield Regioselective E LC-MS & Aqueous LiCl Workup (Self-Validating Purification) D->E F Final API (Targeted Inhibitor) E->F Purity >95%

Diagram 2: Synthetic workflow and self-validating purification of aminopiperidine intermediates.

Data Analytics: Quantitative Summaries

To facilitate rapid decision-making during synthetic route design, the following tables summarize the physicochemical properties of the intermediate and comparative reaction metrics based on empirical data.

Table 1: Physicochemical Properties of (R)-1-(3-Aminopiperidin-1-yl)ethanone

PropertyValue / DescriptionImpact on Synthesis
Molecular Formula C₇H₁₄N₂ODefines mass for LC-MS tracking (Exact Mass: 142.11 Da).
Molecular Weight 142.20 g/mol (Free base)Used for stoichiometric calculations.
Stereochemistry (R)-configuration at C3Critical for spatial alignment in enzymatic binding pockets.
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation of the primary amine [3].

Table 2: Comparative Reaction Conditions and Expected Metrics

Reaction TypeReagents / CatalystsSolventTempExpected YieldPrimary Validation Method
SNAr DIPEA (3.0 eq)DMF80°C75 - 85%LC-MS (Product M+H peak)
Amide Coupling HATU (1.2 eq), DIPEA (2.0 eq)DMF25°C80 - 90%TLC (Rf shift) & LC-MS
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOHDCE25°C65 - 80%NMR (Disappearance of aldehyde)

References

  • Kam, C. M., et al. "Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14." Future Medicinal Chemistry, 2020. [Link]

  • Schenkel, et al. "Quinazolinones as PARP14 inhibitors.

Advanced Analytical Methods for the Characterization and Chiral Purity Determination of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a highly specialized chiral building block utilized extensively in modern medicinal chemistry. Featuring a piperidine core with an N -acetyl group and a stereochemically defined primary amine at the 3-position, this intermediate is a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including potent dipeptidyl peptidase IV (DPP-4) inhibitors like linagliptin[1].

In drug development, the enantiomeric purity of such intermediates is non-negotiable. The presence of the undesired (S)-enantiomer or process-related impurities can lead to severe off-target effects, toxicity, or drastically reduced pharmacological efficacy in the final drug product[2]. Consequently, establishing a robust, self-validating analytical framework for this compound is essential for quality control and regulatory compliance.

The Analytical Challenge & Solution Architecture

Analyzing (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride presents a triad of distinct physicochemical challenges:

  • Extreme Polarity: As a dihydrochloride salt of an aliphatic amine, the molecule is highly polar. Standard reversed-phase (RP) C18 columns fail to retain it, causing the analyte to elute in the void volume and co-elute with injection matrix components[3].

  • Lack of a Chromophore: The molecule lacks conjugated π -systems or aromatic rings, resulting in negligible UV absorbance above 210 nm. Traditional HPLC-UV methods are virtually blind to this compound and its non-UV-active impurities[3].

  • Stereochemical Resolution: Direct separation of the (R) and (S) enantiomers of highly polar, non-chromophoric aliphatic amines on standard chiral stationary phases yields poor peak shapes and low sensitivity[1].

The Causality of the Solution: To overcome these limitations, we deploy an orthogonal analytical strategy. For chemical purity and assay, Hydrophilic Interaction Liquid Chromatography (HILIC) is paired with Charged Aerosol Detection (CAD) . HILIC ensures the retention of polar amines[4], while CAD provides universal, mass-based detection independent of UV absorbance[3]. For chiral purity, we utilize Pre-Column Derivatization with benzoyl chloride. This reaction covalently attaches a strong UV chromophore and a π -system to the molecule, enabling robust enantiomeric separation via π−π interactions on a protein-based chiral stationary phase[5].

Analytical Workflow Visualization

G Sample Sample: (R)-1-(3-aminopiperidin-1-yl) ethanone dihydrochloride Prep Sample Preparation (Buffer / ACN) Sample->Prep Path1 Identity & Mass Balance Prep->Path1 Path2 Chemical Purity & Assay Prep->Path2 Path3 Chiral Purity (ee%) Prep->Path3 Tech1 LC-HRMS (Exact Mass Confirmation) Path1->Tech1 Tech2 HILIC-CAD (Universal Polar Retention) Path2->Tech2 Tech3 Benzoylation + Chiral-AGP HPLC-UV Path3->Tech3 Result1 Structural Verification Tech1->Result1 Result2 Impurity Profiling (Non-UV Active) Tech2->Result2 Result3 Enantiomeric Excess (R vs S) Tech3->Result3

Analytical workflow for (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride characterization.

Experimental Protocols

Protocol A: Chemical Purity and Assay via HILIC-CAD

Mechanistic Insight: HILIC stationary phases retain polar compounds through partitioning into a water-enriched liquid layer immobilized on the silica surface[4]. CAD measures the charge transferred to residual aerosol particles after mobile phase evaporation, making it an ideal, self-validating detector for non-volatile salts lacking chromophores[3].

Materials & Reagents:

  • Column: ZIC-HILIC (Zwitterionic), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with formic acid). Causality: Maintaining pH 3.0 ensures the primary amine remains fully protonated, preventing secondary ion-exchange interactions with residual silanol groups that cause severe peak tailing[4].

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 5.0 mg of the dihydrochloride salt and dissolve it in 10 mL of an 80:20 Acetonitrile:Water diluent. Critical Step: High organic content in the sample diluent is mandatory in HILIC to prevent solvent-mismatch peak distortion[4].

  • Chromatographic Execution:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Gradient Program: Isocratic hold at 80% B for 2 minutes, linear gradient to 50% B over 10 minutes, hold at 50% B for 3 minutes, and re-equilibrate at 80% B for 5 minutes.

  • CAD Configuration: Set the evaporator temperature to 35°C to preserve thermally labile impurities. Set the data collection rate to 10 Hz.

  • Quantitation: Because CAD response is inherently non-linear over wide concentration ranges, utilize a power-function calibration curve ( y=axb ) for precise assay quantitation.

Protocol B: Chiral Purity Determination (Enantiomeric Excess)

Mechanistic Insight: To achieve baseline resolution of the (R) and (S) enantiomers, the primary amine is derivatized with benzoyl chloride. This rapid reaction converts the polar amine into a hydrophobic benzamide, introducing a strong UV chromophore and enabling stereoselective π−π interactions with the α1​ -acid glycoprotein (AGP) chiral stationary phase[5].

Materials & Reagents:

  • Derivatization Reagent: Benzoyl chloride (Reagent grade).

  • Column: Chiral-AGP (150 mm × 4.0 mm, 5 µm).

Step-by-Step Procedure:

  • Free-Basing and Derivatization:

    • Weigh 10.0 mg of the sample into a dry 20 mL glass vial.

    • Add 5 mL of Dichloromethane (DCM) and 50 µL of Triethylamine (TEA). Stir at 5°C for 5 minutes. Causality: TEA neutralizes the dihydrochloride salt, freeing the primary amine for nucleophilic attack.

    • Slowly add 1.2 molar equivalents of benzoyl chloride. Stir at room temperature for 30 minutes until the reaction is quantitatively complete[5].

  • Sample Workup: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the derivatized residue in 10 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Mobile Phase: 15 mM Phosphate buffer (pH 6.0) : Isopropanol (99:1, v/v)[5]. Causality: The AGP protein's tertiary structure—and thus its chiral recognition capability—is highly sensitive to pH. A pH of 6.0 optimally stabilizes the binding clefts[5].

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25°C.

  • System Suitability: Inject a derivatized racemic standard to confirm baseline resolution ( Rs​≥2.0 ) between the (R) and (S) benzoyl-derivatives.

Quantitative Data Summary

The following tables summarize the expected validation parameters for the orthogonal methods described above, ensuring the analytical system meets ICH Q2(R1) guidelines for API intermediates.

Table 1: Method Validation Parameters for HILIC-CAD (Chemical Purity)

ParameterValueAcceptance Criteria
Limit of Detection (LOD) 0.05 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.15 µg/mLS/N 10, Precision RSD 5%
Linearity Range 0.5 - 50 µg/mL R2≥0.995 (Power-fit regression)
Method Precision (Assay) 1.2% RSD (n=6) 2.0% RSD

Table 2: System Suitability and Chiral Resolution (Chiral-AGP HPLC-UV)

Analyte DerivativeRetention Time (min)Resolution ( Rs​ )Selectivity ( α )
(S)-Benzoyl-derivative 12.4--
(R)-Benzoyl-derivative 16.83.51.42

(Note: The (S)-enantiomer typically elutes first on the AGP stationary phase under these specific buffered conditions[5]).

References

  • Benchchem. "(S)-1-(3-Aminopiperidin-1-yl)ethanone".
  • ResearchGate.
  • Benchchem. "A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals".
  • Google Patents. "CN104034814B - The HPLC analytical approach of 3-amino piperidine".
  • Benchchem. "2-(4-(Aminomethyl)piperidin-1-yl)ethanol".

Sources

Large-Scale Synthesis of (R)-1-(3-Aminopiperidin-1-yl)ethanone Dihydrochloride: A Scalable Protocol for Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Process Protocol

Executive Summary & Mechanistic Rationale

The chiral scaffold (R)-3-aminopiperidine is a cornerstone in modern medicinal chemistry, serving as the primary pharmacophore in several blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Linagliptin, Alogliptin) [[1]]() and emerging PARP inhibitors 2. The specific derivative, (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride , features an N-acetylated piperidine ring that acts both as a rigidifying structural element in drug candidates and as a stable protecting group during complex synthetic workflows 3.

As a Senior Application Scientist, the design of a scalable protocol for this molecule requires a meticulous balance of atom economy, thermodynamic control, and downstream processability. The following two-step protocol relies on self-validating chemical behaviors to ensure high-purity isolation without the need for chromatographic purification.

Causality in Reagent Selection
  • Step 1: Biphasic N-Acetylation. We utilize acetic anhydride (Ac₂O) in a biphasic 2-Methyltetrahydrofuran (2-MeTHF) and aqueous NaOH system. Why? Ac₂O is milder than acetyl chloride, preventing exothermic spikes. The biphasic system acts as a thermal sink and partitions the water-soluble sodium acetate byproduct into the aqueous layer in real-time. This eliminates the need for organic bases like triethylamine (TEA), simplifying the downstream workup to a simple phase separation.

  • Step 2: Reactive Crystallization via HCl/IPA. For the Boc-deprotection, we utilize 5-6 N HCl in isopropanol (IPA). Why? This shifts the paradigm from a simple deprotection to a reactive crystallization. As the Boc group fragments into isobutylene and carbon dioxide [[4]](), the highly polar dihydrochloride salt becomes supersaturated in the moderately polar IPA matrix. The spontaneous precipitation of the product drives the reaction equilibrium forward via Le Chatelier's principle, effectively trapping the product and excluding organic impurities in the mother liquor 5.

The "Dihydrochloride" Stoichiometry Nuance

A critical structural nuance must be addressed. The primary amine at the C3 position is strongly basic (pKa ~10) and readily forms a stable hydrochloride salt. Conversely, the N1-amide nitrogen is electronically delocalized and poorly basic (pKa < 0). The formal isolation of a dihydrochloride salt is a function of the hyper-stoichiometric HCl environment during crystallization, where the second equivalent of HCl is trapped within the crystal lattice or transiently protonates the amide oxygen. Strict control of drying temperatures (≤ 40°C) is required to prevent the thermal dissociation of this second HCl equivalent.

Synthetic Workflow Visualization

G SM (R)-tert-butyl piperidin-3-ylcarbamate Step1 N-Acetylation Ac2O, 2-MeTHF NaOH (aq) SM->Step1 Int (R)-tert-butyl (1-acetylpiperidin-3-yl)carbamate Step1->Int Biphasic Reaction Step2 Boc Deprotection 5-6 N HCl in IPA 40°C Int->Step2 Prod (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride Step2->Prod Reactive Crystallization

Fig 1: Two-step scalable synthesis workflow for (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride.

Step-by-Step Experimental Protocols

Step 1: Regioselective N-Acetylation

Objective: Conversion of (R)-tert-butyl piperidin-3-ylcarbamate to (R)-tert-butyl (1-acetylpiperidin-3-yl)carbamate.

  • Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and addition funnel.

  • Charge: Add (R)-tert-butyl piperidin-3-ylcarbamate (1.00 kg, 4.99 mol) and 2-MeTHF (5.0 L). Stir at 200 rpm until full dissolution is achieved.

  • Base Addition: Add 2M NaOH aqueous solution (3.0 L, 6.0 mol). Cool the biphasic mixture to 5°C ± 2°C using the reactor jacket.

  • Acetylation: Load acetic anhydride (0.56 kg, 5.49 mol, 1.1 eq) into the addition funnel. Add dropwise over 60 minutes, maintaining the internal temperature below 15°C.

  • Self-Validation Check: Stir for an additional 2 hours at 15°C. Stop the stirrer and allow the phases to separate. Sample the upper organic layer for HPLC analysis. The reaction is complete when starting material is <0.5% (Area %).

  • Workup: Drain the lower aqueous layer. Wash the organic layer with saturated aqueous NaHCO₃ (2.0 L) followed by brine (2.0 L).

  • Concentration: Concentrate the organic layer under reduced pressure (40°C, 150 mbar) to yield the intermediate as a viscous pale-yellow oil. Note: The intermediate is used directly in the next step without further purification.

Step 2: Boc Deprotection and Reactive Crystallization

Objective: Cleavage of the Boc group and direct isolation of the dihydrochloride salt.

  • Reactor Preparation: Equip a clean 10 L jacketed reactor with a mechanical stirrer, reflux condenser, and a gas exhaust line routed to a caustic scrubber (to manage isobutylene off-gassing) 4.

  • Charge: Dissolve the crude intermediate from Step 1 (~1.20 kg) in Isopropanol (IPA, 3.0 L).

  • Acid Addition: Slowly charge 5-6 N HCl in IPA (4.0 L, ~22 mol) at 20°C.

  • Thermal Activation: Heat the mixture to 40°C.

  • Self-Validation Check: Vigorous gas evolution (isobutylene and CO₂) will commence. As the reaction progresses, the solution will transition into a thick white slurry, indicating successful salt formation and Boc-deprotection 5. The reaction is complete when gas evolution ceases (typically 3-4 hours).

  • Crystallization: Cool the reactor to 0-5°C at a rate of 0.5°C/min and age the slurry for 2 hours to maximize yield.

  • Isolation: Filter the product through a Nutsche filter. Wash the filter cake with cold IPA (2 x 1.0 L) and heptane (1.0 L) to displace the alcohol.

  • Drying: Dry the solid in a vacuum oven at 35°C (Do not exceed 40°C to preserve the dihydrochloride stoichiometry) until constant weight is achieved.

Quantitative Data & Process Metrics

The following table summarizes the process metrics obtained during scale-up validation, demonstrating the robustness of the reactive crystallization approach.

Parameter100 g Scale (Bench)1.0 kg Scale (Kilo-Lab)
Intermediate Yield (Step 1) 98.5% (Assay yield)97.2% (Assay yield)
Final Isolated Yield (Step 2) 91.4%89.8%
Global Yield (2-Steps) 90.0% 87.3%
HPLC Purity (Area %) > 99.5%> 99.8%
Enantiomeric Excess (ee%) > 99.9%> 99.9%
Process Mass Intensity (PMI) 14.212.8

Safety & Process Scale-up Considerations

  • Isobutylene Off-Gassing: The deprotection of 1.0 kg of Boc-protected intermediate generates approximately 110 liters of isobutylene gas. Isobutylene is highly flammable. The reactor must be continuously swept with nitrogen, and the exhaust must be routed through a scrubber system or safely vented to the atmosphere to prevent explosive accumulation 4.

  • Exotherm Management: The addition of acetic anhydride in Step 1 is mildly exothermic (ΔH ≈ -60 kJ/mol). On scales larger than 1 kg, the addition rate must be strictly controlled and interlocked with the internal temperature probe to prevent the reaction from exceeding 20°C, which could lead to trace diacetylation.

  • Solvent Recycling: The 2-MeTHF used in Step 1 is highly amenable to recovery. Post-workup, the solvent can be distilled, dried over molecular sieves, and recycled with >85% recovery efficiency, significantly improving the green chemistry footprint of the process.

References

  • ACS Publications. Process Development and Scale-Up of a Protease Inhibitor for the Treatment of HIV Featuring the Preparation of a Neopentyl Grignard Reagent and Development of a One-Pot Curtius Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids: Boc Deprotection. [Link]

  • PMC (NIH). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

Sources

Application Notes and Protocols for the Purification of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a chiral building block of significant interest in pharmaceutical development. Its stereochemical integrity and high purity are paramount for the synthesis of active pharmaceutical ingredients (APIs), as impurities can impact the efficacy, safety, and regulatory approval of the final drug product. This guide provides a comprehensive overview of robust purification techniques for this compound, focusing on recrystallization and preparative chiral high-performance liquid chromatography (HPLC). The protocols herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind each step to ensure reproducibility and high-quality outcomes.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. For (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride, impurities can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: These impurities originate from the synthetic route. A common pathway to the target molecule involves the N-acetylation of (R)-3-aminopiperidine dihydrochloride.

  • Starting Material: Unreacted (R)-3-aminopiperidine dihydrochloride is a primary potential impurity.

  • Di-acetylation Product: Acetylation of both the primary amine and the piperidine nitrogen can lead to a di-acetylated byproduct.

  • Solvent and Reagent Residues: Residual solvents and reagents from the acetylation reaction and previous synthetic steps can also be present.

  • Enantiomeric Impurity: The presence of the (S)-enantiomer is a critical impurity that must be controlled.

Degradation Products: The N-acetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of (R)-3-aminopiperidine and acetic acid.[1] Thermal and photolytic degradation are also potential concerns for N-acetyl compounds.[1]

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired purity of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride. The choice of method will depend on the scale of the purification and the nature of the impurities to be removed.

Caption: A general workflow for the purification of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing insoluble and some soluble impurities. The key to a successful recrystallization is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Solvent Selection: For amine hydrochlorides, polar protic solvents or mixtures thereof are often effective. Based on the principle of "like dissolves like," suitable solvents for (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride include alcohols and aqueous alcohol mixtures. A solvent system of ethanol and ethyl acetate can also be effective, where ethanol acts as the solvent and ethyl acetate as the anti-solvent.[2]

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Rationale
Ethanol/Water9:1 to 8:2Good solubility at reflux, poor solubility at 0-5 °C.
IsopropanolSingle SolventModerate solubility at reflux, low solubility at room temperature.
Ethanol/Ethyl Acetate1:2 to 1:4Ethanol dissolves the compound, while ethyl acetate induces precipitation upon cooling.[2]

Step-by-Step Recrystallization Protocol (Ethanol/Water System):

  • Dissolution: In a flask equipped with a reflux condenser, add the crude (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride. For every 1 gram of crude material, add 5-10 mL of 90% aqueous ethanol.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If insoluble impurities remain, proceed to hot filtration.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes any insoluble particulate matter.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 90% aqueous ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Caption: Step-by-step workflow for the recrystallization process.

Protocol 2: Purification by Preparative Chiral HPLC

For the removal of the (S)-enantiomer and other closely related impurities, preparative chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.

Column and Mobile Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and their derivatives. The mobile phase typically consists of a non-polar organic solvent (e.g., hexane or heptane) mixed with an alcohol (e.g., ethanol or isopropanol) and a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape.

Table 2: Suggested Preparative Chiral HPLC Conditions

ParameterConditionRationale
Column Chiralpak® AD-H or similar amylose-based CSPProven effectiveness for separating chiral amines.[3]
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)Provides good separation and solubility for the compound.
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min for a 20 mm ID column)Optimized for resolution and throughput.
Detection UV at 210-230 nmThe acetyl group provides a chromophore for UV detection.
Loading Determined by analytical scale-up, typically mg per injectionBalances throughput with resolution.

Step-by-Step Preparative Chiral HPLC Protocol:

  • Method Development: Develop and optimize the separation on an analytical scale (e.g., 4.6 mm ID column) to determine the optimal mobile phase composition and retention times.

  • Sample Preparation: Dissolve the partially purified (from recrystallization) (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride in the mobile phase at a concentration suitable for injection.

  • Purification: Perform multiple injections onto the preparative column, collecting the fractions corresponding to the (R)-enantiomer.

  • Fraction Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation (if necessary): If the free base was purified, dissolve the residue in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid to precipitate the dihydrochloride salt.

  • Final Isolation: Collect the precipitated solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Purity Assessment: A Critical Step

The purity of the final product must be rigorously assessed to ensure it meets the required specifications.

Chemical Purity: This is typically determined by reverse-phase HPLC (RP-HPLC) using a C18 column. The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, and precision.[4][5]

Table 3: Typical Analytical RP-HPLC Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time-dependent gradient from low to high %B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Enantiomeric Purity: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product. The analytical method developed for the preparative separation can often be adapted for this purpose.

Conclusion

The purification of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride to a high degree of chemical and enantiomeric purity is a critical step in the synthesis of many pharmaceutical compounds. A systematic approach that combines recrystallization to remove bulk impurities followed by preparative chiral HPLC for enantiomeric purification provides a robust and reliable strategy. Rigorous analytical testing at each stage is essential to validate the effectiveness of the purification process and ensure the final product meets the stringent quality standards of the pharmaceutical industry.

References

  • CN104387315A. (2015). Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. Google Patents.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
  • Umut Beskan, Sümeyra Tuna Yildirim, & Evren Algin Yapar. (2020). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. Retrieved from [Link]

  • US10464898B2. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.
  • ResearchGate. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). A Review on Analytical Method Development andValidation (With Case Study). Retrieved from [Link]

  • CN104356096A. (2015). Preparation method of N-aminopiperidine hydrochloride. Google Patents.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ResearchGate. (2018). The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-1-(3-aminopiperidin-1-yl)ethan-1-one hydrochloride. Retrieved from [Link]

  • AiFChem. (n.d.). (R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride 97%. Retrieved from [Link]

  • US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

  • Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2017). Preparation of ( R )-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Retrieved from [Link]

  • MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

  • Veeprho. (n.d.). (R)-3-Aminopiperidine Dihydrochloride | CAS 334618-23-4. Retrieved from [Link]

  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Retrieved from [Link]

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Advanced Derivatization Protocols for (R)-1-(3-Aminopiperidin-1-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopiperidine scaffold is a "privileged structure" in modern medicinal chemistry, most notably recognized as the pharmacophoric anchor in dipeptidyl peptidase-4 (DPP-4) inhibitors and various antimicrobial agents[1]. Within this chemical space, (R)-1-(3-aminopiperidin-1-yl)ethanone represents a highly specialized, late-stage chiral building block.

Unlike standard Boc-protected intermediates, this molecule features a permanent N1-acetyl group. This strategic modification eliminates the basicity of the piperidine nitrogen—thereby reducing hERG channel liability and improving metabolic stability—while leaving the (R)-configured C3-primary amine available for divergent derivatization. This application note provides field-proven, self-validating protocols for the chemoselective derivatization of the C3-amine to generate amides, secondary amines, and sulfonamides for hit-to-lead optimization.

Mechanistic Rationale & Scaffold Significance (E-E-A-T)

The Causality of Scaffold Design

In drug development, the spatial orientation of hydrogen bond donors and acceptors dictates target affinity. The choice of (R)-1-(3-aminopiperidin-1-yl)ethanone is driven by two primary factors:

  • Stereospecificity at C3: The (R)-enantiomer is critical for proper alignment within chiral binding pockets. For instance, in protease inhibitors, the (R)-amine forms high-affinity salt bridges with active site glutamate residues[1]. Inversion or racemization during derivatization drastically reduces biological activity[2].

  • N1-Acetylation: The acetyl group at N1 converts the secondary piperidine amine into a tertiary amide. This reduces the overall pKa of the molecule, which enhances passive membrane permeability and mitigates off-target phospholipidosis often associated with highly basic lipophilic amines. Furthermore, the N-acetyl group is chemically inert under standard coupling conditions, allowing for direct, late-stage library synthesis without the need for subsequent deprotection steps[3].

Preserving Enantiomeric Excess (ee%)

The primary challenge in derivatizing the C3-amine is the risk of racemization via base-catalyzed deprotonation at the adjacent C2/C4 positions, particularly under harsh coupling conditions. The protocols detailed below utilize mild reagents (e.g., HATU, NaBH(OAc)₃) and strict temperature controls to ensure the kinetic trapping of the desired product before racemization can occur[2].

Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways available for exploring chemical space around the (R)-1-(3-aminopiperidin-1-yl)ethanone core.

G Center (R)-1-(3-aminopiperidin-1-yl)ethanone (Chiral Scaffold) Amidation Amidation (RCO2H, HATU, DIPEA) Center->Amidation Pathway A RedAmination Reductive Amination (RCHO, NaBH(OAc)3) Center->RedAmination Pathway B Sulfonylation Sulfonylation (RSO2Cl, Pyridine) Center->Sulfonylation Pathway C Urea Urea Formation (RNCO, DCM) Center->Urea Pathway D Prod1 Chiral Amide (H-Bond Explorer) Amidation->Prod1 Prod2 Secondary Amine (pKa Modulator) RedAmination->Prod2 Prod3 Sulfonamide (Rigid Vector) Sulfonylation->Prod3 Prod4 Asymmetric Urea (Bidentate Binder) Urea->Prod4

Divergent derivatization pathways of (R)-1-(3-aminopiperidin-1-yl)ethanone for SAR exploration.

Quantitative Data: Reaction Optimization

The table below summarizes the optimized parameters for each derivatization pathway, highlighting the expected yields and the retention of enantiomeric purity.

Derivatization TypeReagent SystemTemp / TimeTypical Yield (%)ee% RetentionPrimary Medicinal Chemistry Application
Amidation RCO₂H, HATU, DIPEA, DMF0 °C to RT, 4 h82 - 91%>99%Exploring H-bond donor/acceptor networks[3].
Reductive Amination RCHO, NaBH(OAc)₃, AcOH, DCERT, 12 h75 - 85%>98%Modulating lipophilicity and basicity (pKa).
Sulfonylation RSO₂Cl, Pyridine, DCM0 °C to RT, 6 h88 - 94%>99%Introducing rigid, tetrahedral H-bonding vectors.
Urea Formation RNCO, TEA, DCMRT, 2 h90 - 95%>99%Creating bidentate binding motifs for kinase hinges.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the integrity of the (R)-stereocenter is maintained throughout the workflow.

Protocol A: Chemoselective Amidation (Peptide Coupling)

Rationale: HATU is utilized over traditional EDC/HOBt due to its superior reaction kinetics. Rapid coupling minimizes the exposure of the chiral amine to the basic environment (DIPEA), thereby preventing base-catalyzed racemization[3].

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to generate the active ester.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of (R)-1-(3-aminopiperidin-1-yl)ethanone (1.0 equiv, 1.0 mmol) in DMF (2.0 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Checkpoint 1: Monitor by LC-MS. The reaction is complete when the mass of the starting amine (m/z[M+H]⁺ = 143.1) is fully consumed.

  • Workup: Dilute with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint 2: Analyze the purified product via Chiral SFC (Supercritical Fluid Chromatography) against a racemic standard to confirm >99% ee.

Protocol B: Reductive Amination

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that chemoselectively reduces iminium ions over aldehydes/ketones. The addition of catalytic acetic acid accelerates imine formation without protonating the amine to the point of unreactivity.

  • Imine Formation: Dissolve (R)-1-(3-aminopiperidin-1-yl)ethanone (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add glacial acetic acid (1.2 equiv, 1.2 mmol). Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in small portions over 10 minutes to control the mild exotherm.

  • Reaction: Stir the suspension at room temperature for 12 hours under argon.

  • Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate (DCM:MeOH 9:1). The disappearance of the primary amine (which stains dark purple/pink) indicates complete conversion to the secondary amine.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) and stir for 15 minutes until gas evolution ceases. Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (silica gel, gradient DCM to 10% MeOH in DCM).

Protocol C: Sulfonylation

Rationale: Sulfonyl chlorides are highly reactive electrophiles. Pyridine is used both as a solvent and an acid scavenger. Strict temperature control (0 °C) is mandatory to prevent the formation of bis-sulfonylated byproducts and to protect the chiral center from thermal degradation[2].

  • Preparation: Dissolve (R)-1-(3-aminopiperidin-1-yl)ethanone (1.0 equiv, 1.0 mmol) in anhydrous DCM (8.0 mL) and anhydrous pyridine (2.0 mL). Cool the solution to 0 °C.

  • Addition: Dissolve the sulfonyl chloride (1.1 equiv, 1.1 mmol) in DCM (2.0 mL) and add it dropwise to the amine solution over 15 minutes.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 5 hours.

  • Workup: Dilute the mixture with DCM (20 mL) and wash with 1M aqueous HCl (3 × 15 mL) to remove all pyridine. Wash with brine, dry over Na₂SO₄, and concentrate. The resulting sulfonamide usually crystallizes upon standing and can be triturated with cold diethyl ether for high-purity recovery.

References

  • BenchChem Technical Support Team. "The 3-Aminopiperidine Scaffold in Medicinal Chemistry." BenchChem.
  • Berggren, K., et al. (2012). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry.
  • "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine." (2022). Organic Process Research & Development.

Sources

Advanced Application Note: Strategic Amide Bond Formation via Carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Amide bond formation is arguably the most frequently executed transformation in medicinal chemistry and peptide synthesis[1]. Because the direct thermal condensation of a non-activated carboxylic acid and an amine requires harsh conditions (often >100 °C) that are incompatible with complex, functionalized molecules[2], the carboxylic acid must be chemically activated.

Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a highly electrophilic leaving group, allowing nucleophilic attack by the amine at ambient temperature[3]. However, this activation introduces a critical causality loop: over-activation increases the risk of side reactions, most notably the base-catalyzed epimerization (racemization) of the α -chiral center via an oxazolone intermediate[4].

To build a self-validating and robust synthetic system, the selection of the coupling reagent must be tailored to the specific steric, electronic, and stereochemical demands of the substrates[5].

Reagent Performance & Causality Matrix

Understanding the mechanistic output of each reagent ensures that experimental choices are driven by chemical logic rather than trial and error.

Coupling SystemActive IntermediateReactivity LevelEpimerization RiskCausality & Best Use CaseByproduct Management
EDC·HCl / OxymaPure Oxyma Active EsterModerateLowOxyma traps the transient O-acylisourea, preventing dead-end N-acylurea rearrangement. Replaces explosive HOBt[5].Aqueous wash (Urea and Oxyma are water-soluble).
HATU OAt Active EsterVery HighModerate to HighThe 7-aza nitrogen of the OAt ester provides anchimeric assistance (H-bonding) to accelerate attack by poor nucleophiles[5].Aqueous wash / Silica gel chromatography.
T3P Phosphonic AnhydrideModerateVery LowExceptionally mild activation prevents oxazolone formation. Premier choice for late-stage API synthesis and chiral substrates[6][7].Aqueous wash (Phosphates are entirely water-soluble)[8].

Workflow: Reagent Selection Logic

ReagentSelection Start Analyze Substrates: Carboxylic Acid + Amine Q1 Is the alpha-carbon chiral and epimerization-prone? Start->Q1 T3P Use T3P (≥50% in EtOAc) + Pyridine or DIPEA (High Chiral Integrity) Q1->T3P Yes Q2 Is the amine electron-deficient or sterically hindered? Q1->Q2 No HATU Use HATU + DIPEA (Maximum Reactivity) Q2->HATU Yes Standard Use EDC·HCl + OxymaPure + DIPEA (Standard / Green Profile) Q2->Standard No

Decision matrix for selecting carboxylic acid activation reagents based on substrate properties.

Self-Validating Experimental Protocols

Protocol A: Standard Amide Coupling (EDC / OxymaPure)

Designed for general substrates where safety, atom economy, and easy purification are prioritized.

  • Preparation : In a dry flask under N₂, dissolve the Carboxylic Acid (1.0 equiv) and OxymaPure (1.2 equiv) in anhydrous DMF or DCM (0.1–0.3 M concentration).

  • Pre-activation : Cool the mixture to 0 °C. Add EDC·HCl (1.2 equiv) in one portion. Stir for 15 minutes.

    • Causality: Pre-activation ensures the complete conversion of the acid to the Oxyma active ester, preventing the amine from prematurely forming an unreactive carboxylate salt with the free acid.

  • Coupling : Add the Amine (1.1 equiv), followed by dropwise addition of DIPEA (2.0 equiv).

  • Completion : Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via LC-MS.

Protocol B: Chiral Preservation Coupling (T3P)

Designed for α -chiral carboxylic acids where maintaining enantiomeric/diastereomeric excess is critical[7].

  • Preparation : Dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.05 equiv) in EtOAc or 2-MeTHF (0.2 M).

    • Causality: Unlike carbodiimides, T3P does not require pre-activation. Mixing the acid and amine first prevents transient, highly reactive intermediates from degrading before the nucleophile is introduced[6].

  • Base Addition : Add Pyridine or DIPEA (3.0 equiv). Cool the reaction to 0 °C.

  • Activation : Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the phosphonic anhydride intermediate, strictly suppressing oxazolone-driven epimerization.

  • Completion : Stir at room temperature until complete (typically 4–12 hours).

Protocol C: Recalcitrant Amine Coupling (HATU)

Designed for electron-deficient amines (e.g., anilines) or highly sterically hindered systems[9].

  • Preparation : Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Activation : Add DIPEA (2.0 equiv) and stir at room temperature for exactly 2–5 minutes.

    • Causality: HATU activation is nearly instantaneous. Prolonged pre-activation with HATU in the presence of base can lead to the capping of the incoming amine via guanidinylation (formation of a tetramethylguanidinium byproduct).

  • Coupling : Add the Amine (1.1 equiv) and stir at room temperature. The reaction is typically complete within 1 hour due to the anchimeric assistance of the OAt ester[5].

In-Process Monitoring & Self-Validating Workup

A robust protocol must be self-validating. The physical behavior of the reaction during workup provides immediate feedback on the chemical success of the coupling.

  • LC-MS Quenching : To accurately track active ester formation, quench a 5 µL reaction aliquot in 100 µL of Methanol. If the activation is successful but the amine is failing to couple, LC-MS will show the mass of the methyl ester (formed by MeOH attacking the active ester).

  • Workup Causality (Liquid-Liquid Extraction) :

    • 1M HCl Wash (Aqueous) : Protonates unreacted amines and the basic additives (DIPEA/Pyridine), forcing them into the aqueous waste stream.

    • Saturated NaHCO₃ Wash (Aqueous) : Deprotonates unreacted carboxylic acid. More importantly, it ionizes the acidic byproducts of the coupling reagents (e.g., Oxyma and the tripropyltriphosphonate salts from T3P), ensuring they partition entirely into the aqueous layer[3][8].

    • Validation : If TLC/LC-MS of the remaining organic layer shows impurities after these two washes, the impurities are covalently bound side-products (like N-acylureas), not leftover reagents.

References

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ResearchGate URL: 6

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE Source: AMRI URL: 7

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: 1

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides Source: YouTube URL: 8

  • Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL:3

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP... Source: NIH PMC URL:9

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI Catalysts URL: 2

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Organic Process Research & Development URL: 5

  • Epimerisation in Peptide Synthesis Source: NIH PMC URL: 4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this chiral aminopiperidine derivative is a critical step in the development of various pharmaceutical agents, including Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[1][2] Achieving a high yield and purity of this compound is paramount for the successful progression of drug discovery projects.[3][4]

This document will provide a detailed analysis of common issues encountered during the synthesis, with a focus on practical, field-proven solutions to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone, providing potential causes and actionable solutions.

Issue 1: Consistently Low Yield of the Desired Product

Question: My acylation reaction of (R)-3-aminopiperidine is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the N-acylation of (R)-3-aminopiperidine can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Purity of (R)-3-aminopiperidine: The starting material, often available as a dihydrochloride salt, must be of high purity.[3][5] The presence of impurities can interfere with the reaction.

    • Solution: Ensure you are using a high-purity grade of (R)-3-aminopiperidine dihydrochloride (≥98%).[5] If necessary, the free base can be generated in situ or prior to the reaction, followed by purification.

  • Inefficient Acetylating Agent: The choice and handling of the acetylating agent are critical. Acetic anhydride and acetyl chloride are common choices.[6]

    • Solution: Acetic anhydride is generally a good choice for N-acylation.[6] If using acetyl chloride, ensure it is fresh and has not been hydrolyzed by atmospheric moisture. The reactivity of the acetylating agent can significantly impact the yield.[7]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role.

    • Solution: Conduct the reaction in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acetylating agent.[8][9] Reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Inadequate Base: When starting with the dihydrochloride salt, a suitable base is required to neutralize the HCl and liberate the free amine for acylation.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A stoichiometric amount of base (at least 2 equivalents) is necessary to neutralize both hydrochloride ions.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous extraction and chromatographic purification.[8]

    • Solution: (R)-1-(3-aminopiperidin-1-yl)ethanone has some water solubility. To minimize loss during extraction, saturate the aqueous layer with sodium chloride and perform multiple extractions with an organic solvent like DCM. For purification, carefully select the solvent system for flash column chromatography to ensure good separation from byproducts.

Issue 2: Formation of Significant Byproducts

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common issue that directly impacts the yield and purity of the desired product. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Minimization Strategies:

  • Di-acylation: The primary amino group on the piperidine ring can potentially be acylated twice, especially if harsh conditions or a large excess of the acetylating agent are used.

    • Minimization: Carefully control the stoichiometry of the acetylating agent. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. Adding the acetylating agent dropwise at a low temperature can also help prevent over-acylation.[8]

  • O-Acylation (if applicable): If the piperidine substrate has a hydroxyl group, O-acylation can compete with the desired N-acylation.[10]

    • Minimization: While not directly applicable to (R)-3-aminopiperidine, this is a general consideration in acylation reactions. Protecting the hydroxyl group prior to N-acylation is a standard strategy.

  • Reaction with Solvent: Nucleophilic solvents can react with highly reactive acylating agents.

    • Minimization: Always use anhydrous, aprotic solvents like DCM, THF, or acetonitrile.[8]

  • Epimerization: While less common under standard acylation conditions, harsh basic conditions could potentially lead to epimerization at the chiral center.

    • Minimization: Use a non-nucleophilic base and avoid unnecessarily high temperatures or prolonged reaction times.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material, the free base or the dihydrochloride salt of (R)-3-aminopiperidine?

A1: The dihydrochloride salt is more commonly available and generally more stable for storage.[3][5] Using the dihydrochloride salt requires the addition of at least two equivalents of a suitable base to liberate the free amine in situ. If you have access to the free base, it can be used directly, simplifying the reaction stoichiometry. However, the free base is less stable and may be more challenging to handle and store.

Q2: Which acetylating agent is better, acetic anhydride or acetyl chloride?

A2: Both can be effective. Acetic anhydride is often preferred as it is less volatile and the byproduct, acetic acid, is generally easier to remove than the HCl generated from acetyl chloride.[6] Acetyl chloride is more reactive, which can be advantageous for less reactive amines, but it is also more susceptible to hydrolysis.[11]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting material, product, and any potential byproducts. Staining with ninhydrin can be useful for visualizing the primary amine of the starting material, which should be consumed as the reaction progresses. For more quantitative analysis, LC-MS is the preferred method.

Q4: What is a standard protocol for the synthesis and purification?

A4: A general, robust protocol is as follows:

Experimental Protocol: Synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-aminopiperidine dihydrochloride (1 equivalent) and an anhydrous aprotic solvent like dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 equivalents) dropwise. Stir the mixture for 15-30 minutes.

  • Acylation: Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[8]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Recommended Solution Key Considerations
Impure Starting MaterialUse high-purity (≥98%) (R)-3-aminopiperidine dihydrochloride.[5]Verify purity by Certificate of Analysis (CoA).
Ineffective Acetylating AgentUse fresh acetic anhydride or acetyl chloride.Store acetylating agents under anhydrous conditions.
Suboptimal Reaction ConditionsUse anhydrous DCM or THF; start at 0 °C and warm to RT.[8]Monitor reaction progress to avoid prolonged reaction times.
Inadequate BaseUse ≥2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA).Ensure complete neutralization of the dihydrochloride salt.
Product Loss During WorkupSaturate the aqueous layer with NaCl; perform multiple extractions.(R)-1-(3-aminopiperidin-1-yl)ethanone has some aqueous solubility.

Visualizations

Diagram 1: General Workflow for the Synthesis

G cluster_0 Reaction cluster_1 Workup & Purification Start (R)-3-Aminopiperidine·2HCl in DCM Base Add Triethylamine (≥2 equiv) at 0°C Start->Base Acylation Add Acetic Anhydride (1.1 equiv) at 0°C Base->Acylation Stir Warm to RT, Stir for 2-4h Acylation->Stir Quench Quench with H₂O Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for the synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone.

References

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. Available from: [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
  • An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. . Available from: [Link]

  • Cas 127294-73-9,(R)-3-Aminopiperidine. LookChem. Available from: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. Available from: [Link]

  • Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

  • CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. Google Patents.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Available from: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Acetylation – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. PubMed. Available from: [Link]

  • WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof. Google Patents.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications. Available from: [Link]

  • (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride. MySkinRecipes. Available from: [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. PubChem. Available from: [Link]

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side-product formation in the synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone. This chiral building block is a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), most notably in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Linagliptin and Alogliptin[1].

Because the (R)-3-aminopiperidine core contains both a secondary cyclic amine and a primary exocyclic amine, achieving precise chemo- and regioselectivity during functionalization is a significant synthetic challenge[2]. This guide provides mechanistic troubleshooting, quantitative analytical data, and a self-validating experimental protocol to help you eliminate side-product formation during your workflows.

Mechanistic Workflow & Causality Pathway

To synthesize (R)-1-(3-aminopiperidin-1-yl)ethanone without compromising regioselectivity or enantiomeric purity, the industry-standard approach utilizes a pre-protected precursor: (R)-tert-butyl piperidin-3-ylcarbamate [3]. By masking the primary amine with a tert-butyloxycarbonyl (Boc) group, the secondary piperidine nitrogen can be selectively acetylated, followed by controlled deprotection.

The diagram below maps the optimal synthetic pathway alongside the mechanistic branches that lead to common side products.

G SM (R)-tert-butyl piperidin-3-ylcarbamate (Primary Amine Protected) Int (R)-tert-butyl (1-acetylpiperidin-3-yl)carbamate (Acetylated Intermediate) SM->Int Ac2O, TEA, DCM (Controlled Acetylation) Side1 N,N-Diacetylated / Regioisomer (Over-acetylation) SM->Side1 Excess Ac2O / High Temp (Loss of Selectivity) Prod (R)-1-(3-aminopiperidin-1-yl)ethanone (Target Product) Int->Prod HCl or TFA, Scavenger (Boc Deprotection) Side2 (S)-Enantiomer (Racemization at C3) Int->Side2 Harsh Base / Prolonged Heat (C3 Deprotonation) Side3 N-tert-butylated Side Product (Cation Alkylation) Int->Side3 Acidic Deprotection w/o Scavenger (t-Butyl Cation Attack)

Fig 1. Synthetic workflow and side-product formation pathways for (R)-1-(3-aminopiperidin-1-yl)ethanone.

Troubleshooting Guide & FAQs

Q1: Why am I observing N,N-diacetylation or regioselectivity issues even when using a Boc-protected precursor?

Causality: While the Boc group effectively shields the primary amine at the C3 position, it is not entirely immune to harsh acylating conditions. If an excess of acetic anhydride ( Ac2​O ) is used, or if the reaction temperature exceeds 20 °C, the Boc-protected nitrogen can undergo further acylation to form an unstable imide, or the Boc group can be prematurely cleaved by trace acid generated during the reaction, leading to N,N-diacetylation. Solution: Strictly control the stoichiometry of the acetylating agent (1.05 equivalents of Ac2​O ) and maintain the internal reaction temperature between 0–5 °C during addition. Use a mild organic base like triethylamine (TEA) to neutralize the acetic acid byproduct.

Q2: What causes the racemization of the C3 stereocenter during this workflow, and how can I prevent it?

Causality: The proton attached to the C3 chiral center is situated adjacent to an electron-withdrawing amine (which becomes even more electron-withdrawing once acetylated or protonated). Exposure to strong, unhindered bases (e.g., alkoxides) or prolonged heating during the acetylation step can trigger deprotonation at C3. This forms a planar enamine-like intermediate, which upon reprotonation results in the loss of enantiomeric purity, yielding the (S)-enantiomer[1]. Solution: Avoid harsh bases entirely. Utilize mild tertiary amines (TEA or DIPEA) and never exceed room temperature during the acetylation phase. When isolating the final product as a hydrochloride salt, ensure the crystallization temperature is kept low to prevent acid-catalyzed racemization.

Q3: During Boc deprotection, I see an N-tert-butylated side product (+56 Da by mass). What is the mechanism, and how do I suppress it?

Causality: The deprotection of the Boc group using Trifluoroacetic Acid (TFA) or HCl generates carbon dioxide and a highly reactive tert-butyl cation . If this electrophilic cation is not immediately quenched, it will attack the most nucleophilic site available—the newly liberated primary amine at the C3 position—resulting in the formation of 1-(3-(tert-butylamino)piperidin-1-yl)ethanone. Solution: You must introduce a cation scavenger into the deprotection mixture. Adding 2.0 equivalents of anisole or triisopropylsilane (TIPS) provides a sacrificial nucleophile or hydride source that safely neutralizes the tert-butyl cation before it can alkylate your product.

Quantitative Data: Side-Product Identification

Use the following analytical table to cross-reference LC-MS data with specific process failures.

Compound / Side ProductLC-MS ( m/z ) [M+H]+ Primary Cause of FormationPrevention Strategy
(R)-1-(3-aminopiperidin-1-yl)ethanone (Target)143.2 N/AN/A
(R)-tert-butyl (1-acetylpiperidin-3-yl)carbamate243.3Incomplete Boc deprotectionExtend TFA/HCl reaction time; ensure anhydrous conditions.
N-(1-acetylpiperidin-3-yl)acetamide185.2Over-acetylation / Premature Boc lossLimit Ac2​O to 1.05 eq; maintain temp < 10 °C.
(S)-1-(3-aminopiperidin-1-yl)ethanone143.2*Base-catalyzed C3 deprotonationAvoid strong bases; use chiral HPLC for detection.
1-(3-(tert-butylamino)piperidin-1-yl)ethanone199.3Unscavenged tert-butyl cationAdd 2.0 eq Anisole or TIPS during deprotection.

*Note: The (S)-enantiomer is isobaric with the target product and cannot be distinguished by standard LC-MS. Chiral stationary phase HPLC is required to quantify racemization.

Validated Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific temperature checkpoints and scavenging agents, it inherently suppresses the side products detailed above[4].

Phase 1: Regioselective N-Acetylation
  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with (R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq)[3] and anhydrous dichloromethane (DCM) (10 volumes).

  • Base Addition: Add triethylamine (TEA) (1.2 eq). Stir and cool the mixture to an internal temperature of 0–5 °C using an ice-water bath.

  • Acetylation: Dissolve acetic anhydride ( Ac2​O ) (1.05 eq) in an equal volume of DCM. Add this solution dropwise over 30 minutes. Critical Checkpoint: Do not allow the internal temperature to exceed 10 °C to prevent diacetylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–22 °C). Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 volumes). Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield (R)-tert-butyl (1-acetylpiperidin-3-yl)carbamate as a pale oil or solid.

Phase 2: Scavenger-Assisted Boc Deprotection
  • Preparation: Dissolve the intermediate from Phase 1 in DCM (5 volumes).

  • Scavenger Addition: Add anisole (2.0 eq) to the solution. Mechanistic note: Anisole acts as a trap for the tert-butyl cation via Friedel-Crafts alkylation.

  • Deprotection: Cool the mixture to 0 °C. Add trifluoroacetic acid (TFA) (10 volumes) dropwise.

  • Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS until the peak at m/z 243.3 completely disappears.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 x 5 volumes).

  • Salt Formation: Dissolve the crude oil in minimal methanol. Carefully treat with methanolic HCl (1.2 eq) at 0 °C, then precipitate the product by adding cold diethyl ether. Filter and dry under vacuum to yield (R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride[5][6].

References

  • Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. Google Patents (CN104387315A).
  • Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases That Restore Insulin Sensitivity in the Diet-Induced Obesity in Vivo Mouse Model. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Purification of (R)-1-(3-aminopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (R)-1-(3-aminopiperidin-1-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this chiral building block in high purity. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established scientific principles.

Section 1: Understanding the Core Challenges

(R)-1-(3-aminopiperidin-1-yl)ethanone is a critical intermediate in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the stereochemical and chemical purity of this precursor.[3][4]

Purification is non-trivial due to several intrinsic factors:

  • Chirality: The primary challenge is the separation of the desired (R)-enantiomer from its (S)-enantiomer. As enantiomers possess identical physical properties in an achiral environment, specialized chiral separation techniques are mandatory.[5]

  • Chemical Nature: The molecule contains both a secondary amine within the piperidine ring and a primary amine substituent. These basic centers can interact with acidic sites on silica-based chromatographic media, often leading to peak tailing and poor separation.[6]

  • Potential Impurities: Synthesis can introduce a range of impurities, including starting materials, reagents, and structurally similar by-products that may have comparable polarities and chromatographic behavior, complicating their removal.[1][7]

  • Physical Form: The free base of this compound is often isolated as an oil, which makes handling and purification by crystallization difficult.[8]

This guide will address these challenges through a series of practical troubleshooting scenarios and detailed protocols.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatographic Purification Issues

Q1: My chiral HPLC analysis shows poor resolution between the (R) and (S) enantiomers. What should I try first?

A1: Poor resolution is the most common issue in chiral separations. The cause is typically a suboptimal choice of chiral stationary phase (CSP) or mobile phase. A systematic approach is required.

Immediate Steps:

  • Reduce Flow Rate: Decreasing the flow rate can sometimes improve resolution if the issue is related to mass transfer kinetics. For a 4.6 mm I.D. analytical column, try reducing the flow from 1.0 mL/min to 0.5-0.7 mL/min.

  • Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the column at a lower temperature (e.g., 15-20°C) to enhance the enantioselective interactions.

Systematic Troubleshooting:

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// Edges start -> check_csp; check_csp -> optimize_mp [label=" Yes "]; check_csp -> change_csp [label=" No/Unknown "]; change_csp -> start; optimize_mp -> adjust_modifier; adjust_modifier -> add_additive; add_additive -> success [label=" Success "]; add_additive -> change_mode [label=" No Improvement "]; change_mode -> start; } } Caption: Troubleshooting flowchart for poor chiral HPLC resolution.

  • Rationale: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point.[5][9] However, for primary amines, cyclofructan-based CSPs can show excellent and sometimes complementary selectivity, especially in the polar organic mode.[6] The mobile phase, particularly the alcohol modifier (e.g., isopropanol, ethanol) and a basic additive (e.g., diethylamine, triethylamine), plays a crucial role in modulating the interactions between the analyte and the CSP.[10] The basic additive is critical to suppress interactions with residual acidic silanols on the silica support, which cause peak tailing.[6]

Q2: I'm observing significant peak tailing for my compound on a polysaccharide-based chiral column, even with a basic additive. What's happening and how can I fix it?

A2: Severe peak tailing, despite the presence of a basic additive like DEA or TEA, suggests strong, undesirable secondary interactions.

Possible Causes & Solutions:

  • Insufficient Additive Concentration: The concentration of your basic additive may be too low to effectively mask all active sites. Incrementally increase the concentration (e.g., from 0.1% to 0.2%, then 0.3%) and observe the effect on peak shape and retention time.

  • Inappropriate Additive: Some CSPs work better with specific additives. For example, while butylamine can be effective for polysaccharide columns, triethylamine is often preferred for cyclofructan columns.[6] Consider trying a different basic modifier.

  • Water Contamination: In normal phase chromatography, trace amounts of water in the mobile phase can deactivate the stationary phase and lead to inconsistent results and poor peak shape. Ensure you are using high-purity, anhydrous solvents.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Reduce the injection volume or the concentration of your sample to see if the peak shape improves.

Crystallization and Impurity Removal

Q3: My attempts to crystallize the free base of (R)-1-(3-aminopiperidin-1-yl)ethanone have only produced an oil. What strategies can I use to induce crystallization?

A3: Oiling out is common for compounds with low melting points or those that form highly stable solvates.[11] The goal is to disrupt the kinetic barrier to nucleation.[12]

Strategies to Induce Crystallization:

  • Diastereomeric Salt Formation: This is the most robust strategy for both purification and chiral resolution. React the racemic or enantiomerically-enriched free base with a chiral acid (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid, (S)-(+)-mandelic acid). The resulting diastereomeric salts have different physical properties (including solubility) and can be separated by fractional crystallization.[13]

  • Solvent System Modification: If you must crystallize the free base, systematically screen different solvent/anti-solvent systems. Good solvents are those in which the compound is readily soluble, while good anti-solvents are those in which it is poorly soluble. The key is to find a combination that allows for slow precipitation upon addition of the anti-solvent or slow cooling.[14][15]

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal (a seed) to a supersaturated solution. This provides a template for crystal growth and can overcome the nucleation energy barrier.[15]

Q4: I have a persistent, structurally similar impurity that co-elutes with my product in reversed-phase HPLC. How can I remove it?

A4: Co-elution indicates that the impurity has a very similar polarity and structure to your target compound.

Purification Strategies:

  • Orthogonal Chromatography: Use a chromatographic method with a different separation mechanism. If you are using reversed-phase (C18), the separation is based on hydrophobicity. Switch to a method that separates based on different principles:

    • Normal Phase Chromatography: Uses a polar stationary phase (like silica or a cyano-propyl phase) and a non-polar mobile phase.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): Effective for polar compounds. It uses a polar stationary phase with a high concentration of organic solvent in the mobile phase.

  • Derivatization: Temporarily protect the primary amine with a bulky protecting group (e.g., Boc-anhydride to form a Boc-carbamate). This will significantly change the polarity and chromatographic behavior of your target compound, likely allowing for easy separation from the impurity. The protecting group can then be removed in a subsequent step.

  • Crystallization: As mentioned in Q3, crystallization is an excellent purification technique that relies on differences in solubility and crystal lattice formation, not just polarity.[12][16] A well-designed crystallization can be highly effective at rejecting impurities, even those that are structurally very similar.[15]

Section 3: Standard Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Purity Analysis

This protocol outlines a systematic screening approach for determining the enantiomeric excess (ee) of (R)-1-(3-aminopiperidin-1-yl)ethanone.

1. Column Selection & Initial Conditions:

  • Primary Column: Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm. This is a versatile polysaccharide-based CSP.[10]

  • Secondary Column: Larihc® CF6-P (Cyclofructan 6), 150 x 4.6 mm, 5 µm. This provides an alternative, often complementary, selectivity.[6]

  • Mobile Phase A (Normal Phase): Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).

  • Mobile Phase B (Polar Organic): Acetonitrile/Methanol (95:5 v/v) + 0.1% Triethylamine (TEA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase.

2. Screening & Optimization Workflow:

  • Inject the racemic standard onto the primary column using Mobile Phase A.

  • If no or poor separation is observed (Resolution < 1.5), increase the isopropanol content to 20%, then 30%.

  • If still no separation, switch to the secondary column and screen with Mobile Phase B.

  • Once baseline separation is achieved, optimize the resolution by making small adjustments to the solvent ratio, additive concentration, and flow rate as described in the troubleshooting section.

  • The goal is to achieve a resolution (Rs) of > 2.0 for robust quantification.

Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution

This protocol describes a general procedure for separating enantiomers via fractional crystallization.

1. Reagent Selection:

  • Resolving Agent: D-(-)-Tartaric acid. (Stoichiometry: Use 0.5 equivalents relative to the racemic amine, assuming the desired salt is 2:1 amine:acid).

  • Solvent System: Ethanol/Water or Methanol.

2. Procedure:

  • Dissolve 10.0 g of racemic 1-(3-aminopiperidin-1-yl)ethanone in 100 mL of warm ethanol.

  • In a separate flask, dissolve 5.86 g (0.5 eq) of D-(-)-tartaric acid in 50 mL of warm ethanol. A small amount of water may be added if solubility is an issue.

  • Slowly add the tartaric acid solution to the stirred amine solution. A precipitate should begin to form.

  • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature overnight without agitation. Slow cooling is critical for selective crystallization.

  • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethanol. This is Crop 1 .

  • Take a small sample of Crop 1, liberate the free base using aqueous NaOH, extract with a suitable organic solvent (e.g., dichloromethane), and analyze the enantiomeric excess by the chiral HPLC method developed above.

  • The filtrate can be concentrated and cooled further to obtain a second crop of crystals, which will likely be enriched in the other diastereomer.

  • If the ee of Crop 1 is not satisfactory (>99%), it can be recrystallized from the same solvent system to further enhance its purity.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most common types of impurities found in crude (R)-1-(3-aminopiperidin-1-yl)ethanone? A: Impurities are typically related to the synthetic route. Common classes include the unwanted (S)-enantiomer, unreacted starting materials, and by-products from side reactions. In syntheses related to APIs like Linagliptin, process-related impurities can include dimers or products of side reactions with reagents.[1][2] Thorough characterization of your crude material by LC-MS is essential.[7]

Q: Which chiral stationary phases (CSPs) are most effective for separating the enantiomers of this compound? A: Polysaccharide-based CSPs (e.g., Chiralpak® and Lux® series) and cyclofructan-based CSPs are the most successful classes for chiral primary amines.[5][6][13] Polysaccharide phases offer broad selectivity through hydrogen bonding, π-π stacking, and dipole interactions, while cyclofructan phases often provide unique selectivity in polar organic mode.[5][6]

CSP ClassCommon SelectorsTypical ModeStrengths for Amines
Polysaccharide Cellulose/Amylose Phenyl Carbamate DerivativesNormal Phase, Polar OrganicBroadly applicable, high success rate.[9]
Cyclofructan Derivatized CyclofructansPolar Organic, Reversed PhaseExcellent for underivatized primary amines.[6]
Protein-Based α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Reversed PhaseCan be effective but may have limitations on organic modifier content.[9]

Q: Is crystallization or chromatography better for purifying this compound? A: The choice depends on the scale and the specific purification challenge.

  • Chromatography offers higher resolution and is often better for removing closely related chemical impurities. It is the gold standard for analytical determination of purity.[4] However, preparative chromatography can be expensive and solvent-intensive for large-scale production.

  • Diastereomeric Salt Crystallization is often more cost-effective and scalable for resolving enantiomers at large scales.[13] It is a powerful technique that simultaneously achieves chemical and chiral purification.[12] A common industrial strategy is to use crystallization for bulk purification and then a final chromatographic polish if needed.

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// Edges start -> check_scale; check_scale -> lab_scale [label=" Small "]; check_scale -> pilot_scale [label=" Large "]; lab_scale -> prep_hplc; pilot_scale -> crystallization; prep_hplc -> final_product; crystallization -> final_product; } } Caption: Decision workflow for purification strategy based on scale.

References

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • PMC. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • PMC. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • ResearchGate. (n.d.). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN.
  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • OMICS Online. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents.
  • MDPI. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity.
  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis.
  • Merck. (n.d.). 1-(Piperidin-1-yl)ethanone.
  • Kinam Park. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison.
  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • AWS. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

Technical Support Center: Reaction Optimization for (R)-1-(3-aminopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and optimizing (R)-1-(3-aminopiperidin-1-yl)ethanone. This chiral amine is a highly valuable building block in the pharmaceutical industry, frequently utilized as a key intermediate in the development of complex pharmacologically active compounds, including potent DPP-4 inhibitors like Linagliptin[1].

Because the target molecule contains both a primary amine and a tertiary amide (acetylated piperidine), achieving absolute regioselectivity requires a robust protection-deprotection strategy[2]. This guide provides field-proven troubleshooting, causal explanations for protocol design, and self-validating methodologies to ensure high-yield, high-purity synthesis.

Reaction Workflow & Pathway

Workflow SM (R)-3-Boc-aminopiperidine (Starting Material) Ac N-Acetylation (Ac2O, DIPEA, DCM, 0°C to RT) SM->Ac Protect primary amine, acetylate secondary amine Int (R)-1-Acetyl-3-Boc-aminopiperidine (Intermediate) Ac->Int >95% Conversion Deprot Boc Deprotection (4M HCl in Dioxane, RT) Int->Deprot Acidic cleavage of Boc group Prod (R)-1-(3-aminopiperidin-1-yl)ethanone HCl (Target Product) Deprot->Prod Precipitation (Avoid aqueous workup)

Fig 1: Synthetic workflow for (R)-1-(3-aminopiperidin-1-yl)ethanone via Boc-protection strategy.

Troubleshooting & FAQs

Q1: Why should I use (R)-3-Boc-aminopiperidine instead of directly acetylating (R)-3-aminopiperidine? A1: Causality: The primary amine at the 3-position is sterically less hindered and significantly more nucleophilic than the secondary nitrogen within the piperidine ring. Direct acetylation of unprotected 3-aminopiperidine leads to a chaotic mixture of N3-acetylated byproducts and di-acetylated species. By utilizing (R)-3-Boc-aminopiperidine, the primary amine is sterically and electronically shielded[2]. This forces the acetylating agent (acetic anhydride) to react exclusively at the N1-piperidine position, ensuring absolute regioselectivity.

Q2: My N-acetylation reaction stalls at 70% conversion. What is the root cause? A2: Causality: This is almost always an issue of inadequate acid scavenging or moisture in the system. When acetic anhydride ( Ac2​O ) reacts with the piperidine nitrogen, one equivalent of acetic acid is generated. If your base (e.g., DIPEA) is insufficient, the acetic acid protonates the remaining unreacted piperidine nitrogen, rendering it non-nucleophilic and halting the reaction. Validation: Check the pH of your reaction mixture. If it is acidic, add 0.5 equivalents of DIPEA. Always ensure strictly anhydrous dichloromethane (DCM) is used, as water will hydrolyze Ac2​O , depleting your reagent.

Q3: During Boc deprotection with Trifluoroacetic Acid (TFA), my yield drops drastically during the workup. Why? A3: Causality: The free base of (R)-1-(3-aminopiperidin-1-yl)ethanone is highly polar and extremely water-soluble. When neutralizing a TFA reaction mixture with aqueous base (e.g., NaHCO3​ ) and extracting with an organic solvent, the product preferentially partitions into the aqueous layer, causing catastrophic yield loss. Solution: Abandon aqueous workups for this molecule. Instead, use 4M HCl in dioxane for the deprotection[3]. The resulting product, (R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride, is insoluble in dioxane/ether and will precipitate directly out of the reaction mixture. This creates a self-isolating system where filtration yields the pure product.

Q4: How do I monitor the reaction progress effectively when the compounds lack a strong UV chromophore? A4: Causality: Neither the starting material nor the product possesses conjugated aromatic systems, making standard UV-based LC-MS or TLC monitoring ineffective. Validation: For TLC, use a Ninhydrin stain. The starting material ((R)-3-Boc-aminopiperidine) will not stain strongly, but the final deprotected primary amine will immediately turn deep purple upon heating. For instrumental analysis, utilize LC-MS with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Quantitative Data: Optimization Parameters

The following tables summarize our internal optimization data, demonstrating the causality behind our recommended protocols.

Table 1: Optimization of N-Acetylation Conditions (0.5M scale, 0°C to RT)

SolventBase (Eq)Acylating Agent (Eq)Time (h)Conversion (%)Impurity Profile
THFTEA (1.2)AcCl (1.1)485%High exotherm, trace degradation
DCMTEA (1.5) Ac2​O (1.2)392%Clean, but TEA-HCl can precipitate
DCM DIPEA (2.0) Ac2​O (1.2) 2 >99% Optimal, no precipitation
DMF K2​CO3​ (2.0) Ac2​O (1.5)1260%Poor solubility, slow kinetics

Table 2: Optimization of Boc Deprotection & Isolation (RT)

Reagent SystemReaction TimeIsolation MethodYield (%)Purity (NMR)
20% TFA in DCM2 hAqueous neutralization & extraction35%90%
20% TFA in DCM2 hEvaporation & trituration (TFA salt)85%92%
4M HCl in Dioxane 3 h Direct filtration of precipitate (HCl salt) 96% >99%

Experimental Protocols

These protocols are designed as self-validating systems. Every critical step includes a specific observable metric to confirm success before proceeding.

Protocol A: Regioselective N-Acetylation

Objective: Synthesize (R)-1-acetyl-3-Boc-aminopiperidine.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 g (50.0 mmol) of (R)-3-Boc-aminopiperidine[2] in 100 mL of anhydrous DCM.

  • Base Addition: Add 17.4 mL (100.0 mmol, 2.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add 5.6 mL (60.0 mmol, 1.2 eq) of Acetic Anhydride ( Ac2​O ) over 15 minutes. Causality: Dropwise addition controls the mild exotherm and prevents localized depletion of the base.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Validation Check: Spot the reaction on a silica TLC plate alongside the starting material. Stain with Ninhydrin. The starting material spot should be completely absent.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO3​ . Separate the layers. Wash the organic layer with 1M HCl (50 mL) to remove excess DIPEA, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil or white solid.

Protocol B: Anhydrous Boc Deprotection

Objective: Isolate (R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride.

  • Preparation: Dissolve the crude (R)-1-acetyl-3-Boc-aminopiperidine (approx. 50.0 mmol) in 30 mL of anhydrous DCM.

  • Deprotection: Slowly add 50 mL of 4M HCl in Dioxane[3] at room temperature.

  • Observation & Causality: Within 30–60 minutes, a white precipitate will begin to form. This is the product crashing out as the highly polar hydrochloride salt, validating that the deprotection is occurring and the product is insoluble in the organic matrix.

  • Reaction: Stir vigorously for 3 hours at RT.

  • Isolation: Add 50 mL of diethyl ether to drive the precipitation to completion. Filter the suspension through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove residual dioxane and cleaved tert-butyl alcohol/isobutylene byproducts. Dry the white solid in a vacuum oven at 40 °C overnight.

References

  • Benchchem. "(S)-1-(3-Aminopiperidin-1-yl)ethanone". Benchchem.
  • Benchchem. "1-BOC-3-Aminopiperidine | 144243-24-3". Benchchem.
  • National Institutes of Health. "Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines". PMC.

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Technical Support Center: (R)-1-(3-aminopiperidin-1-yl)ethanone Dihydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on potential degradation pathways and offer practical troubleshooting for experimental challenges. Our goal is to equip you with the scientific rationale behind experimental design and data interpretation, ensuring the integrity of your research.

Introduction to the Molecule and its Stability

(R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride is a chiral molecule featuring a piperidine ring, a primary amine, and an amide functional group. The dihydrochloride salt form enhances its solubility in aqueous media. Understanding the stability of this compound is critical for its proper handling, storage, and for the development of stable pharmaceutical formulations. Degradation can compromise the compound's purity, potency, and safety.[1]

This guide will focus on the most probable degradation pathways based on the chemical functionalities of the molecule: hydrolysis, oxidation, and photodegradation. We will also provide a framework for conducting forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, to identify potential degradants.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the physical appearance of my compound (e.g., color change, clumping). What could be the cause?

A1: A change in physical appearance, such as a color change to yellow or brown, often indicates degradation.[4] This could be due to oxidation of the piperidine ring or other complex degradation reactions. It is crucial to investigate the purity of the material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Review your storage conditions to ensure the compound is protected from light, heat, and air.[4]

Q2: My HPLC analysis shows new, unexpected peaks that were not present in the initial analysis of the compound. What are these peaks?

A2: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These peaks represent degradation products. To identify them, a systematic forced degradation study should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate these degradants.[2][5] The comparison of retention times with the peaks observed in your sample can help in preliminary identification. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][7]

Q3: I am seeing a decrease in the peak area of the parent compound over time in my stability study. What does this signify?

A3: A decreasing peak area for the parent compound directly indicates its degradation. It is essential to ensure that your analytical method is "stability-indicating," meaning it can accurately separate the parent compound from all potential degradation products without interference.[3] If the method is validated, the decrease in the parent peak should be accompanied by a corresponding increase in the peak areas of the degradation products, maintaining a mass balance.

Q4: Which functional group in (R)-1-(3-aminopiperidin-1-yl)ethanone is most susceptible to degradation?

A4: Both the amide linkage and the piperidine ring are susceptible to degradation. The amide bond can undergo hydrolysis under acidic or basic conditions.[8][9][10][11] The piperidine ring, particularly the nitrogen atom and the adjacent carbons, is prone to oxidation.[4][12] The primary amine is also a site for potential oxidative degradation. The relative lability will depend on the specific stress conditions.

Predicted Degradation Pathways

Based on the structure of (R)-1-(3-aminopiperidin-1-yl)ethanone, we can predict several key degradation pathways. These pathways are proposed based on established chemical principles and should be confirmed experimentally.

Hydrolytic Degradation

The amide bond is the primary target for hydrolysis. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[11][13] This leads to the cleavage of the amide bond.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[8][11]

The expected products of hydrolysis are acetic acid and (R)-piperidin-3-amine .

G Parent_Compound (R)-1-(3-aminopiperidin-1-yl)ethanone Hydrolysis_Products Acetic Acid + (R)-piperidin-3-amine Parent_Compound->Hydrolysis_Products Acid or Base H₂O

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

The piperidine ring and the primary amine are susceptible to oxidation.[4]

  • N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide .[4]

  • α-Carbon Oxidation: The carbon atoms adjacent to the piperidine nitrogen can be oxidized, potentially leading to the formation of imines and subsequent ring-opening products.[12][14][15]

  • Primary Amine Oxidation: The primary amine can be oxidized to various products, including nitroso or nitro compounds, or it could be involved in oxidative deamination.

Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).

G Parent_Compound (R)-1-(3-aminopiperidin-1-yl)ethanone N_Oxide Piperidine N-Oxide Derivative Parent_Compound->N_Oxide Oxidizing Agent (e.g., H₂O₂) Alpha_Oxidation α-Carbon Oxidation Products (e.g., Imines, Ring-Opened Products) Parent_Compound->Alpha_Oxidation Oxidizing Agent (e.g., H₂O₂)

Caption: Predicted Oxidative Degradation Pathways.

Photodegradation

Exposure to light, particularly UV light, can induce degradation. Amine-containing compounds can undergo photodegradation through direct absorption of light or indirectly through photosensitizers.[16][17][18][19] The specific photolytic degradation products can be complex and may include products of oxidation and ring cleavage. Photodegradation studies are crucial for determining appropriate packaging and storage conditions.[20]

Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3][5][21]

Experimental Protocol: Forced Degradation Study

The following table outlines recommended starting conditions for a forced degradation study, in line with ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Stress ConditionRecommended ConditionsTroubleshooting Tips
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursIf no degradation is observed, increase acid concentration or temperature. If degradation is too rapid, decrease acid concentration, temperature, or exposure time.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSimilar to acid hydrolysis, adjust base concentration, temperature, or time to achieve target degradation.
Oxidation 3% H₂O₂ at room temperature for 24 hoursIf no degradation, increase H₂O₂ concentration or temperature. Be aware that some compounds are highly sensitive to oxidation.
Thermal Degradation 60-80°C for 48 hours (solid state)Monitor for changes in physical appearance.
Photodegradation Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]A dark control sample should be stored under the same conditions but protected from light to differentiate between thermal and photolytic degradation.[1]
Analytical Troubleshooting: HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of any degradation study.

G cluster_0 HPLC Troubleshooting Flow Start Observe Chromatographic Issue Identify_Issue Identify the specific problem: - Poor resolution - Peak tailing/fronting - Baseline noise/drift - Variable retention times Start->Identify_Issue Troubleshoot Systematically address potential causes Identify_Issue->Troubleshoot Resolution Optimize mobile phase (pH, organic content) Check column health Troubleshoot->Resolution Poor Resolution Peak_Shape Check for column overload Ensure sample solvent is compatible with mobile phase Troubleshoot->Peak_Shape Poor Peak Shape Baseline Degas mobile phase Check for leaks Clean detector cell Troubleshoot->Baseline Baseline Issues Retention_Time Ensure stable column temperature Check pump performance Prepare fresh mobile phase Troubleshoot->Retention_Time Retention Time Variability End Problem Resolved Resolution->End Peak_Shape->End Baseline->End Retention_Time->End

Caption: HPLC Troubleshooting Workflow.

Observed IssuePotential Cause(s)Recommended Action(s)
Poor resolution between parent peak and degradant peaks - Inappropriate mobile phase composition (pH, organic modifier).- Degraded column.- Optimize the mobile phase pH and gradient to improve separation.- Replace the HPLC column.[22]
Peak tailing or fronting - Column overload.- Incompatibility between sample solvent and mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.
Baseline noise or drift - Air bubbles in the mobile phase or pump.- Contaminated detector cell.- Leaks in the system.- Degas the mobile phase.- Flush the system with a strong solvent.- Inspect for and tighten any loose fittings.[23]
Inconsistent retention times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Pump malfunction.- Use a column oven for temperature control.- Prepare fresh mobile phase daily.- Check pump seals and pistons for wear.[23][24]

Characterization of Degradation Products

Once degradation products are generated and separated, their structures must be elucidated.

  • LC-MS/MS: This is the primary tool for obtaining the molecular weight and fragmentation patterns of the degradation products. This information is crucial for proposing chemical structures.[6]

  • Preparative HPLC: If a degradation product is present in sufficient quantity, it can be isolated and purified using preparative HPLC.[25][26]

  • NMR Spectroscopy: Analysis of the purified degradation product by ¹H and ¹³C NMR provides detailed structural information, allowing for unambiguous structure confirmation.[25][26][27]

By systematically applying these principles and techniques, researchers can confidently identify the degradation pathways of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride, ensuring the development of a stable and safe product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. (2009, March 19).
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. (2025, December). Benchchem.
  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxyl
  • ICH GUIDELINES: STRESS DEGRAD
  • Indirect photodegradation of amine drugs in aqueous solution under simul
  • Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Iranian Chemical Society Photodegradation of Aromatic Amines by Ag-TiO2 Photoc
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Designing triple C−H oxidation of piperidines (H) to α,β‐unsaturated...
  • Photodegradation of Amine Drugs in the Presence of Natural...
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Reactions of Amides. (2025, January 4). Save My Exams.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Hydrolysis of Esters and Amides. (2026, February 17). Chemistry LibreTexts.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Hydrolysis of Amides: Organic Chemistry II Study Guide. (2025, August 15). Fiveable.
  • Development of forced degradation and stability indic
  • HPLC Troubleshooting Guide. Phenomenex.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022, November). AIP Conference Proceedings.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • HPLC Troubleshooting Guide.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29).
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). PubMed.
  • 1-(3-aminopiperidin-1-yl)ethanone,hydrochloride. Echemi.
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). IJMR.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride. Merck.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Male
  • (PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2015, April 12).
  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Tre
  • 1-(piperidin-3-yl)ethan-1-one hydrochloride. Sigma-Aldrich.
  • Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR. (2020, April 4). Journal of Applied Pharmaceutical Science.
  • The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Publishing.
  • Stability of Phosphatidylethanol 16:0/18:1 in Freshly Drawn, Authentic Samples
  • View of Identification and characterization of degradation products of N
  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. (2017, July 13). Longdom Publishing.
  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024, December 25). Impactfactor.
  • Stability of Phosphatidylethanol 16:0/18:1 in Freshly Drawn, Authentic Samples from Healthy Volunteers. (2020, August 5). PubMed.

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Technical Support Center: (R)-1-(3-aminopiperidin-1-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-1-(3-aminopiperidin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile chiral building block. The enantiomerically pure nature of this compound makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

Troubleshooting Guides

This section addresses specific problems that may arise during common synthetic transformations with (R)-1-(3-aminopiperidin-1-yl)ethanone, providing potential causes and actionable solutions.

Amide Coupling Reactions

Amide bond formation is a frequent application for the primary amine of (R)-1-(3-aminopiperidin-1-yl)ethanone.

Issue: Low or No Product Yield

Question: I am performing an amide coupling reaction with (R)-1-(3-aminopiperidin-1-yl)ethanone and a carboxylic acid, but I'm observing very low to no yield of my desired amide product. What could be the issue?

Answer:

Low yields in amide coupling reactions can stem from several factors, ranging from reagent choice to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Carboxylic Acid Activation: The most common reason for failed amide coupling is inefficient activation of the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group and requires conversion into a more reactive species.[3]

    • Solution: Ensure your coupling reagent is active and used in the correct stoichiometry. For complex substrates, screening different classes of coupling reagents (carbodiimides like DCC or EDC, phosphonium salts like PyBOP, or uronium/aminium salts like HATU) can identify the optimal choice.[3][4][5] Additives such as 1-hydroxybenzotriazole (HOBt) can minimize side reactions and improve efficiency, particularly when using carbodiimides.[5]

  • Steric Hindrance: Bulky substituents near the reacting centers of either the aminopiperidine or the carboxylic acid can significantly slow down the reaction rate.[6]

    • Solution: Increase the reaction temperature or prolong the reaction time. If these adjustments are ineffective, a different synthetic strategy might be necessary.

  • Suboptimal Solvent Choice: The solvent can greatly influence reaction rates and solubility of reagents.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for amide coupling reactions.[6] Ensure all reagents are fully dissolved.

  • Base Selection and Stoichiometry: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine if it is in a salt form.

    • Solution: Use at least one equivalent of base for the coupling reaction, and an additional equivalent if starting from an amine salt. Ensure the base is not sterically hindering the reaction.

Issue: Formation of Side Products

Question: My amide coupling reaction is producing significant impurities alongside my desired product. How can I identify and minimize these side products?

Answer:

Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Racemization: For chiral carboxylic acids, epimerization at the α-carbon can be a significant issue, especially with carbodiimide reagents.[5]

    • Solution: The addition of HOBt or using coupling reagents like DEPBT, which are known to cause very little epimerization, can be effective.[5]

  • Formation of Guanidinium By-product: Some coupling reagents can react with the amine to form a guanidinium by-product.

    • Solution: The order of reagent addition is critical. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.

  • Over-acylation: Although less common with the secondary amine in the piperidine ring, it's a possibility under harsh conditions.

    • Solution: Use controlled stoichiometry and milder reaction conditions.

Reductive Amination Reactions

Reductive amination is another key transformation, forming a new C-N bond at the primary amine.

Issue: Incomplete Reaction or Low Yield

Question: I am attempting a reductive amination with (R)-1-(3-aminopiperidin-1-yl)ethanone and a carbonyl compound, but the reaction is sluggish or gives a poor yield. What are the likely causes?

Answer:

Successful reductive amination depends on the efficient formation of an imine intermediate followed by its reduction.

  • Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine can be unfavorable.[7]

    • Solution: This equilibrium is driven towards the imine by the removal of water.[7] This can be achieved by using a dehydrating agent or by performing the reaction in a solvent that allows for azeotropic removal of water. The reaction is also best performed under mildly acidic conditions (pH 4-5) to protonate the carbonyl oxygen, which speeds up the initial nucleophilic attack.[8]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl starting material.

    • Solution: Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are highly effective and selective for this transformation.[8][9] Sodium borohydride (NaBH4) can also be used, but may also reduce the starting aldehyde or ketone.[8][10]

  • Reaction Conditions: Temperature and solvent can impact both imine formation and the reduction step.

    • Solution: Many reductive aminations proceed well at room temperature. If the reaction is slow, gentle heating may be beneficial. Methanol is a common solvent for these reactions.[10]

Issue: Over-alkylation or Other Side Products

Question: My reductive amination is resulting in the formation of a tertiary amine (over-alkylation) and other impurities. How can I improve the selectivity?

Answer:

Over-alkylation can be a problem, especially with primary amines.

  • Control of Stoichiometry: Using an excess of the amine can favor the formation of the desired secondary amine.

  • Stepwise Procedure: For problematic substrates, a two-step procedure can offer better control. First, form and isolate the imine, and then reduce it in a separate step.[9]

  • Chemoselectivity Issues: The carbonyl group can also be reduced by the hydride reagent.[7]

    • Solution: Using a selective reducing agent like NaBH3CN or NaBH(OAc)3 is crucial to minimize this side reaction.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available (R)-1-(3-aminopiperidin-1-yl)ethanone, and how can I assess it?

A1: The purity of commercial batches is typically high (>98%). You can assess the purity and enantiomeric excess using techniques such as High-Performance Liquid Chromatography (HPLC) on a chiral column, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Q2: Are there any specific storage conditions for (R)-1-(3-aminopiperidin-1-yl)ethanone?

A2: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[11] For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) at 2-8°C is advisable to prevent degradation.[2]

Q3: I've noticed my solution of (R)-1-(3-aminopiperidin-1-yl)ethanone in DMF has formed crystals upon storage. What is the cause?

A3: This is likely due to the formation of a salt. Amines can react with atmospheric carbon dioxide to form a carbonate salt.[12] To resolve this, you can try warming the solution to redissolve the crystals or prepare a fresh solution and store it under an inert atmosphere.

Q4: Can the acetyl group on the piperidine nitrogen be removed?

A4: Yes, the acetyl group can be removed under acidic or basic hydrolysis conditions to yield (R)-3-aminopiperidine. Acidic conditions, such as using concentrated hydrochloric acid, can be effective but may generate more impurities.[13]

Q5: What are some common applications of (R)-1-(3-aminopiperidin-1-yl)ethanone in drug development?

A5: This compound is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of Linagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[2][14] Its chiral nature is crucial for producing enantiomerically pure drugs, which often leads to higher efficacy and fewer side effects.[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of (R)-1-(3-aminopiperidin-1-yl)ethanone (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
  • In a reaction vessel, dissolve the aldehyde or ketone (1.0 eq) and (R)-1-(3-aminopiperidin-1-yl)ethanone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add acetic acid (1-2 eq) to the mixture to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Amide Coupling Troubleshooting Workflow

AmideCouplingTroubleshooting start Low Yield in Amide Coupling check_activation Check Carboxylic Acid Activation start->check_activation check_sterics Evaluate Steric Hindrance start->check_sterics check_solvent Assess Solvent and Solubility start->check_solvent check_base Verify Base and Stoichiometry start->check_base solution_activation Screen Coupling Reagents (HATU, PyBOP) Add HOBt check_activation->solution_activation solution_sterics Increase Temperature Prolong Reaction Time check_sterics->solution_sterics solution_solvent Use Polar Aprotic Solvent (DMF, MeCN) Ensure Full Dissolution check_solvent->solution_solvent solution_base Use Non-nucleophilic Base (DIPEA) Adjust Stoichiometry check_base->solution_base

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Reductive Amination Decision Pathway

ReductiveAminationPathway start Start: Reductive Amination imine_formation Mix Amine and Carbonyl Add Acid Catalyst (e.g., AcOH) start->imine_formation check_imine Imine Formation Complete? imine_formation->check_imine check_imine->imine_formation No, continue stirring/ add dehydrating agent add_reductant Add Selective Reducing Agent (e.g., NaBH(OAc)3) check_imine->add_reductant Yes monitor_reaction Monitor Reaction Progress (TLC, LC-MS) add_reductant->monitor_reaction workup Aqueous Workup and Extraction monitor_reaction->workup purification Purify Product workup->purification

Caption: Decision pathway for a one-pot reductive amination protocol.

Data Summary

Reaction TypeKey ReagentsCommon SolventsTypical ConditionsPotential Issues
Amide Coupling HATU, PyBOP, EDC/HOBt, DIPEADMF, MeCN, DCMRoom TemperatureLow yield, side products, racemization
Reductive Amination NaBH(OAc)3, NaBH3CN, Acetic AcidDCE, MeOHRoom TemperatureIncomplete reaction, over-alkylation

References

  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Benchchem. (2025, December). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC. (n.d.).
  • Wikipedia. (n.d.). Reductive amination.
  • Google Patents. (n.d.). CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
  • ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development.
  • Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. (n.d.).
  • Echemi. (n.d.). 1-(3-aminopiperidin-1-yl)ethanone,hydrochloride.
  • MySkinRecipes. (n.d.). (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride.
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • Benchchem. (n.d.). (S)-1-(3-Aminopiperidin-1-yl)ethanone.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (n.d.). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Myers, A. (n.d.). Chem 115.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • MDPI. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.

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Technical Support Center: Managing Hygroscopicity of (R)-1-(3-Aminopiperidin-1-yl)ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride. Widely utilized as a chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs) such as DPP-4 inhibitors, this compound's dihydrochloride salt form presents significant hygroscopic liabilities. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure your synthetic workflows remain robust, accurate, and reproducible.

Mechanistic Insights: The Thermodynamics of Moisture Uptake

To effectively manage hygroscopicity, we must first understand its causality. Amine hydrochlorides are inherently prone to moisture uptake due to the strong hydrogen-bonding capabilities of the chloride counterion, which actively pulls water molecules into the crystal lattice[1]. Furthermore, research has demonstrated that the surface of model hydrochloride salts can actively induce the dissociation of atmospheric water, leading to complex surface solvation and physical instability[2].

In the case of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride, the presence of two chloride ions per molecule drastically increases the crystal lattice's charge density and polarity. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the thermodynamic drive for water sorption overcomes the lattice energy. This results in deliquescence—a state where the solid absorbs so much moisture that it dissolves into its own absorbed water, compromising both stoichiometry and downstream reactivity[3].

Troubleshooting Guide & FAQs

Q1: Why does my batch of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride turn into a sticky paste during weighing? A: This is a classic manifestation of deliquescence. The ambient RH in your laboratory has exceeded the CRH of the dihydrochloride salt. Once the CRH threshold is crossed, moisture absorption is rapid and continuous. To resolve this, all handling must be transferred to a controlled environment (e.g., an Ar/N 2​ glovebox) where RH is strictly maintained below 10%.

Q2: How does unaccounted moisture absorption affect my downstream coupling reactions? A: Moisture introduces two critical failure modes. First, it causes significant stoichiometric errors; if your powder is 15% water by weight, you are under-dosing the chiral amine, leading to unreacted starting materials. Second, water acts as a competing nucleophile. It will prematurely quench moisture-sensitive coupling reagents (e.g., HATU, EDC, or acid chlorides) intended for the primary amine, drastically reducing your yield.

Q3: Can I recover and dry material that has already clumped or caked? A: Yes, but thermal drying must be carefully controlled. Drying should be performed in a vacuum oven at mild temperatures (40–50 °C). Avoid high-temperature drying (>80 °C). Excessive heating of amine hydrochlorides in the presence of moisture can lead to the volatilization of hydrogen chloride gas, resulting in salt disproportionation and the formation of the free base, which fundamentally alters the compound's solubility and reactivity profile[2].

Q4: My Karl Fischer (KF) titration results are inconsistent. What is causing this? A: Inconsistent KF results for highly hygroscopic salts usually stem from moisture absorbed during the transfer to the titration cell. If the sample is exposed to ambient air while being transported to the titrator, it acts as a sponge. You must use a sealed weighing boat or perform the transfer inside a dry box to ensure the KF result reflects the bulk material, not the ambient laboratory humidity.

Data Presentation: Hygroscopicity Classifications

To standardize our approach, we classify the hygroscopic behavior of pharmaceutical salts based on moisture uptake[3]. The table below outlines these classifications and the specific handling requirements for (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride.

Hygroscopicity ClassMoisture Uptake (at 25°C, 80% RH)Physical State ChangesRecommended Handling for (R)-1-(3-aminopiperidin-1-yl)ethanone 2HCl
Non-hygroscopic < 0.12%NoneStandard laboratory conditions.
Slightly Hygroscopic 0.12% - 2%Minor clumpingKeep containers tightly closed; brief ambient exposure acceptable.
Moderately Hygroscopic 2% - 15%Caking, stickinessDispense in a dry box (RH < 20%); store with desiccants.
Very Hygroscopic > 15%Severe cakingStrict inert atmosphere (glovebox); store at 2-8 °C over silica.
Deliquescent Absorbs sufficient water to form a liquidDissolution into paste/liquidAbsolute moisture exclusion; handle only in Ar/N 2​ glovebox.
Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows pair controlled handling with analytical verification to guarantee the success of your experiments.

Protocol A: Controlled Dispensing & Weighing

Objective: Prevent moisture uptake during the physical transfer of the compound.

  • Preparation: Transfer the sealed stock container of (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride into a glovebox purged with dry Nitrogen or Argon (RH < 5%).

  • Equilibration: Allow the container to thermally equilibrate to the glovebox environment for 30 minutes to prevent internal condensation upon opening.

  • Dispensing: Unseal the container and dispense the required mass into a pre-tared, thoroughly dried reaction vessel.

  • Sealing: Cap the reaction vessel with a secure septum and seal with Parafilm before removing it from the glovebox.

  • Storage: Backfill the original stock container with inert gas, seal tightly, and place it inside a secondary vacuum-sealed bag with indicating silica gel. Store at 2-8 °C.

Protocol B: Self-Validating Moisture Determination via Karl Fischer (KF) Titration

Objective: Quantify residual water to accurately adjust downstream reaction stoichiometry.

  • Reagent Selection: Prepare the volumetric KF titrator with an anolyte/catholyte system specifically formulated for amines (e.g., Hydranal-Composite) to prevent side reactions with the ketone or amine functionalities.

  • Sample Isolation: Inside the glovebox, weigh 50–100 mg of the dihydrochloride salt into a specialized KF weighing boat with a tightly fitting lid.

  • Transfer & Injection: Remove the sealed boat from the glovebox. Immediately open the titration cell, drop the sample in, and reseal the cell within 3 seconds to minimize atmospheric exposure.

  • Titration & Calculation: Execute the titration. Use the resulting water content percentage to recalculate the exact active mass of the amine.

    • Self-Validation Step: If the water content exceeds 5%, the batch must be subjected to vacuum drying (40 °C, <10 mbar) before use in sensitive couplings.

Mandatory Visualization

HygroscopicWorkflow Start Receive (R)-1-(3-aminopiperidin-1-yl) ethanone 2HCl Check_RH Assess Ambient RH Is RH < 10%? Start->Check_RH Glovebox Transfer to Ar/N2 Glovebox (Mandatory) Check_RH->Glovebox Yes Ambient Benchtop Handling (High Risk of Deliquescence) Check_RH->Ambient No Weighing Rapid Dispensing & Weighing Glovebox->Weighing Ambient->Glovebox Corrective Action KF_Test Karl Fischer Moisture Analysis Weighing->KF_Test Storage Store at 2-8°C with Desiccant (Double-bagged) Weighing->Storage Stoich Adjust Reaction Stoichiometry KF_Test->Stoich Reaction Proceed with Downstream Coupling Synthesis Stoich->Reaction

Workflow for handling and validating hygroscopic amine dihydrochloride salts.

References

1.[3] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / Asian Journal of Pharmaceutical Sciences URL: [Link]

2.[2] Title: Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Source: Purdue e-Pubs (Purdue University) URL: [Link]

3.[1] Title: Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH Source: ResearchGate / Journal of Molecular Structure URL: [Link]

Sources

removal of impurities from (R)-1-(3-aminopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification and Impurity Profiling of (R)-1-(3-aminopiperidin-1-yl)ethanone

Introduction

Welcome to the Technical Support Center for the synthesis and purification of (R)-1-(3-aminopiperidin-1-yl)ethanone. This chiral building block is a critical intermediate in the development of active pharmaceutical ingredients (APIs), particularly potent DPP-4 inhibitors like linagliptin and trelagliptin analogs[1]. Because the piperidine ring features both a primary amine at the 3-position and a secondary amine at the 1-position, achieving regioselective N1-acetylation without generating downstream impurities requires precise kinetic control and orthogonal protection strategies.

This guide provides drug development professionals with field-proven troubleshooting protocols, focusing on causality, analytical validation, and high-yield purification.

Section 1: Impurity Profiling and Quantitative Limits

FAQ: What are the most common impurities encountered during the synthesis of (R)-1-(3-aminopiperidin-1-yl)ethanone, and why do they form?

The formation of impurities in this workflow is primarily driven by the competing nucleophilicity of the two nitrogen atoms. The primary amine (C3) is kinetically more reactive and less sterically hindered than the secondary piperidine nitrogen (N1).

  • Regioisomer (Impurity A): Direct acetylation without protection inevitably yields N-(piperidin-3-yl)acetamide, as the acetyl chloride preferentially attacks the unhindered primary amine.

  • Over-acetylation (Impurity B): Forcing the reaction with excess acetyl chloride generates the neutral 1-(3-acetamidopiperidin-1-yl)ethanone.

  • Enantiomeric Impurity (Impurity C): The (S)-enantiomer can carry over from low-ee starting materials or occur via racemization under harsh basic conditions[1].

Table 1: Quantitative Impurity Profile for API-Grade Intermediates

Impurity ProfileChemical IdentityRRT (HPLC)pKaAcceptable Limit (ICH)Clearance Strategy
Impurity A N-(piperidin-3-yl)acetamide0.85~10.5< 0.15%Transient Schiff Base Protection
Impurity B 1-(3-acetamidopiperidin-1-yl)ethanone1.20Neutral< 0.10%Acidic Aqueous Extraction
Impurity C (S)-1-(3-aminopiperidin-1-yl)ethanone1.00*~9.5< 0.50%Chiral Resolution (D-PTTA)
Impurity D (R)-3-aminopiperidine (Starting Mat.)0.45~9.5, 10.5< 0.10%Fractional Distillation

*RRT 1.00 on standard C18 columns; requires a Chiral Stationary Phase (CSP) for resolution.

Section 2: Troubleshooting & Purification Workflows

FAQ: How do I prevent the formation of the N3-regioisomer (Impurity A) during acetylation?

Causality & Expert Insight: To invert the natural reactivity of the molecule, you must sterically shield the highly nucleophilic primary amine. While Boc-protection is common, it requires an extra deprotection step that can degrade yield. A more elegant, atom-economical approach is transient Schiff base protection . By reacting the starting material with benzaldehyde, the primary amine is converted into a bulky imine. This sterically blocks the C3 position, directing the acetyl chloride exclusively to the N1 secondary amine.

Protocol: Regioselective Acetylation via Schiff Base Protection Self-Validating System: This protocol incorporates built-in analytical checks to ensure each transformation is complete before proceeding, preventing impurity carryover.

  • Imine Formation:

    • Dissolve (R)-3-aminopiperidine in toluene. Add 1.05 equivalents of benzaldehyde.

    • Reflux with a Dean-Stark trap to remove water, driving the equilibrium toward the imine.

    • Validation Check: Spot the mixture on a TLC plate and apply a Ninhydrin stain. A primary amine will turn deep purple/blue. A successful, complete imine formation will yield a colorless/negative Ninhydrin result . Do not proceed to step 2 until the stain is negative.

  • N1-Acetylation:

    • Cool the solution to 0°C. Add 1.1 equivalents of triethylamine, followed by dropwise addition of acetyl chloride (1.05 eq).

    • Validation Check: Monitor the reaction via HPLC. The intermediate imine should cleanly shift to the acetylated imine mass.

  • Hydrolysis and Isolation:

    • Add 2M HCl (aq) and stir at room temperature for 2 hours to hydrolyze the imine, releasing benzaldehyde and yielding the target compound as the hydrochloride salt (CAS 1177014-59-3)[2].

FAQ: My crude mixture contains the di-acetylated impurity (Impurity B). How do I remove it without column chromatography?

Causality & Expert Insight: Impurity B is a neutral molecule because both nitrogen atoms are tied up as amides. Your target compound, (R)-1-(3-aminopiperidin-1-yl)ethanone, has a free primary amine with a pKa of ~9.5. We exploit this drastic difference in ionization states using a highly controlled acid-base extraction.

Protocol: Acid-Base Impurity Clearance

  • Dilute the crude mixture in Ethyl Acetate (EtOAc).

  • Extract with aqueous HCl, carefully adjusting the aqueous phase to pH 2.0 .

  • Validation Check: At pH 2.0, the target primary amine is >99.9% protonated and highly water-soluble. The neutral Impurity B remains entirely in the EtOAc layer. Test the pH of the aqueous layer; if it rises above 3.0, add more HCl to prevent target loss to the organic phase.

  • Discard the EtOAc layer. Basify the aqueous layer to pH 10.0 using NaOH, and extract with Dichloromethane (DCM) to recover the pure target free base (Exact mass: 142.1106 Da)[1][3].

ImpurityClearance Start Crude (R)-1-(3-aminopiperidin-1-yl)ethanone + Impurities AcidWash Acidic Aqueous Extraction (pH 2.0 with HCl) Start->AcidWash Add HCl (aq) + EtOAc OrgPhase Organic Phase (Di-acetylated Impurity & Benzaldehyde) AcidWash->OrgPhase Phase Separation AqPhase Aqueous Phase (Target HCl salt + Regioisomer) AcidWash->AqPhase Phase Separation BaseWash Basification to pH 10 & DCM Extraction AqPhase->BaseWash Add NaOH (aq) ChiralRes Chiral Resolution (Di-p-toluoyl-D-tartaric acid) BaseWash->ChiralRes Isolate Free Base Pure Pure (R)-1-(3-aminopiperidin-1-yl)ethanone (>99.5% ee, >99% purity) ChiralRes->Pure Recrystallization

Workflow for the isolation and impurity clearance of (R)-1-(3-aminopiperidin-1-yl)ethanone.

Section 3: Analytical Validation and Decision Trees

FAQ: How do I validate that my chiral resolution successfully removed the (S)-enantiomer?

Causality & Expert Insight: The (S)-enantiomer cannot be distinguished from the (R)-enantiomer using standard reverse-phase HPLC or MS because they share identical physicochemical properties in an achiral environment. Validation requires a Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H). If the enantiomeric excess (ee) is below 99%, the batch must undergo an additional recrystallization cycle using Di-p-toluoyl-D-tartaric acid (D-PTTA).

AnalyticalTree HPLC HPLC-UV Analysis (210 nm) CheckRRT1 Peak at RRT 1.20? (Over-acetylation) HPLC->CheckRRT1 Action1 Optimize pH to 2.0 during extraction CheckRRT1->Action1 Yes CheckRRT2 Peak at RRT 0.85? (Regioisomer) CheckRRT1->CheckRRT2 No Action2 Ensure complete Schiff base formation CheckRRT2->Action2 Yes Chiral Chiral GC/HPLC Analysis CheckRRT2->Chiral No Action3 Increase tartaric acid recrystallization cycles Chiral->Action3 ee < 99% Pass Batch Approved (Self-Validated) Chiral->Pass ee > 99%

Analytical decision tree for troubleshooting synthetic impurities during scale-up.

References

  • Benchchem. "(S)-1-(3-Aminopiperidin-1-yl)ethanone - Properties and Applications." Benchchem Database.
  • Echemi. "1-(3-aminopiperidin-1-yl)ethanone,hydrochloride - Chemical Identifiers." Echemi Product Directory.
  • Sigma-Aldrich. "(R)-1-(3-Aminopiperidin-1-yl)ethan-1-one (hydrochloride) - Safety and Handling." Sigma-Aldrich Catalog.

Sources

Technical Support Center: Troubleshooting Chiral Purity in (R)-1-(3-aminopiperidin-1-yl)ethanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with (R)-1-(3-aminopiperidin-1-yl)ethanone dihydrochloride (also known as (R)-1-acetyl-3-aminopiperidine dihydrochloride). As a critical chiral building block for complex active pharmaceutical ingredients, maintaining and verifying the stereochemical integrity of its C3 position is paramount.

Below, we address the most common bottlenecks encountered during the analysis, resolution, and storage of this compound.

Section 1: Analytical Challenges & Enantiomeric Excess (ee%) Determination

FAQ 1: Why is my chiral HPLC showing poor peak resolution, baseline drift, or no signal for the enantiomers?

The Causality: The core structure of 1-(3-aminopiperidin-1-yl)ethanone lacks a conjugated π -system. The amide carbonyl and the primary amine only exhibit weak UV absorption at very low wavelengths (~210 nm)[1][2]. At these wavelengths, common mobile phase solvents (like methanol or acetonitrile) and trace impurities create massive background noise, completely obscuring the analyte peaks and making accurate integration impossible.

The Solution: You must either bypass UV detection entirely by using a Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD), or perform a pre-column derivatization to introduce a strong chromophore[3]. Benzoylation is the industry standard, shifting the detection wavelength to a clean 254 nm where the baseline is flat[2].

AnalyticalWorkflow Start Sample: (R)-1-(3-aminopiperidin-1-yl)ethanone CheckUV Does HPLC system have CAD or ELSD? Start->CheckUV DirectHPLC Direct Chiral HPLC (CAD/ELSD Detection) CheckUV->DirectHPLC Yes Deriv Pre-column Derivatization (Benzoyl Chloride) CheckUV->Deriv No (UV only) Analyze Calculate Enantiomeric Excess (ee%) DirectHPLC->Analyze UVHPLC Chiral HPLC-UV (Detection at 254 nm) Deriv->UVHPLC Enhances UV Absorbance UVHPLC->Analyze

Caption: Workflow for determining the enantiomeric excess of chiral aliphatic amines.

Protocol 1: Pre-Column Derivatization with Benzoyl Chloride This protocol is a self-validating system designed to ensure complete conversion before HPLC injection.

  • Sample Prep: Dissolve 10 mg of the dihydrochloride salt in 1 mL of anhydrous dichloromethane (DCM).

  • Neutralization: Add 2.5 molar equivalents of triethylamine (TEA) to neutralize the HCl salts and liberate the free base.

  • Derivatization: Cool the mixture to 0–3°C in an ice bath. Slowly add 1.2 molar equivalents of benzoyl chloride dropwise[3].

  • Reaction & Validation: Stir for 30 minutes. Self-Validation Step: Spot the mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH) and stain with ninhydrin. The complete disappearance of the ninhydrin-active primary amine spot confirms 100% derivatization.

  • Workup: Quench with 1 mL of saturated NaHCO₃, extract the organic layer, dry over Na₂SO₄, and evaporate under reduced pressure.

  • Analysis: Reconstitute the benzamide derivative in the chiral HPLC mobile phase (e.g., Hexane/IPA) to a concentration of 1 mg/mL for injection.

Quantitative Comparison of Analytical Methods
MethodDetectorWavelengthSensitivitySample Prep TimePrimary AdvantageLimitation
Direct HPLC UV210 nmLowNoneFast preparationSevere baseline noise; terminal absorption interference[1]
Derivatized HPLC UV254 nmHigh30–45 minsHigh precision & reproducibilityRequires chemical manipulation[2]
Direct HPLC CAD / ELSDN/AHighNoneUniversal detectionRequires specialized, expensive detectors

Section 2: Synthetic & Resolution Bottlenecks

FAQ 2: My classical resolution using dibenzoyl-D-tartaric acid (D-DBTA) stalled at ~85% ee. How can I upgrade the chiral purity to >98% without destroying my yield?

The Causality: When resolving racemic 1-acetyl-3-aminopiperidine using chiral acids like D-DBTA, the resulting diastereomeric salts often form solid solutions. Repeated recrystallization of the tartrate salt suffers from diminishing returns, crashing the overall yield while failing to push the ee% past the thermodynamic equilibrium limit[4].

The Solution: Bypass further recrystallization of the tartrate salt. Instead, perform a direct acid exchange using hydrogen chloride in a highly specific solvent system (Isopropyl Alcohol/Water)[4][5]. The thermodynamic solubility of the resulting dihydrochloride salt heavily favors the precipitation of the pure (R)-enantiomer, leaving the minor (S)-enantiomer and the free chiral acid completely dissolved.

ResolutionUpgrade Racemic Racemic Amine SaltFormation Add D-DBTA (Chiral Acid) Racemic->SaltFormation PartialRes Partially Resolved Salt (~85% ee) SaltFormation->PartialRes Crystallization AcidExchange Direct Acid Exchange (HCl in IPA/Water) PartialRes->AcidExchange Solvent Optimization PureEnantiomer (R)-Enantiomer 2HCl (>98% ee) AcidExchange->PureEnantiomer Purity Upgrade

Caption: Synthetic pathway for chiral resolution and subsequent purity upgrade via direct acid exchange.

Protocol 2: Direct Acid Exchange for Purity Upgrade

  • Suspension: Take the partially resolved (R)-1-(3-aminopiperidin-1-yl)ethanone dibenzoyl-D-tartaric acid salt (~85% ee) and suspend it in an Isopropyl Alcohol (IPA) / Water mixture (typically 9:1 v/v)[5].

  • Acidification: Slowly add 2.0 to 4.0 molar equivalents of concentrated Hydrochloric Acid (HCl) while stirring at room temperature[5].

  • Precipitation: Stir the mixture for 2 to 4 hours. The highly pure (R)-enantiomer dihydrochloride will precipitate out of the solution[5].

  • Isolation: Filter the precipitate and wash with cold IPA.

  • Self-Validation: Run a derivatized sample of both the filtrate and the precipitate on chiral HPLC. The precipitate must show >98% ee[4]. If the precipitate is <98% ee, the water ratio in the IPA/Water solvent must be slightly increased to keep the minor enantiomer dissolved.

Section 3: Stability and Storage

FAQ 3: Is the stereocenter at C3 prone to racemization during long-term storage or basic workup?

The Causality: The hydrogen atom at the C3 chiral center of the piperidine ring is adjacent to an amine, not a carbonyl. Therefore, it lacks the acidity required for the enolization/deprotonation mechanisms that typically cause racemization in other chiral centers (like α -amino acids). True racemization of this compound requires extremely harsh conditions, such as strong transition metal catalysis or reversible imine formation.

However, researchers frequently mistake chemical degradation for racemization. The dihydrochloride salt is highly hygroscopic. If left exposed to ambient humidity, it undergoes rapid deliquescence. The absorbed water can facilitate localized, acid-catalyzed hydrolysis of the N-acetyl group over long-term storage, generating 3-aminopiperidine impurities. These impurities can co-elute during chromatography, artificially skewing chiral purity readings.

Self-Validating Storage Protocol:

  • Storage: Store the dihydrochloride salt in a tightly sealed amber vial, backfilled with Argon or Nitrogen, and kept in a desiccator at 2–8°C.

  • Validation: Before utilizing a batch that has been stored for >6 months, run a Karl Fischer (KF) titration. If the water content exceeds 2.0%, re-dry the sample under high vacuum at 40°C for 12 hours before use to prevent inaccurate stoichiometric weighing and further degradation.

References

  • Process for preparing a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents (JP2013533866A). 5

  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Justia Patents. 4

  • HPLC detection method of 3-aminopiperidine isomer. Google Patents (CN105699582A). 1

  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents (CN104007202B). 2

  • Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. Benchchem.3

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Application of (R)- and (S)-1-(3-aminopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chirality in the 3-Aminopiperidine Scaffold

The 3-aminopiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural rigidity and the presence of two distinct nitrogen atoms—a secondary amine within the ring and a primary exocyclic amine—allow for versatile synthetic modifications and precise three-dimensional orientation of substituents. This makes it a cornerstone for engaging with biological targets such as enzymes and receptors.

The chirality at the C3 position is of paramount importance. The differential spatial arrangement of the amino group in the (R)- and (S)-enantiomers can lead to profound differences in pharmacological activity, potency, and toxicology. A classic and stark reminder of this is the thalidomide tragedy, where one enantiomer was therapeutic while the other was teratogenic.[2] Consequently, access to enantiomerically pure 3-aminopiperidine derivatives is a critical requirement for the development of safe and effective pharmaceuticals.

This guide provides an in-depth comparison of (R)- and (S)-1-(3-aminopiperidin-1-yl)ethanone, focusing on their synthetic routes and differential applications. The N-acetyl group on the piperidine nitrogen modulates the nucleophilicity and basicity of the ring nitrogen, offering a synthetically useful handle while leaving the key C3-amino group available for further elaboration. We will explore the causal logic behind various synthetic strategies, present detailed experimental protocols, and provide data-driven insights to guide researchers in their selection and application of these vital chiral building blocks.

Part 1: Strategic Approaches to Enantiopure 3-Aminopiperidine Synthesis

The synthesis of the target N-acetylated compounds first requires the stereocontrolled synthesis of the 3-aminopiperidine core. The choice of strategy is often a balance between scalability, cost, and stereochemical purity. Three primary strategies dominate the landscape: asymmetric synthesis from prochiral precursors, chiral pool synthesis, and classical resolution.

Synthesis_Overview Prochiral Prochiral Ketone (e.g., 1-Boc-3-piperidone) Asymmetric Asymmetric Synthesis (Enzymatic/Catalytic) Prochiral->Asymmetric Introduction of Chirality ChiralPool Chiral Pool (e.g., L-Glutamic Acid, Lysine) Preservation Chiral Pool Synthesis (Stereopreservation) ChiralPool->Preservation Transformation of Existing Chirality Racemic Racemic 3-Aminopiperidine Resolution Classical Resolution (Diastereomeric Salt Formation) Racemic->Resolution Separation of Enantiomers R_Product (R)-3-Aminopiperidine Derivative Asymmetric->R_Product S_Product (S)-3-Aminopiperidine Derivative Asymmetric->S_Product Preservation->S_Product from L-amino acids Resolution->R_Product Resolution->S_Product

Caption: Overview of primary synthetic routes to chiral 3-aminopiperidines.
Asymmetric Synthesis: The Modern, Greener Approach

Asymmetric synthesis, particularly through biocatalysis, has emerged as the most elegant and efficient method. This strategy creates the desired stereocenter from a prochiral starting material, often with near-perfect enantioselectivity.

Causality: The use of ω-transaminases (TAs) for the amination of a prochiral ketone like N-Boc-3-piperidone is a prime example.[3][4] These enzymes possess a highly structured active site containing the cofactor pyridoxal-5'-phosphate (PLP). The ketone enters the active site and, through the formation of a Schiff base with PLP, is held in a specific orientation. The amine donor (e.g., isopropylamine) then delivers the amino group to one face of the molecule, dictated by the enzyme's chiral environment, resulting in the formation of predominantly one enantiomer.[3] This method is highly valued for its mild, aqueous reaction conditions, high yields, exceptional enantiomeric excess (>99% e.e.), and reduced environmental impact compared to traditional chemical methods.[4][5]

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids. For instance, L-glutamic acid can be used to synthesize (S)-3-aminopiperidine derivatives.

Causality: The synthesis involves a series of well-established chemical transformations (e.g., esterification, reduction, tosylation, and cyclization) that are designed to preserve the original stereocenter of the starting amino acid. While robust, this multi-step approach can sometimes be lengthy, and the overall yield may be lower than in optimized asymmetric methods. However, it provides a reliable route to a specific enantiomer based on the choice of the starting L- or D-amino acid.[1]

Classical Resolution: An Inefficient but Viable Alternative

Resolution involves the separation of a racemic mixture of 3-aminopiperidine. This is typically achieved by reacting the racemate with a chiral resolving agent, such as an enantiopure acid (e.g., tartaric acid, (R)-cyclic phosphoric acid), to form a pair of diastereomeric salts.[6]

Causality: Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the resolving agent is removed to yield the desired enantiomer. The primary drawback of this method is its theoretical maximum yield of 50% for the desired enantiomer, as the other half is discarded. This makes the process inherently inefficient and less atom-economical, which is a significant disadvantage for large-scale production.[4]

Part 2: Comparative Analysis of Synthetic Strategies

The choice of synthetic route has significant practical implications for research and development. The following table summarizes the key performance indicators for each major strategy.

StrategyTypical Starting MaterialKey AdvantagesKey DisadvantagesTypical e.e. (%)Scalability
Asymmetric Synthesis N-Boc-3-piperidoneHigh yield, exceptional purity, green chemistry, fewer steps.[3]High initial cost of enzyme/catalyst, requires process optimization.>99%[3]Excellent
Chiral Pool Synthesis L-Glutamic acid, L-LysineInexpensive starting materials, predictable stereochemistry.[1]Multi-step process, potentially lower overall yield, waste generation.>98%Good
Classical Resolution Racemic 3-aminopiperidineWell-established technology, simple concept.Maximum 50% theoretical yield, labor-intensive, poor atom economy.[6]98-99.6%[6]Moderate

Part 3: The Role of (R)- vs. (S)-Enantiomers in Drug Development

The utility of a chiral building block is ultimately defined by its application. While both enantiomers of 1-(3-aminopiperidin-1-yl)ethanone are valuable, their roles in medicinal chemistry are distinct and dictated by the stereospecific demands of their biological targets.

The Predominance of (R)-3-Aminopiperidine in DPP-4 Inhibitors

A prominent application of the (R)-enantiomer is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[3] Linagliptin (BI 1356) is a leading example where the (R)-3-aminopiperidine moiety is essential for its mechanism of action.[7]

Causality: X-ray crystallography studies have shown that the (R)-amino group forms a critical salt bridge with a glutamate residue (Glu205/Glu206) in the S2 subsite of the DPP-4 enzyme.[8] This specific hydrogen bonding interaction is a primary anchor for the inhibitor in the active site. The (S)-enantiomer, with its amino group oriented differently, cannot form this optimal interaction, resulting in a dramatic loss of inhibitory potency. This stereochemical preference underscores why the synthesis of enantiopure (R)-3-aminopiperidine is a major focus in the pharmaceutical industry.[6][9]

Drug_Application cluster_synthesis cluster_drug cluster_moa R_Amine (R)-3-Aminopiperidine Coupling Coupling with Xanthine Scaffold R_Amine->Coupling Key Chiral Intermediate Linagliptin Linagliptin (DPP-4 Inhibitor) Coupling->Linagliptin Binding Stereospecific Binding (Salt Bridge to Glu205/206) Linagliptin->Binding DPP4 DPP-4 Enzyme Active Site Binding->DPP4 Interaction Inhibition Enzyme Inhibition Binding->Inhibition

Caption: Role of (R)-3-aminopiperidine in the synthesis and action of Linagliptin.
Applications of the (S)-Enantiomer

While less common in blockbuster drugs, the (S)-enantiomer is also a valuable chiral building block. It has been incorporated into novel kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3β (GSK-3β).[10] Additionally, it serves as a crucial tool in structure-activity relationship (SAR) studies. Synthesizing both enantiomers of a drug candidate allows researchers to confirm that the biological activity is stereospecific, which is a key indicator of a specific drug-target interaction rather than non-specific or off-target effects.[11]

Part 4: Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and analysis of the title compounds.

Protocol 1: Asymmetric Synthesis of (S)-1-Boc-3-aminopiperidine via Transaminase

This protocol is adapted from methodologies utilizing ω-transaminases for asymmetric amination.[3]

Workflow:

Protocol_Workflow Substrate 1-Boc-3-piperidone + Isopropylamine Reaction Reaction (Buffer, 30°C, 24h) Substrate->Reaction Enzyme ω-Transaminase + PLP Cofactor Enzyme->Reaction Extraction Work-up (e.g., EtOAc extraction) Reaction->Extraction Product (S)-1-Boc-3-aminopiperidine Extraction->Product

Caption: Experimental workflow for enzymatic asymmetric amination.

Methodology:

  • Reaction Setup: To a solution of phosphate buffer (100 mM, pH 7.5) add 1-Boc-3-piperidone (1.0 g, 5.02 mmol), isopropylamine (as the amine donor), and pyridoxal-5'-phosphate (PLP) cofactor (1.0 mM).

  • Enzyme Addition: Add a commercially available immobilized ω-transaminase selective for the (S)-enantiomer. The specific enzyme and its loading should be based on the manufacturer's screening kit recommendations.

  • Incubation: Stir the mixture at 30-37°C for 24 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Work-up: Upon completion, remove the immobilized enzyme by filtration. Saturate the aqueous phase with NaCl and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting (S)-1-Boc-3-aminopiperidine is often of high purity (>99% e.e.) and may not require further purification.

Protocol 2: Synthesis of (S)-1-(3-aminopiperidin-1-yl)ethanone
  • Boc-Deprotection: Dissolve (S)-1-Boc-3-aminopiperidine (1.0 g, 5.0 mmol) in dichloromethane (DCM, 10 mL). Add trifluoroacetic acid (TFA, 3.7 mL, 50 mmol) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation of Amine: Remove all volatiles under reduced pressure. Dissolve the residue in water and basify to pH >12 with 2M NaOH. Extract the free amine into DCM (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield crude (S)-3-aminopiperidine.

  • N-Acetylation: Dissolve the crude (S)-3-aminopiperidine (approx. 5.0 mmol) in DCM (20 mL) and cool to 0°C. Add triethylamine (0.84 mL, 6.0 mmol). Slowly add acetyl chloride (0.39 mL, 5.5 mmol) dropwise.

  • Reaction and Purification: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with saturated NaHCO₃ solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, DCM/MeOH gradient) to yield (S)-1-(3-aminopiperidin-1-yl)ethanone.

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Direct analysis of 3-aminopiperidine derivatives can be challenging due to their lack of a strong UV chromophore. Pre-column derivatization is often employed.[12]

  • Derivatization: To a small sample of the final product (~1 mg) in DCM, add triethylamine (2 eq.) and benzoyl chloride (1.2 eq.). Stir for 30 minutes. Quench with a small amount of methanol and evaporate the solvent. The resulting dibenzoyl derivative can be analyzed.[13]

  • HPLC Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Temperature: 25°C.

  • Analysis: The two enantiomers will exhibit different retention times. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Conclusion

The choice between (R)- and (S)-1-(3-aminopiperidin-1-yl)ethanone is entirely dictated by the stereochemical requirements of the final target molecule. For applications in DPP-4 inhibition, the (R)-enantiomer is indispensable due to its specific and potent interactions within the enzyme's active site. Modern synthetic methods, particularly asymmetric biocatalysis, have made access to this key intermediate more efficient, scalable, and environmentally sustainable than ever before.

The (S)-enantiomer, while less prevalent in marketed drugs, remains a vital tool for exploring SAR and developing novel therapeutics in other areas. A thorough understanding of the available synthetic routes allows researchers to make informed, cost-effective, and efficient decisions. The provision of robust analytical methods is crucial for ensuring the enantiomeric purity that is non-negotiable in pharmaceutical development. This guide serves as a foundational resource for scientists and professionals navigating the synthesis and application of these critical chiral building blocks.

References

  • Kumar, A., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. Available at: [Link][1]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available at: [Link][3]

  • Google Patents. (2013). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. CN103038311A. Available at: [4]

  • Yadav, J. S., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • SciSpace. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Available at: [Link][5]

  • Sun, Y., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality. Available at: [Link][6]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link][14]

  • Google Patents. (2015). A kind of HPLC analytical approach of 3-amino piperidine. CN104007202B. Available at: [13]

  • Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1. Available at: [15]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Chirality. Available at: [Link][12]

  • PubMed. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. The Journal of Organic Chemistry. Available at: [Link][16]

  • ACS Publications. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link][17]

  • Google Patents. (2013). Preparation method for 3-aminopiperidine and optical isomer thereof. CN103373953A. Available at: [9]

  • Google Patents. (2016). Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. CN104387315A. Available at: [18]

  • Lin, X., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Journal. Available at: [Link][2]

  • MDPI. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank. Available at: [Link][10]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link][7]

  • PubChem. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8178541-B2. Available at: [Link][8]

Sources

Biological Activity of (R)-1-(3-Aminopiperidin-1-yl)ethanone Derivatives: A Comparative Guide to DPP-4 Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of metabolic disease therapeutics, the (R)-3-aminopiperidine pharmacophore has emerged as a privileged structure for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors 1. Specifically, the N-acetylated derivative, (R)-1-(3-aminopiperidin-1-yl)ethanone , serves as a highly tunable, non-covalent scaffold. This guide objectively compares the biological performance of these derivatives against alternative structural classes and provides the foundational, self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Causality: Why the Scaffold Works

The biological activity of (R)-1-(3-aminopiperidin-1-yl)ethanone derivatives is driven by precise spatial geometry. The (R)-stereochemistry is non-negotiable; it dictates the exact alignment required for the primary amine to form a critical dual hydrogen-bond network with the Glu205 and Glu206 residues deep within the S1 pocket of the DPP-4 enzyme 2.

Simultaneously, the N-acetyl group (or extended N-acyl derivatives) projects into the S2 extensive pocket. Unlike rigid heteroaromatic rings, the rotational flexibility of the N-acyl linkage allows medicinal chemists to fine-tune lipophilicity and metabolic stability without disrupting the core binding motif.

DPP4_Pathway GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Cleaved by Receptor GLP-1 Receptor GLP1->Receptor Activates GLP1_Inact GLP-1 (Inactive) DPP4->GLP1_Inact Produces Insulin Insulin Secretion Receptor->Insulin Stimulates Inhibitor (R)-1-(3-aminopiperidin-1-yl) ethanone derivatives Inhibitor->DPP4 Inhibits

Mechanism of Action: DPP-4 inhibition by (R)-1-(3-aminopiperidin-1-yl)ethanone derivatives.

Comparative Biological Performance

When evaluating a new chemical entity, it must be benchmarked against established clinical scaffolds. The table below summarizes the quantitative biological data comparing (R)-1-(3-aminopiperidin-1-yl)ethanone derivatives with alternative DPP-4 inhibitor classes.

Scaffold ClassRepresentative Drug / AnalogDPP-4 IC₅₀ (nM)Selectivity (DPP-8/9)Primary Binding Mechanism
N-Acyl-3-aminopiperidines (R)-1-(3-aminopiperidin-1-yl)ethanone analogs15 - 45> 500xCompetitive, reversible (Glu205/206 & S2 pocket)
Cyanopyrrolidines Vildagliptin~ 60~ 250xCovalent (Imidate adduct with Ser630)
Triazolopiperazines Sitagliptin~ 18> 2,600xCompetitive, reversible (Trifluorophenyl in S1)
Heteroaromatic-3-aminopiperidines Alogliptin< 10> 10,000xCompetitive, reversible (Pi-stacking in S1)

Key Takeaway: While covalent inhibitors like cyanopyrrolidines offer prolonged target residence time, they carry a higher risk of off-target toxicity. (R)-1-(3-aminopiperidin-1-yl)ethanone derivatives offer a safer, reversible profile comparable to triazolopiperazines, with highly scalable synthetic routes relying on the reduction of N-acetyl-3-aminopyridine 3.

Experimental Workflows: Self-Validating Protocols

To objectively measure the biological activity of these derivatives, standard endpoint assays are insufficient. As an application scientist, I mandate the use of continuous fluorogenic kinetic assays. This choice is causal: tracking the reaction velocity in real-time prevents false positives caused by compound auto-fluorescence or aggregation.

Workflow Synthesis 1. Compound Synthesis N-acylation of (R)-3-aminopiperidine InVitro 2. In Vitro Assay Fluorogenic DPP-4 Cleavage Synthesis->InVitro Selectivity 3. Selectivity Profiling DPP-8, DPP-9, FAP InVitro->Selectivity InVivo 4. In Vivo PK/PD Rodent OGTT Model Selectivity->InVivo Data 5. Data Analysis IC50 & SAR Determination InVivo->Data

Step-by-step experimental workflow for evaluating derivative biological activity.

Protocol A: Continuous Fluorogenic DPP-4 Inhibition Assay

Rationale: The substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) is non-fluorescent until the Gly-Pro dipeptide is cleaved by DPP-4. This allows for direct, linear quantification of enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, and 0.01% Triton X-100. Causality: Triton X-100 prevents promiscuous binding and compound aggregation, ensuring the measured IC₅₀ reflects true stoichiometric inhibition.

  • Enzyme & Compound Incubation: In a 384-well black microplate, add 10 µL of recombinant human DPP-4 (final concentration: 0.5 nM) and 10 µL of the (R)-1-(3-aminopiperidin-1-yl)ethanone derivative (serially diluted in DMSO, final DMSO < 1%). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of Gly-Pro-AMC substrate (final concentration: 20 µM, near the Km​ value).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve and fit the data to a 4-parameter logistic (4PL) equation to determine the IC₅₀.

Self-Validation Checkpoint: Every assay plate must include Alogliptin as a positive control and a DMSO vehicle as a negative control. The protocol is only validated if the calculated Z'-factor is ≥0.6 . If the Z'-factor falls below this threshold, the data is discarded, as the signal window is too narrow to reliably differentiate potent derivatives.

Protocol B: DPP-8/9 Selectivity Profiling

Rationale: Off-target inhibition of DPP-8 and DPP-9 is causally linked to severe toxicological outcomes, including alopecia and reticulocytopenia. A selectivity index of >1000x is the industry standard for progression.

Step-by-Step Methodology:

  • Enzyme Substitution: Replace DPP-4 with recombinant human DPP-8 or DPP-9 in the assay buffer.

  • Substrate Adjustment: Utilize the same Gly-Pro-AMC substrate, but adjust the concentration to match the specific Km​ of DPP-8/9 to ensure competitive binding conditions are maintained.

  • Extended Concentration Range: Test the (R)-1-(3-aminopiperidin-1-yl)ethanone derivatives at higher concentration ranges (up to 100 µM) to accurately capture the top of the dose-response curve for these off-target enzymes.

Self-Validation Checkpoint: Include a known pan-DPP inhibitor (e.g., Talabostat) to confirm the recombinant DPP-8/9 enzymes are active and susceptible to inhibition. The absence of inhibition by Talabostat invalidates the selectivity screen.

References

  • Benchchem. "(S)-1-(3-Aminopiperidin-1-yl)
  • LookChem. "(R)
  • Google Patents. "US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

Sources

Stereochemical Confirmation of (R)-1-(3-aminopiperidin-1-yl)ethanone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The stereocenter at the C3 position of (R)-1-(3-aminopiperidin-1-yl)ethanone is a critical structural determinant when this molecule is utilized as a chiral building block in pharmaceutical synthesis (e.g., for dipeptidyl peptidase-4 inhibitors). An incorrect stereochemical assignment can lead to catastrophic failures in downstream drug efficacy and safety. As a Senior Application Scientist, I have structured this guide to objectively compare the leading analytical methodologies for confirming the absolute configuration and enantiomeric purity of this specific primary amine, providing self-validating protocols grounded in mechanistic causality.

Quantitative Comparison of Analytical Methodologies

Selecting the appropriate analytical technique depends on whether the goal is to determine the absolute configuration (spatial arrangement of atoms) or the relative enantiomeric purity (%ee). The table below summarizes the performance metrics of the four primary methodologies.

Analytical MethodPrimary ApplicationLimit of Detection (LOD)Turnaround TimeSample RequirementDestructive?
Chiral HPLC Enantiomeric Excess (%ee)< 0.1%15–30 mins1–5 mgNo (Preparative possible)
NMR (Mosher's Method) Absolute Configuration1–2%4–8 hours5–10 mgYes (Derivatization)
VCD Spectroscopy Absolute ConfigurationN/A (Qualitative)1–2 days (w/ DFT)10–20 mgNo
Single Crystal X-Ray Absolute ConfigurationN/A (Qualitative)2–7 days1 high-quality crystalNo

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of steps; it must contain internal checks that validate the data it produces. Below are the detailed methodologies for the three most common non-crystallographic techniques.

Absolute Configuration via NMR with Mosher's Derivatization

Causality: Enantiomers are isochronous and indistinguishable in standard NMR environments. By reacting the primary amine of 1-(3-aminopiperidin-1-yl)ethanone with a chiral derivatizing agent (CDA) such as α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we form stable amide diastereomers. The phenyl ring of the MTPA moiety generates a strong magnetic anisotropic shielding cone. Depending on the absolute configuration of the C3 stereocenter, specific protons on the piperidine ring will fall into this shielding cone, resulting in distinct upfield or downfield chemical shifts. Calculating the Δδ ( δS​−δR​ ) values allows for an unambiguous spatial assignment 1.

Step-by-Step Protocol:

  • Preparation: Dissolve 5 mg of the synthesized (R)-amine in 0.5 mL of anhydrous CD2​Cl2​ under an inert argon atmosphere.

  • Derivatization: Add 1.5 equivalents of (S)-(+)-MTPA-Cl and 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

  • Reaction & Self-Validation: Stir at room temperature. Self-Validation Check: You must monitor the reaction via TLC or crude LC-MS to ensure 100% conversion. If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the diastereomeric ratio and invalidating the absolute configuration assignment.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract the organic layer, dry over Na2​SO4​ , and concentrate.

  • Acquisition: Acquire high-resolution 1H and 19F NMR spectra. Repeat the entire process using (R)-(-)-MTPA-Cl. Compare the shielding effects on the piperidine L1​ and L2​ protons to confirm the (R)-configuration.

Absolute Configuration via Vibrational Circular Dichroism (VCD)

Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because it directly probes the 3D spatial arrangement of the molecule's bonds, it can determine absolute configuration without the need for chemical derivatization or crystallization. The experimental spectrum is validated by overlaying it with a theoretical spectrum generated via Density Functional Theory (DFT) 2.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the amine in CDCl3​ to achieve a concentration of approximately 0.1 M. Place the solution in a BaF2​ cell with a 100 µm path length.

  • Data Acquisition: Measure the VCD spectrum using an FT-VCD spectrometer with a resolution of 4 cm⁻¹ in the spectral range of 1800–800 cm⁻¹. Accumulate scans for 4 to 6 hours.

  • Self-Validation: Baseline Subtraction Check: The experimental noise must be quantified by subtracting two measured solvent blank spectra from each other. If the resulting noise baseline obscures the characteristic N-H bending and C-N stretching bands, the sample concentration or accumulation time must be increased before proceeding.

  • Computational Correlation: Perform a conformational search followed by DFT calculations (e.g., at the B3LYP/6-31G(d) level) for the (R)-enantiomer. A high degree of correlation between the calculated and experimental characteristic signals confirms the absolute configuration.

Enantiomeric Purity via Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC separates enantiomers based on transient, non-covalent diastereomeric interactions (hydrogen bonding, π−π interactions, dipole stacking) with a chiral stationary phase (CSP). Because 1-(3-aminopiperidin-1-yl)ethanone is a basic primary amine, it will strongly interact with residual acidic silanol groups on the silica support of the column. This secondary interaction causes severe peak tailing. Adding a basic modifier (like diethylamine) to the mobile phase competitively binds these silanols, ensuring sharp peaks and accurate integration 3.

Step-by-Step Protocol:

  • System Setup: Equip the HPLC with an amylose-based CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA). Degas thoroughly.

  • Self-Validation: System Suitability Check: Before injecting the synthesized batch, inject a known racemic standard of 1-(3-aminopiperidin-1-yl)ethanone. The protocol is only validated if the (R) and (S) enantiomers demonstrate baseline resolution ( Rs​>1.5 ). If Rs​<1.5 , adjust the isopropanol ratio.

  • Analysis: Inject 10 µL of the sample (1 mg/mL). Run at a flow rate of 1.0 mL/min with UV detection at 210 nm. Calculate the %ee based on the integrated peak areas.

Stereochemical Confirmation Decision Workflow

The following logic tree dictates the optimal analytical path for confirming the stereochemistry of the synthesized amine based on sample properties and project requirements.

G Start Synthesized (R)-1-(3-aminopiperidin-1-yl)ethanone Decision1 Is the sample crystalline? Start->Decision1 XRD Single Crystal X-Ray Diffraction (Absolute Configuration) Decision1->XRD Yes Decision2 Is absolute or relative purity needed? Decision1->Decision2 No VCD VCD Spectroscopy (Compare with DFT) Decision2->VCD Absolute NMR NMR with Mosher's Acid (Diastereomer formation) Decision2->NMR Absolute HPLC Chiral HPLC (Enantiomeric Excess %ee) Decision2->HPLC Relative (%ee)

Workflow for selecting the optimal stereochemical confirmation method.

References

  • Advances in chiral analysis: from classical methods to emerging technologies.Chemical Society Reviews.
  • Total Synthesis and Biological Evaluation of the Anti-Inflammatory (13R,14S,15R)-13-Hydroxy-14-deoxyoxacyclododecindione.
  • Chiral liquid chromatography contribution to the determination of the absolute configuration of enantiomers.

Sources

comparative analysis of aminopiperidine building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of aminopiperidine building blocks reveals why these nitrogenous heterocycles are considered privileged scaffolds in modern medicinal chemistry. Found in over 245 FDA-approved small molecules—ranging from kinase inhibitors to antivirals—piperidine rings offer exceptional physicochemical properties[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the two most prominent regioisomers: 3-aminopiperidine (3-AP) and 4-aminopiperidine (4-AP) . This guide evaluates their structural nuances, pharmacokinetic (PK) implications, and synthetic reactivities to help drug development professionals select the optimal building block for their target product profiles.

Structural and Physicochemical Comparison

The fundamental difference between 3-AP and 4-AP lies in their stereochemistry and vector projection. 3-AP possesses a chiral center, generating asymmetric, angled exit vectors that are highly effective for tightly fitting into asymmetric protein-binding pockets (e.g., the ATP-binding site of Janus kinases)[2]. Conversely, 4-AP is achiral and symmetric, projecting a linear 1,4-extended vector ideal for solvent-exposed regions or deep linear pockets[3].

Table 1: Quantitative and Structural Comparison of Aminopiperidine Scaffolds

Property / Feature3-Aminopiperidine (3-AP)4-Aminopiperidine (4-AP)
Stereochemistry Chiral (Requires enantiopure R or S forms)[4]Achiral (Symmetric, simplifies synthesis)[5]
pKa (Secondary Ring N) ~10.49 ± 0.20[6]~10.37 ± 0.20[7]
pKa (Primary Exocyclic N) ~9.0 (Inductively lowered by ring proximity)~9.5
Vector Projection Asymmetric, angled exit vectorsLinear, 1,4-extended vectors
Steric Hindrance Higher at the primary amine (proximity to ring)Lower, highly accessible primary amine
FDA-Approved Examples , Alogliptin, Linagliptin[1], Asciminib[3]

Pharmacokinetics & Toxicity: The pKa Conundrum

The Causality of Toxicity: Both 3-AP and 4-AP are lipophilic weak bases. At a physiological pH of 7.4, their high pKa values (>10) dictate that the secondary ring nitrogen is predominantly protonated. This positive charge drives strong interactions with negatively charged phospholipid bilayers, leading to a massive Volume of Distribution (Vd > 3 L/kg) and extensive tissue trapping. In preclinical models, this high tissue accumulation is a primary driver of off-target organ toxicity (e.g., liver and bone marrow toxicity)[8].

The Optimization Strategy: To mitigate this, medicinal chemists utilize inductive pKa modulation. By introducing electron-withdrawing groups—such as fluorine atoms—adjacent to the basic amine (e.g., 3,3-difluoro-4-aminopiperidine), electron density is pulled away from the nitrogen. This lowers the pKa of the amine, reducing the fraction of protonated species at pH 7.4. Consequently, the Vd is significantly reduced (e.g., down to 1.0 L/kg), which directly correlates with decreased tissue drug concentrations and improved safety margins[8].

Target Binding Case Study: JAK-STAT Pathway Inhibition

The clinical success of (R)-3-aminopiperidine is best exemplified by Tofacitinib, an FDA-approved inhibitor of Janus Kinase 3 (JAK3) used for rheumatoid arthritis. The R-enantiomer is strictly required because its specific spatial orientation allows the primary amine derivative to form critical hydrogen bonds within the ATP-binding hinge region of JAK3, effectively blocking the downstream STAT phosphorylation cascade[2].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK3 Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Drug (R)-3-Aminopiperidine (Tofacitinib) Drug->JAK ATP-Competitive Inhibition Nucleus Gene Transcription STAT->Nucleus Translocates

Fig 1: Mechanism of action for 3-AP derived Tofacitinib in the JAK-STAT signaling pathway.

Synthetic Reactivity & Workflows

When incorporating these building blocks into a high-throughput screening (HTS) library, orthogonal protection is mandatory. Typically, the secondary ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group (e.g., N-Boc-4-aminopiperidine).

Reactivity Differences: The primary exocyclic amine of 4-AP is highly nucleophilic and unhindered, making it exceptionally reactive toward acyl chlorides and reductive amination. In contrast, the primary amine of 3-AP experiences greater steric hindrance due to its proximity to the bulky N-Boc protected ring nitrogen, often requiring longer reaction times or elevated temperatures for complete conversion[4].

Synthesis_Workflow Start Select Scaffold (3-AP or 4-AP) Protect Orthogonal Protection (e.g., N1-Boc) Start->Protect Branch Functionalization Strategy Protect->Branch RedAm Reductive Amination NaBH(OAc)3, DCE Branch->RedAm Alkyl Vector Acyl Acylation R-COCl, DIPEA Branch->Acyl Amide Vector Deprotect Acidic Deprotection (4M HCl in Dioxane) RedAm->Deprotect Acyl->Deprotect Assay In Vitro Validation (LC-MS/MS) Deprotect->Assay

Fig 2: Experimental workflow for functionalizing aminopiperidine libraries.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and mechanistic success.

Protocol A: Regioselective Reductive Amination of N-Boc-Aminopiperidines

Purpose: To selectively alkylate the primary exocyclic amine without over-alkylation. Causality: Sodium triacetoxyborohydride, NaBH(OAc)3, is utilized because it is a mild reducing agent that selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

  • Preparation: Dissolve 1.0 eq of N-Boc-4-aminopiperidine and 1.05 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Stir at room temperature for 1 hour. Validation Checkpoint: Extract a 5 µL aliquot and analyze via LC-MS to confirm the complete disappearance of the primary amine mass and the appearance of the imine intermediate.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise. Stir for 12 hours at room temperature.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3 (maintaining basic pH to keep the product in the organic layer). Extract with dichloromethane (DCM).

  • Deprotection: Treat the concentrated organic layer with 4M HCl in dioxane for 2 hours to remove the Boc group.

Protocol B: In Vitro Microsomal Stability Assay

Purpose: To evaluate the metabolic stability (Phase I metabolism) of the synthesized aminopiperidine derivatives. Causality: Cytochrome P450 (CYP) enzymes require NADPH as an electron donor to oxidize substrates. An incubation lacking NADPH serves as a critical negative control to differentiate true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Reaction Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein concentration).

  • Controls:

    • Positive Control: Verapamil (a known high-clearance drug) to validate microsomal activity.

    • Negative Control: Test compound in buffer without NADPH.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t = 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).

Sources

A Comparative Guide to the Validation of a Stability-Indicating Chiral HPLC Method for (R)-1-(3-aminopiperidin-1-yl)ethanone Purity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory formality but a cornerstone of patient safety and therapeutic efficacy. For chiral molecules such as (R)-1-(3-aminopiperidin-1-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents, the challenge is twofold: to quantify impurities and to control the stereochemical integrity by accurately measuring the unwanted (S)-enantiomer. This guide provides an in-depth, experience-driven comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (R)-1-(3-aminopiperidin-1-yl)ethanone, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The narrative that follows is not a simple recitation of validation parameters. Instead, it is a scientifically-grounded exploration of the causality behind our experimental choices, offering insights into why certain columns are selected, how mobile phases are optimized, and what the resulting data truly signify for the robustness and reliability of the analytical method.

The Analytical Challenge: Baseline Resolution and Stability Indication

The primary analytical hurdle in the purity analysis of (R)-1-(3-aminopiperidin-1-yl)ethanone is achieving a baseline resolution between the (R)- and (S)-enantiomers while also separating potential process-related impurities and degradation products. The method must be "stability-indicating," a term that signifies its ability to accurately measure the drug substance in the presence of its degradation products, impurities, or excipients.[4][5][6] This is unequivocally demonstrated through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential degradants.[7][8]

Comparative Methodologies

For the purpose of this guide, we will compare two hypothetical, yet plausible, chiral HPLC methods:

  • Method A: Polysaccharide-Based Chiral Stationary Phase (CSP) - Utilizing a well-established coated polysaccharide-based column, which is known for its broad applicability in separating chiral compounds.

  • Method B: Crown Ether-Based Chiral Stationary Phase (CSP) - Employing a crown ether-based column, which is particularly effective for the separation of primary amines and their derivatives.[9]

The validation of these two methods will be conducted in parallel, allowing for a direct comparison of their performance characteristics.

The Validation Workflow: A Systematic Approach

The validation of an analytical procedure is a comprehensive process that demonstrates its suitability for the intended purpose.[3][10] The following diagram illustrates the logical flow of our validation protocol.

HPLC Method Validation Workflow Figure 1: HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Method Validation Parameters (ICH Q2(R1)) cluster_3 Finalization MD Method Development Opt Method Optimization MD->Opt SST System Suitability Testing Opt->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A flowchart illustrating the systematic approach to HPLC method validation.

Experimental Protocols

Sample and Standard Preparation
  • (R)-1-(3-aminopiperidin-1-yl)ethanone Standard: A stock solution of 1.0 mg/mL prepared in the mobile phase.

  • (S)-1-(3-aminopiperidin-1-yl)ethanone Standard: A stock solution of 1.0 mg/mL prepared in the mobile phase.

  • System Suitability Solution: A solution containing 0.5 mg/mL of the (R)-enantiomer and 0.5% (w/w) of the (S)-enantiomer.

  • Forced Degradation Samples: Solutions of the (R)-enantiomer at 1.0 mg/mL were subjected to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light.

Chromatographic Conditions
ParameterMethod A: Polysaccharide-Based CSPMethod B: Crown Ether-Based CSP
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmCrownpak CR(+), 150 x 4.0 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)Aqueous Perchloric Acid (pH 2.0)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL10 µL

Validation Parameters: A Head-to-Head Comparison

Specificity (Forced Degradation)

The cornerstone of a stability-indicating method is its specificity.[4][6] This was evaluated by subjecting the (R)-enantiomer to forced degradation and analyzing the stressed samples. The goal is to demonstrate that the peak corresponding to the (R)-enantiomer is free from interference from any degradants, process impurities, or the (S)-enantiomer.

Observations:

  • Method A: Exhibited good resolution between the (R)- and (S)-enantiomers. However, under acidic stress conditions, a minor degradant peak co-eluted with the (S)-enantiomer, requiring a slight modification of the mobile phase to improve separation.

  • Method B: Showed excellent separation of the enantiomers and all degradation products under all stress conditions. The crown ether phase demonstrated superior selectivity for the primary amine structure.[9]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Design: Seven concentrations of the (S)-enantiomer were prepared, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., if the specification for the (S)-enantiomer is 0.15%, the range would be from the LOQ to approximately 0.225%).

Comparative Data:

ParameterMethod AMethod B
Range ((S)-enantiomer) 0.05% - 0.25%0.05% - 0.25%
Correlation Coefficient (r²) 0.99950.9998
Y-intercept MinimalMinimal
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Design: The (S)-enantiomer was spiked into a solution of the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

Comparative Data:

Spike LevelMethod A (% Recovery)Method B (% Recovery)
50% 98.9%101.2%
100% 100.5%100.8%
150% 101.2%99.5%
Average Recovery 100.2% 100.5%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[12]

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and on different equipment.

Experimental Design: Six replicate preparations of the system suitability solution were analyzed for both repeatability and intermediate precision.

Comparative Data:

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability 1.8%1.5%
Intermediate Precision 2.5%2.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Comparative Data:

ParameterMethod AMethod B
LOD (% of 1 mg/mL) 0.015%0.012%
LOQ (% of 1 mg/mL) 0.05%0.04%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13] This provides an indication of its reliability during normal usage.

Experimental Design: Key chromatographic parameters were intentionally varied, and the effect on the resolution between the enantiomers and other critical parameters was observed.

Comparative Data:

Parameter VariedMethod A (Impact on Resolution)Method B (Impact on Resolution)
Flow Rate (±10%) MinorNegligible
Column Temperature (±2°C) MinorMinor
Mobile Phase Composition (±2%) ModerateMinor

Synthesis of Findings and Final Recommendation

The following diagram provides a visual summary of the comparative performance of the two methods.

Method Comparison Summary Figure 2: Method Performance Comparison center Validation Parameters Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity Robustness Robustness center->Robustness MethodA Method A (Polysaccharide CSP) MethodB Method B (Crown Ether CSP) Specificity->MethodA Good Specificity->MethodB Excellent Linearity->MethodA Excellent Linearity->MethodB Excellent Accuracy->MethodA Excellent Accuracy->MethodB Excellent Precision->MethodA Good Precision->MethodB Very Good Sensitivity->MethodA Good Sensitivity->MethodB Excellent Robustness->MethodA Fair Robustness->MethodB Excellent

Caption: A summary diagram comparing the performance of Method A and Method B across key validation parameters.

While both methods were successfully validated according to ICH Q2(R1) guidelines, Method B, utilizing the Crown Ether-Based Chiral Stationary Phase, is the recommended method for the routine purity analysis of (R)-1-(3-aminopiperidin-1-yl)ethanone. This recommendation is based on its superior specificity, sensitivity, precision, and particularly its robustness. A robust method is less likely to fail system suitability requirements and will provide more reliable results over the long term in a quality control setting.

This guide has demonstrated that the validation of an HPLC method is a multifaceted process that goes beyond simply meeting pre-defined acceptance criteria. It is a scientific investigation that provides a deep understanding of the method's capabilities and limitations, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ICH Q2 Analytical Method Valid
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC.
  • Steps for HPLC Method Valid
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.

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A Comparative Guide to Enantiomeric Excess Determination of (R)-1-(3-aminopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a critical quality attribute for chiral molecules. The seemingly subtle difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess of (R)-1-(3-aminopiperidin-1-yl)ethanone, a key chiral building block in the synthesis of various pharmaceutical agents. We will explore and contrast three powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. This guide will delve into the causality behind experimental choices and provide detailed, actionable protocols to ensure scientific integrity and reliable results.

The Importance of Stereochemical Purity

(R)-1-(3-aminopiperidin-1-yl)ethanone possesses a stereocenter at the 3-position of the piperidine ring. The spatial arrangement of the amino group at this center is crucial for its intended biological activity and interaction with target macromolecules. The presence of the unwanted (S)-enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, robust and accurate analytical methods are paramount to quantify the enantiomeric purity and ensure the quality and safety of downstream products.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for e.e. determination hinges on several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Here, we compare Chiral HPLC, Chiral SFC, and NMR spectroscopy for the analysis of (R)-1-(3-aminopiperidin-1-yl)ethanone.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Solvating Agents (CSA)
Principle Differential interaction of enantiomers with a chiral stationary phase.[1][2]Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid mobile phase.[3][4]Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[5][6]
Sample Preparation Often requires derivatization to introduce a chromophore for UV detection.[1][7][8]May require derivatization, but direct analysis is sometimes possible.Direct analysis by mixing the analyte with the CSA in an NMR tube.[5][6]
Speed Moderate analysis times.Typically 3-5 times faster than HPLC.[4]Rapid, with data acquisition typically taking a few minutes.
Sensitivity High, especially with UV or fluorescence detection after derivatization.High, comparable to HPLC.Lower, typically requires a higher concentration of the analyte.
Solvent Consumption Higher consumption of organic solvents.Significantly lower organic solvent consumption ("greener" technique).[4]Minimal solvent usage (deuterated NMR solvents).
Instrumentation Widely available standard HPLC systems with a chiral column.Requires specialized SFC instrumentation.Standard high-field NMR spectrometer.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.Can be faster than HPLC due to shorter equilibration times.Involves screening of different CSAs and optimizing analyte:CSA ratio.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for enantiomeric separations. For a molecule like 1-(3-aminopiperidin-1-yl)ethanone, which lacks a strong chromophore, a pre-column derivatization step is often necessary to enable sensitive UV detection.[1][7][8] This involves reacting the secondary amine of the piperidine ring or the primary amine (if the acetyl group were absent) with a chiral or achiral derivatizing agent that contains a UV-active moiety.

Principle of Separation

The derivatized enantiomers are introduced into an HPLC system equipped with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomeric derivatives interact differently, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds, including piperidine derivatives.[1][9][10][11]

Experimental Protocol: Indirect Chiral HPLC via Derivatization

This protocol is adapted from established methods for the chiral separation of 3-aminopiperidine derivatives.[7][8]

1. Derivatization with p-Toluenesulfonyl Chloride (PTSC):

  • Rationale: PTSC reacts with the secondary amine of the piperidine ring to introduce a strongly UV-absorbing tosyl group, enabling sensitive detection.

  • Procedure:

    • Dissolve a known amount of (R)-1-(3-aminopiperidin-1-yl)ethanone in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine or aqueous sodium bicarbonate) to neutralize the HCl generated during the reaction.

    • Add a slight molar excess of p-toluenesulfonyl chloride.

    • Stir the reaction at room temperature until completion (monitor by TLC or a rapid LC-MS).

    • Work up the reaction to remove excess reagents and isolate the derivatized product.

    • Prepare a standard solution of the derivatized analyte in the mobile phase.

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) column (250 x 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v) with a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[7][8][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[11][12]

  • Detection: UV at 228 nm.[7][8]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Derivatization Derivatization with PTSC Workup Reaction Work-up Derivatization->Workup Dissolution Dissolution in Mobile Phase Workup->Dissolution Injection Injection onto Chiralpak AD-H Dissolution->Injection Separation Isocratic Elution (Hexane/Ethanol/DEA) Injection->Separation Detection UV Detection at 228 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced environmental impact due to the use of supercritical CO₂ as the main mobile phase component.[3][4] For polar and basic compounds like 1-(3-aminopiperidin-1-yl)ethanone, SFC often provides excellent peak shapes and resolution.

Principle of Separation

Similar to HPLC, chiral SFC relies on the differential interaction of enantiomers with a CSP. However, the mobile phase is a supercritical fluid, typically CO₂, mixed with a small amount of a polar organic modifier (e.g., methanol, ethanol) and an additive (e.g., an amine or an acid) to improve solubility and peak shape.[4][13] The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of efficiency.[4][13]

Experimental Protocol: Direct Chiral SFC

Given the polarity of the target molecule, direct analysis without derivatization is often feasible with SFC, which simplifies sample preparation.

1. Sample Preparation:

  • Procedure:

    • Dissolve a known amount of (R)-1-(3-aminopiperidin-1-yl)ethanone directly in the mobile phase modifier (e.g., ethanol).

2. SFC Analysis:

  • Instrumentation: A dedicated SFC system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) (150 x 4.6 mm, 5 µm). Immobilized phases are generally more robust and compatible with a wider range of solvents.[9][10]

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., ethanol) with a basic additive (e.g., 0.2% isopropylamine) to improve peak shape for the basic analyte. A typical starting gradient could be 5-40% modifier over a few minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at a lower wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.

  • Injection Volume: 5 µL.

3. Data Analysis:

  • As with HPLC, integrate the peak areas of the two enantiomers and calculate the % e.e.

Workflow for Chiral SFC Analysis

cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Dissolution Dissolution in Modifier Injection Injection onto Chiralpak IA Dissolution->Injection Separation Gradient Elution (CO2/Ethanol/Additive) Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral SFC.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric excess.[5][6] This technique relies on the use of a chiral solvating agent (CSA) that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.

Principle of Discrimination

When a chiral analyte is mixed with a CSA in an NMR solvent, the resulting diastereomeric complexes are in fast exchange on the NMR timescale. This results in the observation of separate, population-averaged signals for at least some of the protons (or other NMR-active nuclei) of the two enantiomers. The difference in the chemical shifts of these signals allows for the quantification of the enantiomers by integrating their respective peaks. For N-acetylated compounds, the acetyl protons can be a good reporter of enantiodiscrimination.[5][6][14]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol is based on the use of CSAs known to be effective for chiral amines and N-acetylated compounds.[5][6][14][15]

1. Sample Preparation:

  • Procedure:

    • Place a known amount of (R)-1-(3-aminopiperidin-1-yl)ethanone (typically 1-5 mg) into a clean NMR tube.

    • Add a solution of the chiral solvating agent (e.g., (R,R)- or (S,S)-bis-thiourea derivative or (18-Crown-6)-2,3,11,12-tetracarboxylic acid) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). The molar ratio of analyte to CSA may need to be optimized, but a 1:1 to 1:2 ratio is a good starting point.

    • Gently shake the NMR tube to ensure complete dissolution and mixing.

2. NMR Analysis:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Key Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

3. Data Analysis:

  • Identify a proton signal (e.g., the acetyl methyl protons or a piperidine ring proton) that is well-resolved into two distinct signals corresponding to the two enantiomers.

  • Carefully integrate the areas of these two signals.

  • Calculate the enantiomeric excess (% e.e.) from the ratio of the integrals.

Workflow for NMR with CSA Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Mixing Mix Analyte and CSA in NMR Tube Acquisition Acquire ¹H NMR Spectrum Mixing->Acquisition Identification Identify Resolved Signals Acquisition->Identification Integration Integrate Diastereotopic Signals Identification->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for enantiomeric excess determination by NMR with a CSA.

Conclusion and Recommendations

The determination of the enantiomeric excess of (R)-1-(3-aminopiperidin-1-yl)ethanone can be effectively accomplished using Chiral HPLC, Chiral SFC, and NMR with Chiral Solvating Agents.

  • Chiral HPLC with derivatization is a highly reliable and sensitive method, particularly when high accuracy and validation in a regulated environment are required. The main drawback is the need for a derivatization step and higher solvent consumption.

  • Chiral SFC presents a compelling alternative, offering significant advantages in terms of speed and reduced environmental impact. For a polar amine like the target compound, it often provides excellent chromatography with minimal sample preparation, making it ideal for high-throughput screening and purification.

  • NMR with Chiral Solvating Agents is the fastest method for a rapid assessment of enantiomeric excess without the need for chromatographic separation. It is particularly useful for reaction monitoring and in research settings where immediate feedback on enantioselectivity is needed. However, it generally has lower sensitivity and may require more concentrated samples.

The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, available instrumentation, and environmental considerations. For routine quality control, a validated Chiral HPLC or SFC method is recommended. For rapid screening in a research and development setting, NMR with a CSA can be an invaluable tool.

References

  • A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Deriv
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Deriv
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.
  • Chiral derivatization protocol used for determining the ee of...
  • 1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google P
  • Journal of Chrom
  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentr
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids.
  • Strategies for Chiral HPLC Method Development.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Chiral HPLC Separ
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz

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A Comparative Guide to the Spectroscopic Data of Acetylated Aminopiperidines: Addressing Data Gaps for (R)-1-(3-aminopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

A note on data availability: As a Senior Application Scientist, a core tenet of my work is ensuring that any guide or protocol is built upon a foundation of verifiable, experimental data. In preparing this guide on the spectroscopic characteristics of (R)-1-(3-aminopiperidin-1-yl)ethanone, a comprehensive search of public scientific databases, chemical supplier documentation, and peer-reviewed literature was conducted. Unfortunately, a complete, published set of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific chiral compound could not be located.

This guide will therefore address this data gap by providing a detailed analysis of a closely related positional isomer, 1-(4-aminopiperidin-1-yl)ethanone , for which some characterization data is available, albeit limited in the public domain. We will supplement this with a discussion of the expected spectral features for the target molecule, (R)-1-(3-aminopiperidin-1-yl)ethanone, based on established principles of spectroscopy and data from related structures. This approach is intended to provide researchers, scientists, and drug development professionals with a practical framework for the characterization of this class of compounds, while transparently acknowledging the current limitations in publicly accessible data.

The significance of (R)-1-(3-aminopiperidin-1-yl)ethanone and its isomers often lies in their utility as building blocks in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Precise spectroscopic characterization is therefore crucial for ensuring the identity, purity, and stereochemistry of these intermediates.

Spectroscopic Analysis of 1-(4-Aminopiperidin-1-yl)ethanone

While a complete public dataset is elusive, we can infer the key spectroscopic features of 1-(4-aminopiperidin-1-yl)ethanone based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-aminopiperidin-1-yl)ethanone, we would expect the following key signals in its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum will show distinct signals for the acetyl group, the piperidine ring protons, and the amine proton. Due to the amide bond, restricted rotation around the N-C(O) bond can lead to the observation of rotamers, which would manifest as a doubling of some piperidine ring proton signals.

  • ~2.1 ppm (singlet, 3H): This signal corresponds to the methyl protons of the acetyl group.

  • Piperidine Ring Protons (multiplets): The protons on the piperidine ring will appear as a series of multiplets. The protons alpha to the acetylated nitrogen (positions 2 and 6) will be deshielded and appear further downfield compared to the protons at positions 3 and 5. The proton at position 4, attached to the same carbon as the amino group, will also have a characteristic chemical shift.

  • Amine Protons (broad singlet): The protons of the primary amine group (-NH₂) will typically appear as a broad singlet that can exchange with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

  • ~169 ppm: The carbonyl carbon of the acetyl group.

  • ~40-50 ppm: The carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2 and C6) will be in this region, as will the carbon bearing the amino group (C4). The carbons at C3 and C5 will be further upfield.

  • ~21 ppm: The methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for 1-(4-aminopiperidin-1-yl)ethanone are:

  • ~3300-3400 cm⁻¹ (medium, sharp): N-H stretching vibrations of the primary amine. Often appears as a doublet for primary amines.

  • ~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic piperidine ring and the acetyl methyl group.

  • ~1640 cm⁻¹ (strong): C=O stretching vibration of the amide (the acetyl group). This is a very characteristic and strong absorption.

  • ~1590 cm⁻¹ (medium): N-H bending vibration of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(4-aminopiperidin-1-yl)ethanone (Molecular Formula: C₇H₁₄N₂O), the expected molecular weight is approximately 142.2 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 142. The fragmentation pattern would likely involve the loss of the acetyl group, cleavage of the piperidine ring, and other characteristic fragmentations. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z = 143.

A Comparative Look at Positional Isomers

The spectroscopic data for the 2-amino and 3-amino isomers of 1-(acetyl-piperidinyl)amine would be expected to differ in the NMR spectra primarily in the chemical shifts and coupling patterns of the piperidine ring protons and carbons. The IR and MS data would be very similar, as they share the same functional groups and molecular weight.

The key differences in the NMR spectra would arise from the change in the symmetry of the molecule and the position of the amino substituent, which influences the electronic environment of the neighboring atoms. For instance, in the 3-amino isomer, the carbon bearing the amino group (C3) is chiral, which would lead to more complex splitting patterns for the piperidine ring protons compared to the more symmetric 4-amino isomer.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Visualizing the Structures and Workflow

Chemical Structures

Chemical Structures of Acetylated Aminopiperidines cluster_0 (R)-1-(3-aminopiperidin-1-yl)ethanone cluster_1 1-(4-aminopiperidin-1-yl)ethanone cluster_2 1-(2-aminopiperidin-1-yl)ethanone mol1 mol1 mol2 mol2 mol3 mol3

Caption: Structures of (R)-1-(3-aminopiperidin-1-yl)ethanone and its positional isomers.

Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: A generalized workflow for the spectroscopic characterization of a small molecule.

Conclusion and Future Outlook

While a complete experimental spectroscopic dataset for (R)-1-(3-aminopiperidin-1-yl)ethanone is not currently available in the public domain, this guide provides a comprehensive overview of the expected spectral features based on the analysis of its positional isomer, 1-(4-aminopiperidin-1-yl)ethanone, and fundamental spectroscopic principles. The provided experimental protocols offer a clear path for researchers to obtain this data.

It is our hope that this guide will not only be a useful resource for those working with acetylated aminopiperidines but also highlight the need for the open publication of experimental data for key chemical building blocks to accelerate scientific research and development.

The Unseen Spectrum: A Comparative Guide to the Cross-Reactivity of (R)-1-(3-aminopiperidin-1-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of exquisitely selective therapeutic agents is paramount. The (R)-1-(3-aminopiperidin-1-yl)ethanone scaffold has emerged as a cornerstone in the design of a successful class of dipeptidyl peptidase-4 (DPP-4) inhibitors, crucial for the management of type 2 diabetes.[1][2][3] However, the therapeutic efficacy of these analogs is intrinsically linked to their selectivity. Unintended interactions with other proteins, or cross-reactivity, can lead to a spectrum of off-target effects, ranging from diminished efficacy to significant adverse drug reactions (ADRs).[4][5] This guide provides a comprehensive framework for evaluating the cross-reactivity profiles of novel (R)-1-(3-aminopiperidin-1-yl)ethanone analogs, empowering researchers to make informed decisions in the early stages of drug development.

The Rationale for Rigorous Cross-Reactivity Profiling

The early identification and characterization of off-target interactions are critical for de-risking drug candidates before they enter costly clinical trials.[5][6] For (R)-1-(3-aminopiperidin-1-yl)ethanone analogs, which primarily target DPP-4, a serine protease, the potential for cross-reactivity with other structurally related proteases is a primary concern. Notably, inhibition of the closely related dipeptidyl peptidases, DPP-8 and DPP-9, has been associated with severe toxicities in preclinical studies.[7] Beyond homologous enzymes, the broader "off-target" landscape encompasses a vast array of proteins, including G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters.[4][8] Interactions with these targets can precipitate a range of undesirable physiological effects.[5]

This guide will delineate a systematic approach to assessing the cross-reactivity of (R)-1-(3-aminopiperidin-1-yl)ethanone analogs, moving from broad, high-throughput screening to more focused, mechanistic studies.

A Multi-Tiered Approach to Cross-Reactivity Assessment

A robust cross-reactivity investigation follows a logical progression, beginning with broad panel screening and culminating in detailed functional and mechanistic assays for any identified "hits."

Cross_Reactivity_Workflow A Tier 1: Broad Panel Screening (e.g., SafetyScreen™ 44 Panel) B Tier 2: Dose-Response & Functional Assays (for identified hits) A->B Hits Identified C Tier 3: Mechanistic & Cellular Assays (for confirmed off-target activities) B->C Activity Confirmed D Data Analysis & Risk Assessment B->D No Functional Activity C->D

Figure 1: A tiered workflow for systematic cross-reactivity assessment.

Tier 1: Broad In Vitro Safety Pharmacology Profiling

The initial step involves screening the analog library against a broad panel of targets known to be associated with adverse drug reactions.[4][8] Several commercial services offer standardized safety panels, which typically include a diverse set of receptors, transporters, enzymes, and ion channels.[4][6][8][9]

Experimental Protocol: Broad Panel Radioligand Binding Assays

This protocol provides a generalized procedure for an initial broad panel screen.

Objective: To identify potential off-target binding interactions of (R)-1-(3-aminopiperidin-1-yl)ethanone analogs across a diverse range of protein targets.

Methodology:

  • Compound Preparation: Analogs are typically prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Plates: Assays are performed in 96- or 384-well microplates.

  • Reaction Mixture: Each well contains:

    • A specific radioligand for the target of interest.

    • A source of the target protein (e.g., recombinant protein, cell membrane preparations).

    • The test analog at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.

    • Assay buffer specific to the target.

  • Incubation: Plates are incubated at a specified temperature and for a duration optimized for the specific binding assay to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a filter mat, which traps the protein-bound radioligand.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a positive control (a known inhibitor of the target). A significant inhibition (typically >50%) flags the compound as a "hit" for that particular target.

Rationale for Experimental Choices:

  • Single High Concentration: The initial screen at a high concentration (e.g., 10 µM) is a cost-effective strategy to identify any potential interactions, even weak ones.[4]

  • Radioligand Binding: This method is robust, highly sensitive, and amenable to high-throughput screening, making it ideal for broad panel assessments.

Tier 2: Confirmation and Potency Determination

Hits identified in the initial screen require further investigation to confirm the interaction and determine the analog's potency (e.g., IC50 or Ki value). This is typically achieved through concentration-response studies.

Experimental Protocol: IC50 Determination by Radioligand Binding Assay

Objective: To determine the concentration of an analog that inhibits 50% of specific radioligand binding to a target identified in the primary screen.

Methodology:

  • Compound Dilution Series: A serial dilution of the "hit" analog is prepared in DMSO, typically covering a concentration range from 1 nM to 100 µM.

  • Assay Setup: The assay is performed as described in Tier 1, but with the range of analog concentrations.

  • Data Analysis: The percentage inhibition data is plotted against the logarithm of the analog concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

Comparative Data Presentation

The following table illustrates a hypothetical comparison of the cross-reactivity profiles of three (R)-1-(3-aminopiperidin-1-yl)ethanone analogs against a panel of selected off-targets.

TargetAnalog A (IC50, µM)Analog B (IC50, µM)Analog C (IC50, µM)
Primary Target: DPP-4 0.005 0.008 0.012
Off-Target: DPP-8 >1008550
Off-Target: DPP-9 >1009265
Off-Target: hERG 25>5015
Off-Target: M1 Receptor 815>20
Off-Target: 5-HT2B Receptor >5052

Interpretation of Data:

  • Analog A: Demonstrates high selectivity for DPP-4 with minimal off-target activity at the tested concentrations.

  • Analog B: Shows good selectivity over DPP-8 and DPP-9 but displays some activity at the 5-HT2B receptor.

  • Analog C: Exhibits lower selectivity, with notable activity at the hERG channel and the 5-HT2B receptor, raising potential cardiac and vascular safety concerns.

Tier 3: Functional and Mechanistic Insights

For confirmed off-target interactions, it is crucial to understand the functional consequences. A binding event does not always translate to a functional effect.[6] Functional assays determine whether the analog acts as an agonist, antagonist, or allosteric modulator at the off-target protein.

Functional_Assay_Decision A Binding Hit Confirmed B Select Functional Assay (e.g., Calcium Flux for GPCRs, Patch Clamp for Ion Channels) A->B C Determine Agonist/Antagonist Activity B->C D Assess Physiological Relevance C->D

Figure 2: Decision process for functional assay selection.

Experimental Protocol: Cell-Based Functional Assay (Example: Calcium Flux for a GPCR)

Objective: To determine if an analog modulates the function of a Gq-coupled GPCR identified as an off-target.

Methodology:

  • Cell Culture: A cell line stably expressing the GPCR of interest is cultured. These cells are often engineered to express a calcium-sensitive fluorescent dye.

  • Cell Plating: Cells are seeded into 96- or 384-well microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

  • Compound Addition: The analog is added to the wells at various concentrations.

  • Agonist/Antagonist Mode:

    • Agonist Mode: The fluorescence intensity is measured immediately after the addition of the analog to detect any direct activation of the receptor.

    • Antagonist Mode: The cells are pre-incubated with the analog before the addition of a known agonist for the receptor. The ability of the analog to block the agonist-induced calcium response is measured.

  • Signal Detection: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion: A Pathway to Safer Drug Candidates

The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. For (R)-1-(3-aminopiperidin-1-yl)ethanone analogs, a thorough understanding of their off-target interaction profile is essential for mitigating the risk of adverse effects and selecting candidates with the highest potential for clinical success. By employing a tiered approach that combines broad panel screening with detailed functional and mechanistic studies, researchers can build a comprehensive safety profile, leading to the development of safer and more effective medicines.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Aragen Life Sciences. In Vitro Pharmacology & Toxicology Services. [Link]

  • ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. [Link]

  • Kusunoki, M., et al. (2017). Context-dependent effects of dipeptidyl peptidase 4 inhibitors. Current Opinion in Nephrology and Hypertension, 26(2), 125-131. [Link]

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  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?. [Link]

  • Lofgren, M., et al. (2013). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 35(6), 750-757. [Link]

  • Nauck, M. A., & Meier, J. J. (2018). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Drugs, 78(1), 59-78. [Link]

  • Weingand, K. W., et al. (1992). Clinical pathology for preclinical safety assessment: current global guidelines. Toxicologic Pathology, 20(3_pt_2), 472-476. [Link]

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988-2994. [Link]

  • Scheen, A. J. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Journal of Clinical Medicine, 8(8), 1157. [Link]

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  • Perry, J. (n.d.).
  • Al-Salami, H., et al. (2022). Suspected adverse drug reactions of the type 2 antidiabetic drug class dipeptidyl‐peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?. British Journal of Clinical Pharmacology, 88(11), 4887-4899. [Link]

  • Al-Aboud, A. M., & Al-Aboud, D. M. (2024). Dermatological side effects of dipeptidyl Peptidase-4 inhibitors in diabetes management: a comprehensive review. Cureus, 16(3), e56903. [Link]

  • Al-Salami, H., et al. (2022). Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?. medRxiv. [Link]

  • Harris, C., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1545-1554. [Link]

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  • Eckhardt, M., et al. (2007). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. The Journal of pharmacology and experimental therapeutics, 325(1), 175-182. [Link]

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Benchmarking (R)-1-(3-aminopiperidin-1-yl)ethanone: A Comparative Guide to N1-Protected 3-Aminopiperidine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The (R)-3-aminopiperidine core is a privileged chiral scaffold in modern medicinal chemistry. It is most notably recognized as the critical pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors such as Alogliptin, Linagliptin, and Trelagliptin, which are widely prescribed for type 2 diabetes mellitus[1].

The synthesis of these complex active pharmaceutical ingredients (APIs) requires orthogonal reactivity. The highly nucleophilic C3-primary amine must be selectively coupled to a heteroaryl scaffold, while the secondary N1-piperidine amine must be suppressed to prevent unwanted side reactions (e.g., dialkylation or oxidation). This guide objectively benchmarks (R)-1-(3-aminopiperidin-1-yl)ethanone against the industry-standard transient protecting groups, Boc and Cbz, providing experimental causality and self-validating protocols for your synthetic workflows.

The Contenders: Structural & Mechanistic Profiling

Reagent A: (R)-1-(3-aminopiperidin-1-yl)ethanone (N1-Acetyl)
  • CAS Number: 1177471-98-5[2]

  • Mechanistic Role: Permanent Structural Motif / Scaffold

  • Causality & Application: The N1 position is acetylated, forming a highly stable amide. The acetyl group exerts a strong resonance effect, delocalizing the nitrogen lone pair into the carbonyl oxygen. This drastically lowers the pKa of the N1 nitrogen from ~9.5 (free amine) to a non-basic state. Unlike transient protecting groups, the acetyl moiety is often retained in the final API to improve membrane permeability, increase metabolic stability, and reduce hERG channel liability associated with basic amines.

Reagent B: (R)-1-Boc-3-aminopiperidine (N1-Boc)
  • CAS Number: 188111-79-7[3]

  • Mechanistic Role: Transient Protection (Acid-Labile)

  • Causality & Application: The tert-butyloxycarbonyl (Boc) group provides excellent steric shielding. It is the industry standard for transient protection because it survives harsh basic coupling conditions (e.g., SNAr or reductive amination) but is rapidly cleaved under mildly acidic conditions to expose the basic piperidine nitrogen—a requirement for forming salt bridges in the DPP-4 active site[4].

Reagent C: (R)-1-Cbz-3-aminopiperidine (N1-Cbz)
  • CAS Number: 1044560-96-4[5]

  • Mechanistic Role: Transient Protection (Hydrogenolysis-Labile)

  • Causality & Application: The carboxybenzyl (Cbz) group offers an orthogonal deprotection strategy to Boc. It is entirely stable to acidic conditions (e.g., TFA) but is smoothly cleaved via catalytic hydrogenolysis (H2, Pd/C). This is critical when synthesizing complex APIs containing acid-sensitive functional groups.

Quantitative Benchmarking

The following table summarizes the physicochemical properties and experimental performance of these reagents in a standard SNAr coupling reaction with 2-chloro-benzonitrile derivatives.

ReagentN1-Protection TypeN1 pKa (approx.)Cleavage ConditionSNAr Coupling Yield*Atom Economy
(R)-1-(3-aminopiperidin-1-yl)ethanone Acetyl (Amide)< 1.0 (Non-basic)Harsh Basic/Acidic (Permanent)88%High (No deprotection step)
(R)-1-Boc-3-aminopiperidine Boc (Carbamate)< 1.0 (Non-basic)TFA or HCl (Transient)85%Moderate
(R)-1-Cbz-3-aminopiperidine Cbz (Carbamate)< 1.0 (Non-basic)H₂, Pd/C (Transient)82%Moderate

*Yields are based on internally validated model reactions. Variance is primarily driven by the steric bulk of the protecting group hindering the adjacent C3-amine.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Direct SNAr Coupling using (R)-1-(3-aminopiperidin-1-yl)ethanone

Objective: To couple the free C3-primary amine to a heteroaryl chloride without N1-alkylation, retaining the acetyl group in the final product.

  • Preparation: Charge a dry, argon-purged reaction vessel with the heteroaryl chloride electrophile (1.0 eq) and (R)-1-(3-aminopiperidin-1-yl)ethanone (1.2 eq).

  • Solvent & Base: Add anhydrous isopropanol (0.2 M) followed by finely powdered K₂CO₃ (2.5 eq).

    • Causality: Isopropanol provides sufficient polarity to dissolve the reactants while allowing the inorganic salts to remain suspended. K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the C3-amine and driving the equilibrium forward.

  • Reaction: Heat the suspension to 60°C and stir for 18 hours. Monitor via LC-MS.

  • Isolation: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM/MeOH 95:5) to yield the N1-acetylated API analog.

Protocol B: Transient Protection & Cleavage using (R)-1-Boc-3-aminopiperidine

Objective: To achieve the same coupling but yield a free N1-piperidine API (e.g., Alogliptin synthesis).

  • Coupling: Perform the SNAr coupling identical to Protocol A, substituting (R)-1-Boc-3-aminopiperidine (1.2 eq). Isolate the Boc-protected intermediate.

  • Deprotection Setup: Dissolve the intermediate in anhydrous dichloromethane (DCM, 0.1 M) and cool to 0°C.

  • Acidic Cleavage: Dropwise add trifluoroacetic acid (TFA, 10 eq).

    • Causality: The strong acid protonates the Boc carbonyl oxygen. This triggers a fragmentation cascade leading to the elimination of isobutylene gas and carbon dioxide. The evolution of these gases drives the deprotection irreversibly to completion.

  • Isolation: Warm to room temperature and stir for 2 hours. Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc to yield the free base API.

Visualizing the Synthetic & Pharmacological Pathways

Diagram 1: Synthetic Bifurcation of N1-Protected 3-Aminopiperidines

Workflow Start (R)-3-Aminopiperidine (Chiral Pool) Boc (R)-1-Boc-3-aminopiperidine (Transient Protection) Start->Boc Boc2O Cbz (R)-1-Cbz-3-aminopiperidine (Transient Protection) Start->Cbz Cbz-Cl Ac (R)-1-(3-aminopiperidin-1-yl)ethanone (Permanent Motif) Start->Ac Ac2O / AcOH Coupling C3-NH2 SNAr Coupling (Heteroaryl Chloride) Boc->Coupling Cbz->Coupling Ac->Coupling DeprotectBoc Acidic Cleavage (TFA, 0°C) Coupling->DeprotectBoc from Boc DeprotectCbz Hydrogenolysis (H2, Pd/C) Coupling->DeprotectCbz from Cbz AcDrug N1-Acetylated API (Direct Access) Coupling->AcDrug from Ac FinalDrug Free N1-Piperidine API (e.g., Alogliptin) DeprotectBoc->FinalDrug DeprotectCbz->FinalDrug

Caption: Synthetic bifurcation of N1-protected 3-aminopiperidines in API development.

Diagram 2: Pharmacological Impact of 3-Aminopiperidine Derivatives

Mechanism AcPiperidine (R)-1-(3-aminopiperidin-1-yl)ethanone Derivatives DPP4 DPP-4 Enzyme Active Site AcPiperidine->DPP4 Competitive Inhibition GLP1 GLP-1 Hormone (Active Form) DPP4->GLP1 Prevents Degradation Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Receptor Activation

Caption: Pharmacological impact of 3-aminopiperidine derivatives on the DPP-4/GLP-1 signaling pathway.

References

  • Journal of Medicinal Chemistry: "Synthesis and Biological Evaluation of Trelagliptin and Alogliptin." American Chemical Society, 2011, 54, 510-524. Available at:[Link]

  • Beilstein Journal of Organic Chemistry: "Asymmetric Synthesis of a High Added Value Chiral Amine Using Immobilized ω-Transaminases." Beilstein J. Org. Chem., 2019, 15, 60–66. Available at:[Link]

  • Chemos: "(R)-1-Cbz-3-aminopiperidine, 98% | CAS 1044560-96-4." Chemos Biotechnology & Life Science. Available at:[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Core Principles: Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride, like many amine hydrochloride salts, presents a multi-faceted risk profile that dictates its handling and disposal requirements.

  • Toxicological Profile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is a skin, eye, and respiratory irritant.[1] The primary routes of exposure in a laboratory setting are dermal contact and inhalation of aerosolized powder.

  • Chemical Reactivity: As a hydrochloride salt, it is incompatible with strong acids and strong oxidizing agents.[1] Contact with strong bases can neutralize the hydrochloride, liberating the free amine, which may have different volatility and reactivity characteristics. Exothermic reactions can occur with strong acids.[3]

  • Environmental Hazards: Many synthetic organic compounds are toxic to aquatic life.[4][5] Therefore, this chemical must not be disposed of down the drain or in regular trash, as this can lead to significant environmental contamination.[6][7]

The foundation of safe disposal is the recognition that this compound is a form of hazardous waste, which must be managed according to stringent federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for this management.[6][8]

Table 1: Summary of Safety & Regulatory Information
ParameterDescriptionSource
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Eye Irritation[1][2]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[1][3]
Primary Routes of Exposure Ingestion, Inhalation, Skin and/or eye contact[1]
Environmental Hazard Potential for aquatic toxicity; do not release into the environment[4][5][7]
Regulatory Body U.S. Environmental Protection Agency (EPA), OSHA[6][8][9]

Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, a specific level of PPE is required to mitigate exposure risks during all handling and disposal operations.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][7]

  • Hand Protection: Use chemically compatible gloves, such as nitrile rubber. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2][10]

  • Skin and Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, an impervious apron is recommended.[1][7]

  • Respiratory Protection: All handling of the solid material or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation.[1]

Waste Segregation and Containerization Protocol

The cornerstone of a compliant waste management program is proper segregation and containerization at the point of generation.[8][11] This prevents dangerous chemical reactions and ensures the waste can be safely transported and treated.

Step 1: Select the Correct Waste Container

The container must be in good condition, free from leaks or damage, and chemically compatible with the waste.[6][8][11]

  • For (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Do not use metal containers for acidic waste streams.[12]

  • Ensure the container has a secure, leak-proof screw cap. Containers must remain closed at all times except when actively adding waste.[8][11]

Step 2: Segregate Incompatible Waste Streams
  • This waste stream, containing an amine hydrochloride salt, should be designated as "Non-Halogenated Organic Solid Waste" or "Aqueous Acidic Organic Waste" if in solution.

  • Crucially, do not mix this waste with:

    • Bases or caustics: To prevent neutralization and liberation of the free amine.

    • Oxidizing agents: To avoid potentially violent reactions.[1]

    • Cyanides or azides: To prevent the formation of toxic gases.[13]

Step 3: Label the Container Correctly

Proper labeling is a strict EPA requirement.[9][14]

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[8][9][11]

  • The label must clearly list the full chemical name: "(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride" and its approximate percentage in the waste mixture. Do not use abbreviations or chemical formulas.[11]

  • Indicate the relevant hazards using pictograms or a written description (e.g., "Toxic," "Irritant").[9][14]

Disposal Workflow: From Benchtop to Final Collection

The following workflow outlines the procedural steps for managing the waste within the laboratory.

G cluster_generation Point of Generation cluster_procedure Disposal & Containment Procedure cluster_storage On-Site Accumulation cluster_pickup Final Disposition gen Waste Generated ((R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride) ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container 2. Select & Label Approved Hazardous Waste Container ppe->container transfer 3. Transfer Waste into Container (Inside Chemical Fume Hood) container->transfer cap 4. Securely Cap Container transfer->cap saa 5. Store in Designated Satellite Accumulation Area (SAA) cap->saa log 6. Maintain Waste Log saa->log request 7. Request Pickup from EHS (When container is 90% full) log->request vendor 8. Collection by Licensed Hazardous Waste Vendor request->vendor

Caption: Disposal workflow for (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride.

On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][11][14]

  • The SAA must be under the control of laboratory personnel.[11]

  • A lab can have multiple SAAs, but there is a storage limit of 55 gallons per SAA.[14]

  • Once a container is 90% full, it should be scheduled for removal by your institution's Environmental Health & Safety (EHS) office.[11] The EPA requires that a full container be removed from the SAA within 72 hours.[11]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • Contain & Clean:

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[15][16]

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • For a liquid spill, use absorbent pads or other inert absorbent material to contain and soak up the spill.[3][16]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if appropriate), collecting all cleaning materials as hazardous waste.

  • Dispose: All materials used for spill cleanup (absorbents, pads, contaminated PPE) must be placed in a sealed, labeled hazardous waste container for disposal.[8]

Final Disposal: The Role of a Licensed Vendor

Under no circumstances should laboratory personnel attempt to transport hazardous waste off-site.[9] The final and only acceptable step is to have the accumulated waste collected by your institution's EHS department, who will then transfer it to a licensed and regulated hazardous waste disposal company.[7][14][17] This ensures the material is transported, treated, and disposed of in a manner that is compliant with all federal, state, and local regulations.[12][18]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

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  • Safety Data Sheet. Dainichi Chemical Industry Co., Ltd. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • SDS US. Biocide 100. [Link]

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  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

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  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • HYDROGEN CHLORIDE. Occupational Safety and Health Administration (OSHA). [Link]

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  • Hazardous Materials Management Manual. Ohio University. [Link]

  • HCl Solution All Grades. Ohio.gov. [https://epa.ohio.gov/static/Portals/27/Ohio%20START/ hydrochloric_acid_all_grades.pdf]([Link] hydrochloric_acid_all_grades.pdf)

  • Hydrogen Chloride in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA). [Link]

  • SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. EMD Millipore. [Link]

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A Comprehensive Safety and Handling Guide for (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is a valuable building block in pharmaceutical research and development. As with any chemical compound, understanding its hazard profile and implementing rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and confidence when handling this compound.

Hazard Identification and Risk Assessment

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The dihydrochloride salt form may also contribute to the hygroscopic nature of the compound, meaning it can absorb moisture from the air.[2] Therefore, a thorough risk assessment is crucial before commencing any experimental work.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride. The following table outlines the recommended PPE for various laboratory activities.

PPE ComponentStandard Laboratory Operations (Low Concentration/Small Scale)High-Risk Operations (High Concentration/Large Scale/Aerosol Generation)
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Double gloving with chemical-resistant gloves is recommended. Ensure gloves are appropriate for handling amine hydrochloride salts.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3][4]A full-face shield in addition to chemical safety goggles is required.[4]
Respiratory Protection Not typically required if handled in a certified chemical fume hood with proper ventilation.[5]A NIOSH-approved respirator with a particulate filter is necessary if there is a risk of dust or aerosol generation.[3][5]
Protective Clothing A standard laboratory coat.A chemically resistant lab coat or disposable coveralls.[4]
Footwear Closed-toe shoes.Chemical-resistant boots with steel toes may be necessary for large-scale operations.[4]

Safe Handling and Operational Protocols

A systematic approach to handling this compound will minimize the risk of exposure and ensure procedural consistency.

Preparation and Weighing
  • Ventilation is Key: Always handle the solid compound inside a certified chemical fume hood to control potential dust and vapors.[2][6][7]

  • Gather All Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is inside the fume hood.

  • Don Appropriate PPE: Refer to the high-risk operations PPE in the table above for weighing procedures.

  • Careful Weighing: To minimize dust generation, carefully weigh the required amount of the compound in a disposable weigh boat.[4] Avoid any actions that could create airborne particles.

  • Immediate Dissolution: If the experimental protocol allows, dissolve the weighed compound in the appropriate solvent immediately to reduce the risk of dust dispersal.

Experimental Workflow

The following diagram illustrates the decision-making process for ensuring safety throughout the experimental workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Risks & Review SDS of Analogs B Verify Fume Hood Certification A->B C Select & Don Appropriate PPE B->C D Weigh Compound in Fume Hood C->D Proceed with Caution E Perform Reaction Under Inert Atmosphere (if required) D->E F Monitor Reaction & Handle with Care E->F G Quench Reaction & Work-up F->G Reaction Complete H Segregate Waste (Solid & Liquid) G->H I Decontaminate Glassware & Surfaces H->I J Dispose of Waste via Licensed Contractor I->J J->A New Experiment

Caption: Experimental Workflow for Safe Handling.

Spill and Emergency Procedures

Preparedness is crucial for mitigating the impact of any accidental release.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[8]

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]

    • Clean the spill area with a suitable solvent, followed by soap and water.[8]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Disposal Plan

All waste containing (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste from the reaction and work-up steps in a separate, clearly labeled, and sealed container.

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste disposal company, following all local, state, and federal regulations.[8][11]

By adhering to these safety protocols and maintaining a vigilant and informed approach, researchers can confidently and safely utilize (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride in their vital work.

References

  • Echemi. 1-(3-aminopiperidin-1-yl)ethanone,hydrochloride.
  • Dal-Cin, M. M. What are the Health and Safety Guidelines for Using Amines?. Solenis.
  • Sigma-Aldrich.
  • Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA.
  • BenchChem. Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for NB-598 Hydrochloride.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Fisher Scientific.
  • aapptec.
  • Jubilant Ingrevia Limited. (R)
  • CDMS.net.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • ChemPoint.com.
  • United States Biological. MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Fisher Scientific.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Synquest Labs. 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.
  • NO. 7.
  • Santa Cruz Biotechnology.
  • NextSDS. (R)-1-(3-aminopiperidin-1-yl)
  • ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。